Cryptochlorogenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905-99-7, 87099-73-8 | |
| Record name | 4-o-Caffeoyl quinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptochlorogenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRYPTOCHLOROGENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cryptochlorogenic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid, a major class of dietary polyphenols.[1] It is an ester formed between caffeic acid and quinic acid.[1] Found across a wide array of plant species, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its quantification, and a schematic of its biosynthetic pathway, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is widely distributed in the plant kingdom, with notable concentrations found in various common foods and medicinal plants. Coffee beans, in particular, stand out as a primary source.[4] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods. Below is a summary of notable natural sources and their reported this compound content.
Quantitative Data Summary
| Plant Source | Plant Part | This compound Content | Reference(s) |
| Coffee (Coffea arabica & Coffea canephora) | Green Beans | High concentrations, isomerizes during roasting. | |
| Light Roast Beans | Lower than green beans, but present. | ||
| Medium Roast Beans | Further reduced compared to light roast. | ||
| Peach (Prunus persica) | Fruit | 0.02–2.70 mg/kg FW | |
| Plum (Prunus domestica) | Fruit | Present, concentration varies. | |
| Cherry (Prunus avium) | Fruit | Present in lower concentrations. | |
| Apple (Malus pumila) | Fruit | Present in lower concentrations. | |
| Hibiscus (Hibiscus sabdariffa) | Leaves | Present. | |
| Potato (Solanum tuberosum) | Tuber | Present. | |
| Eggplant (Solanum melongena) | Flesh | Present. | |
| Fennel (Foeniculum vulgare) | Plant | Contains 4-O-caffeoylquinic acid. | |
| Himalayan Currant (Ribes himalense) | Plant | Contains 4-O-caffeoylquinic acid. | |
| Cabbage (Brassica oleracea) | Plant | Contains 4-O-caffeoylquinic acid. | |
| Honeysuckle (Lonicera japonica) | Flower | Contains this compound. | |
| Artemisia spp. | Plant | Contains this compound. | |
| Xanthium spinosum | Aerial Part | 4.611 µg/mL in extract |
FW: Fresh Weight
Experimental Protocols for Quantification
Accurate quantification of this compound in plant matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable analytical techniques employed for this purpose.
Method 1: High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the simultaneous quantification of major chlorogenic acid isomers.
-
Sample Preparation (General Protocol):
-
Lyophilize and grind the plant material to a fine powder.
-
Extract a known weight of the powdered sample (e.g., 1 g) with a suitable solvent, such as 70% methanol or 80% ethanol, using ultrasonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Example Gradient: Start with 5-10% B, increasing to 20-30% B over 30-40 minutes.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Diode Array Detector (DAD) at 325 nm.
-
Quantification: Based on a calibration curve of a pure this compound standard.
-
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when quantifying low concentrations of the analyte.
-
Sample Preparation: Follow the same general protocol as for HPLC. A solid-phase extraction (SPE) clean-up step may be incorporated for very complex samples.
-
UPLC Conditions:
-
Column: C18 or HSS T3 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Example Gradient: A steeper gradient can be used compared to HPLC due to the higher resolution of UPLC.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35-45 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM transition for this compound: Precursor ion (m/z) 353 -> Product ion (m/z) 191 (quinic acid fragment).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Quantification: Based on a calibration curve of a pure this compound standard.
-
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce various phenolic compounds. The formation of this compound (4-CQA) is a branch of the general chlorogenic acid biosynthesis.
The following diagram illustrates the key steps leading to the formation of this compound.
Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.
Conclusion
This technical guide provides a foundational understanding of this compound, a naturally occurring phenolic compound with significant research interest. The presented data on its natural sources, detailed analytical methodologies, and the elucidated biosynthetic pathway serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantification of this compound in a wider variety of plant species and the elucidation of its precise mechanisms of action will be crucial for unlocking its full therapeutic potential.
References
- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective [mdpi.com]
- 3. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 4-O-caffeoylquinic Acid: Properties, Protocols, and Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-O-caffeoylquinic acid, also known as cryptochlorogenic acid or 4-CQA, is a naturally occurring phenolic compound found in a variety of plant species. It is an isomer of the more widely known chlorogenic acid (3-O-caffeoylquinic acid). As a member of the caffeoylquinic acid class, it is formed through the esterification of caffeic acid with quinic acid. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its analysis, and its role in modulating key cellular signaling pathways.
Physical and Chemical Properties
4-O-caffeoylquinic acid is a white to off-white crystalline solid.[1][2] Its properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.
Table 1: General and Chemical Properties of 4-O-caffeoylquinic Acid
| Property | Value | Source |
| IUPAC Name | 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid | [3] |
| Synonyms | This compound, 4-CQA, 4-O-trans-caffeoylquinic acid | [1][4] |
| Chemical Formula | C₁₆H₁₈O₉ | |
| Molecular Weight | 354.31 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Optical Activity | [α]/D -76.0±5.0°, c = 0.5 in H₂O |
Table 2: Solubility and Stability of 4-O-caffeoylquinic Acid
| Property | Value | Source |
| Solubility | Soluble in DMSO (50mg/ml), DMF (50mg/ml), and ethanol (20mg/ml). Also soluble in methanol. | |
| Storage Temperature | 2-8°C | |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. Caffeoylquinic acids can degrade or isomerize when affected by temperature, pH, and light. Mono-acyl CQAs like 4-CQA are generally more stable than di-acyl CQAs. |
Table 3: Spectral Data of 4-O-caffeoylquinic Acid
| Spectral Data | Values | Source |
| UV λmax | 219, 245, 330 nm | |
| Mass Spectrometry | [M-H]⁻: 353.0871. Major Fragments (MS/MS): m/z 191, 179, 173, 135. | |
| ¹H-NMR | The position of the caffeoyl group on the quinic acid core can be determined by the downfield shift of the proton signal of the acylated oxygenated methine. For 4-O-caffeoylquinic acid, the H-4 signal appears as a double-doublet peak. | |
| ¹³C-NMR | Acylation with caffeic acid causes a downfield shift in the chemical shift value of the corresponding carbon on the quinic acid ring. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 4-O-caffeoylquinic acid. Below are summaries of key experimental protocols.
Isolation and Purification
The isolation of 4-O-caffeoylquinic acid from plant material typically involves extraction with a polar solvent followed by chromatographic separation.
Protocol:
-
Extraction: Plant material is extracted with methanol or ethanol.
-
Fractionation: The crude extract is then subjected to column chromatography, often using resins like Diaion HP-20, to separate compounds based on polarity.
-
Purification: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure 4-O-caffeoylquinic acid.
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantification of 4-O-caffeoylquinic acid in various samples.
Protocol:
-
Sample Preparation: Samples are extracted and filtered prior to injection.
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution system, often involving a mobile phase of acetonitrile and acidified water.
-
Detection: The DAD is set to monitor the absorbance at the λmax of caffeoylquinic acids, around 325-330 nm.
-
Quantification: The concentration of 4-O-caffeoylquinic acid is determined by comparing the peak area to a calibration curve generated from a certified reference standard.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction: The sample containing 4-O-caffeoylquinic acid is mixed with the DPPH solution and incubated in the dark.
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Anti-inflammatory Activity Assessment in LPS-stimulated Macrophages
This assay assesses the ability of 4-O-caffeoylquinic acid to reduce the inflammatory response in cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of 4-O-caffeoylquinic acid for a specified time before being stimulated with LPS.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Expression: The levels of cytokines such as TNF-α and IL-6 can be quantified using methods like ELISA or Western blotting.
-
Gene Expression: The mRNA levels of inflammatory mediators like iNOS and COX-2 can be determined by RT-qPCR.
-
Signaling Pathways and Mechanisms of Action
4-O-caffeoylquinic acid exerts its biological effects by modulating several key signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 4-O-caffeoylquinic acid has been shown to be an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like 4-CQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is common in various diseases, including cancer. Some studies suggest that caffeoylquinic acid derivatives can modulate this pathway, thereby influencing cellular processes like hypertrophy. For instance, this compound has been shown to regulate the PI3Kα/Akt/mTOR/HIF-1α signaling pathway.
General Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction, analysis, and bioactivity screening of 4-O-caffeoylquinic acid from a plant source.
References
Isomers of chlorogenic acid: Cryptochlorogenic vs neochlorogenic acid.
An In-depth Technical Guide on the Isomers of Chlorogenic Acid: Cryptochlorogenic vs. Neochlorogenic Acid
Introduction to Chlorogenic Acid and its Isomers
Chlorogenic acid (CGA) is a prominent phenolic compound found extensively in various plants, notably in coffee beans, fruits, and vegetables. It is an ester of caffeic acid and quinic acid. The specific position of the caffeoyl group on the quinic acid ring gives rise to several positional isomers, each with potentially distinct physicochemical properties and biological activities. Among the most studied are neochlorogenic acid (3-O-caffeoylquinic acid) and cryptochlorogenic acid (4-O-caffeoylquinic acid), alongside the most common isomer, chlorogenic acid (5-O-caffeoylquinic acid).[1][2] The subtle structural differences between these isomers, such as the esterification site on the quinic acid moiety, can significantly influence their biological functions.[1] For researchers and professionals in drug development, distinguishing between these isomers is critical, as their individual therapeutic potentials and mechanisms of action can vary. This guide provides a detailed technical comparison of neochlorogenic acid and this compound, focusing on their properties, biological activities, and analytical separation.
Physicochemical Properties
The fundamental characteristics of neochlorogenic acid and this compound are outlined below. While they share the same molecular formula and molar mass, their structural arrangement leads to distinct chemical identifiers and potentially different physical properties.
Table 1: Comparison of Physicochemical Properties of Neochlorogenic Acid and this compound.
| Property | Neochlorogenic Acid | This compound |
| IUPAC Name | (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid[3] | trans-(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid[4] |
| Synonyms | 3-O-Caffeoylquinic acid, 3-CQA | 4-O-Caffeoylquinic acid, 4-CQA |
| Molecular Formula | C₁₆H₁₈O₉ | C₁₆H₁₈O₉ |
| Molar Mass | 354.31 g/mol | 354.31 g/mol |
| CAS Number | 906-33-2 | 905-99-7 |
| Solubility | Soluble in hot water, ethanol, and acetone. Slightly soluble in water. Soluble in DMSO (70 mg/mL). | Soluble in methanol, ethanol, and DMSO. Soluble in DMF (71 mg/mL), DMSO (50 mg/mL), Ethanol (25 mg/mL), and PBS (pH 7.2, 25 mg/mL). |
| UV-Vis λmax | Not specified in search results. | 219, 245, 330 nm |
Biological Activities and Mechanisms of Action
Both neochlorogenic acid and this compound exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Neochlorogenic Acid (NCA)
Neochlorogenic acid is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit inflammatory responses activated by lipopolysaccharides (LPS) in various cell types.
The anti-inflammatory mechanism of NCA involves the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6. This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways. Furthermore, NCA activates the AMPK/Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). Activation of AMPK, a key energy sensor, contributes to the overall anti-inflammatory effect. NCA has also been investigated for its potential to alleviate nonalcoholic fatty liver disease (NAFLD) by modulating the miR-34a/SIRT1/AMPK pathway.
This compound (CCA)
This compound is also a polyphenol with significant biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic effects. It is an inhibitor of ferroptosis, a form of regulated cell death, which contributes to its potential as an anti-diabetic agent.
Similar to NCA, CCA attenuates LPS-induced inflammatory responses by inhibiting the production of NO, TNF-α, and IL-6, and downregulating the expression of iNOS and COX-2. The anti-inflammatory effects are mediated through the suppression of NF-κB nuclear translocation by preventing the phosphorylation of IKK and the degradation of IκB. CCA also downregulates the phosphorylation of MAPKs. Furthermore, CCA exhibits potent antioxidant effects by upregulating the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense system.
Comparative Biological Activities
While both isomers show promise, the quantitative differences in their activities are crucial for evaluating their therapeutic potential.
Table 2: Comparative Biological Activities of Neochlorogenic and this compound.
| Activity Type | Neochlorogenic Acid | This compound |
| Antioxidant (DPPH Scavenging) | SC₅₀: Not specified, but identified as a predominant antioxidant in Polygonum cuspidatum leaves. | IC₅₀ = 5.26 µg/mL |
| Enzyme Inhibition (Rat Lens Aldose Reductase) | Not specified in search results. | IC₅₀ = 11.13 µM |
| Antibacterial (S. aureus) | Reported to have antibacterial activity. | MIC = 0.5 mg/mL |
| Anti-inflammatory | Significantly reduces production of NO, PGE2, TNF-α, IL-1β, and IL-6. | Dose-dependently inhibits production of NO, TNF-α, and IL-6. |
Analytical Methodologies
The accurate separation and quantification of neochlorogenic and cryptochlorogenic acids are essential for quality control and research. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.
Extraction and Sample Preparation
A general protocol for the extraction of chlorogenic acid isomers from plant material is as follows:
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves, coffee beans) to a fine powder (e.g., 60-mesh sieve).
-
Solvent Extraction: Mix the powder with an appropriate solvent. Common solvents include aqueous methanol (40-60%) or aqueous ethanol (40-60%). A typical solid-to-liquid ratio would be 1:80 (e.g., 0.250 g of powder in 40 mL of solvent).
-
Extraction Method: Use ultrasonication for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.
-
Clarification: Centrifuge the mixture (e.g., at 3,000 rpm for 15 minutes) to pellet solid particles.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
Chromatographic Separation
A detailed HPLC-UV/MS method for the separation and quantification of these isomers is provided below. The choice of stationary phase and mobile phase composition is critical for resolving these structurally similar compounds.
Experimental Protocol: HPLC-UV/MS Method for Separating NCA and CCA
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and coupled to a mass spectrometer (e.g., Q-TOF MS).
-
Column: A reversed-phase C18 column is commonly used. For example, a Kromasil 100-5C18 (250 × 4.6 mm, 5 µm particle size) has been shown to provide reliable separation.
-
Mobile Phase:
-
Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or 1.0% formic acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: A gradient elution program is typically necessary to achieve optimal separation.
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 10%), hold for a period to separate the isomers, then increase the percentage of Solvent B to elute other compounds and clean the column.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: Detection is typically monitored at 325-330 nm, which is near the absorption maximum for caffeoylquinic acids.
-
Mass Spectrometry: For identification, an electrospray ionization (ESI) source in negative ion mode is used to detect the molecular ion [M-H]⁻.
Elution Order: The typical elution order on a C18 column is neochlorogenic acid (3-CQA) < chlorogenic acid (5-CQA) < this compound (4-CQA). However, this can be influenced by the specific column chemistry and mobile phase used.
Conclusion
Neochlorogenic acid and this compound, while sharing a common molecular backbone, exhibit distinct positional isomerism that influences their biological and chemical properties. Both compounds are potent antioxidants and anti-inflammatory agents that act by modulating crucial cellular pathways like NF-κB and Nrf2. The subtle differences in their efficacy, as suggested by available quantitative data, underscore the importance of precise identification and separation in research and development. Standardized analytical protocols, primarily based on HPLC, are vital for accurately characterizing these isomers in plant extracts and pharmaceutical formulations. A deeper understanding of the unique therapeutic potential of each isomer will pave the way for more targeted applications in treating inflammatory and oxidative stress-related diseases.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neochlorogenic acid | C16H18O9 | CID 5280633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H18O9 | CID 9798666 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Cryptochlorogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptochlorogenic acid (CCGA), a positional isomer of the well-studied chlorogenic acid, is emerging as a potent bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of CCGA's biological effects, with a particular focus on its anti-inflammatory, antioxidant, and anti-diabetic properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways involved are presented to facilitate further research and drug development efforts.
Introduction
This compound (4-O-caffeoylquinic acid) is a phenolic acid naturally present in various plant sources, including coffee beans, mulberry leaves, and Ageratina adenophora.[1][2] While structurally similar to its isomers, neochlorogenic acid (3-O-caffeoylquinic acid) and chlorogenic acid (5-O-caffeoylquinic acid), emerging evidence suggests that CCGA possesses distinct and potent biological activities.[3] This document synthesizes the existing literature to provide a comprehensive technical resource on the bioactivities of CCGA.
Key Biological Activities
The primary biological activities of this compound that have been investigated include its anti-inflammatory, antioxidant, and anti-diabetic effects. Recent studies have also begun to explore its potential in other areas such as cardiovascular protection and anticancer activity.[4][5]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that CCGA can dose-dependently inhibit the production of pro-inflammatory mediators.
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound (CCGA) in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of CCGA | Effect | Reference |
| Nitric Oxide (NO) Production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |
| iNOS mRNA and protein expression | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |
| TNF-α production | 50, 100, 200 µg/mL | Dose-dependent inhibition | |
| IL-1β production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |
| IL-6 production | 50, 100, 200 µg/mL | Dose-dependent inhibition | |
| IL-8 production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |
| COX-2 mRNA and protein expression | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |
| NF-κB p65 phosphorylation | 50, 100, 200 µg/mL | Inhibition | |
| IκBα phosphorylation and degradation | 50, 100, 200 µg/mL | Inhibition | |
| IKK phosphorylation | 50, 100, 200 µg/mL | Inhibition |
Antioxidant Activity
This compound exhibits potent antioxidant effects by enhancing the endogenous antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Table 2: Quantitative Data on the Antioxidant Effects of this compound (CCGA)
| Cell/Animal Model | Treatment | Parameter | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | GSH/GSSG ratio | Significantly increased | |
| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | SOD activity | Significantly increased | |
| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | MDA level | Reduced | |
| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | MDA levels in pancreas | Decreased | |
| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | GSH levels in pancreas | Increased | |
| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | GPX4 activity in pancreas | Elevated |
Anti-diabetic Activity
In vivo studies have highlighted the potential of this compound in the management of diabetes. Treatment with CCGA has been shown to improve glycemic control and protect pancreatic β-cells from damage.
Table 3: Quantitative Data on the Anti-diabetic Effects of this compound (CCGA) in Streptozotocin-induced Diabetic Rats
| Parameter | CCGA Dosage | Duration of Treatment | Effect | Reference |
| Blood Glucose Level | 15, 30, 60 mg/kg | 2 weeks | Significant reduction in a concentration-dependent manner | |
| Pancreatic Islet Injury | 15, 30, 60 mg/kg | 2 weeks | Improved islet structure and increased islet cell numbers | |
| Iron Content in Pancreas | 15, 30, 60 mg/kg | 2 weeks | Decreased | |
| Cell Viability (in vitro, high glucose-treated cells) | Concentration-dependent | Not specified | Increased |
Signaling Pathways
Inhibition of NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Upon stimulation with LPS, CCGA prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of the expression of various pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of Nrf2/HO-1 Signaling Pathway
The antioxidant effects of this compound are mediated through the activation of the Nrf2/HO-1 pathway. CCGA promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound in a macrophage cell line.
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of CCGA (e.g., 50, 100, 200 µg/mL) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).
-
4.1.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, IL-6, and IL-8 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.1.3. Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to quantify relative mRNA expression.
-
Western Blot Analysis: Prepare total cell lysates or nuclear/cytoplasmic fractions. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-IKK, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1). Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescence reagent.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-diabetic Assay in Streptozotocin-induced Diabetic Rats
This protocol describes the methodology for evaluating the anti-diabetic effects of this compound in a rat model of type 1 diabetes.
4.2.1. Animal Model and Treatment
-
Animal Strain: Sprague-Dawley (SD) rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight. Diabetes is confirmed by measuring blood glucose levels (typically >16.7 mmol/L).
-
Treatment Groups:
-
Normal Control
-
Diabetic Model Control
-
Positive Control (e.g., Rosiglitazone, 3 mg/kg)
-
CCGA-Low Dose (15 mg/kg)
-
CCGA-Mid Dose (30 mg/kg)
-
CCGA-High Dose (60 mg/kg)
-
-
Administration: Administer CCGA or vehicle via intragastric gavage daily for a specified period (e.g., 2 weeks).
4.2.2. Assessment of Anti-diabetic Effects
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the study.
-
Pancreatic Histopathology: At the end of the study, sacrifice the animals and collect the pancreas. Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe pancreatic islet morphology and Aldehyde Fuchsin staining to examine islet cell numbers.
-
Biochemical Analysis: Homogenize pancreatic tissue to measure levels of malondialdehyde (MDA), glutathione (GSH), and the activity of glutathione peroxidase 4 (GPX4) using commercially available assay kits.
-
Iron Content: Use Perls' staining or an iron assay kit to determine the iron content in pancreatic tissue.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory and metabolic diseases. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its multifaceted mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to build upon this foundational knowledge.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CCGA.
-
Clinical Efficacy: Well-designed clinical trials are required to translate the promising preclinical findings into human therapeutic applications.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of CCGA and its metabolites could lead to the development of more potent and specific derivatives.
-
Exploration of Other Therapeutic Areas: The broad-spectrum biological activities of CCGA suggest its potential in other disease contexts, such as neurodegenerative diseases and cancer, which warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the potential of this compound as a dietary adjuvant for multi-target combined lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its metabolites ameliorate myocardial hypertrophy through a HIF1α-related pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
The Pharmacological Landscape of Cryptochlorogenic Acid: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Cryptochlorogenic acid (CCGA), a notable isomer of chlorogenic acid, is emerging as a compound of significant interest in pharmacological research. Possessing a range of bioactive properties, its potential therapeutic applications are being actively explored. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its core mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Core Pharmacological Effects
This compound primarily exhibits potent anti-inflammatory and antioxidant effects.[1][2] Additionally, research has indicated its potential in ameliorating myocardial hypertrophy and exerting protective effects in the context of diabetes through the inhibition of ferroptosis.[3][4]
Anti-inflammatory Activity
This compound has been demonstrated to attenuate inflammatory responses in various in vitro models.[1] A key mechanism is its ability to suppress the production of pro-inflammatory mediators. Studies have consistently shown that CCGA can dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It also blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems. Experimental evidence shows that CCGA can significantly increase the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) and enhance the activity of superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Mechanisms of Action: Signaling Pathways
The pharmacological effects of this compound are underpinned by its modulation of key intracellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitory protein IκB. Furthermore, CCGA has been shown to downregulate the phosphorylation of key MAPK proteins, including p38.
Activation of the Nrf2/HO-1 Signaling Pathway
This compound enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. CCGA promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Effects of this compound on LPS-induced RAW 264.7 Macrophages
| Parameter | Concentration of CCGA | Effect | Reference |
| NO Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |
| iNOS Expression | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |
| TNF-α Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |
| IL-1β Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |
| IL-6 Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |
| COX-2 Expression | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) |
Table 2: Antioxidant Effects of this compound
| Parameter | Model System | Concentration of CCGA | Effect | Reference |
| GSH/GSSG Ratio | LPS-induced RAW 264.7 cells | Not specified | Significantly increased | |
| SOD Activity | LPS-induced RAW 264.7 cells | Not specified | Significantly increased | |
| MDA Level | LPS-induced RAW 264.7 cells | Not specified | Reduced | |
| MDA Level | Diabetic rats | Low, mid, high doses | Dose-dependent reduction | |
| GSH Level | Diabetic rats | Low, mid, high doses | Dose-dependent increase | |
| GPX4 Activity | Diabetic rats | Low, mid, high doses | Dose-dependent increase |
Table 3: Effects of this compound on a Diabetic Rat Model
| Parameter | Treatment | Effect | Reference |
| Blood Glucose | CCGA (low, mid, high doses) | Dose-dependent reduction after 1 and 2 weeks | |
| Iron Content (Pancreas) | CCGA (low, mid, high doses) | Dose-dependent reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
4.1.1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 to 2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 16 to 24 hours.
-
4.1.2. Nitric Oxide (NO) Production Assay:
-
The concentration of nitrite in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Collect 50 µL of supernatant from each well and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
After a short incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
4.1.3. Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.1.4. Western Blot Analysis:
-
Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-IKK, anti-NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification, with a loading control like β-actin or GAPDH for normalization.
-
4.1.5. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the mRNA expression levels of inflammatory mediators.
-
Protocol:
-
Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
-
In Vivo Diabetic Model and Ferroptosis Assessment
4.2.1. Animal Model:
-
Animals: Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg is used to induce diabetes. Blood glucose levels are monitored to confirm the diabetic model.
4.2.2. Treatment:
-
Diabetic rats are treated with different doses of this compound (low, mid, and high) via oral gavage for a specified period (e.g., two weeks).
4.2.3. Assessment of Antioxidant Status and Ferroptosis:
-
Sample Collection: Blood and pancreas tissue are collected at the end of the treatment period.
-
Biochemical Assays:
-
Malondialdehyde (MDA), glutathione (GSH), and oxidized glutathione (GSSG) levels in pancreatic tissue are measured using commercially available kits.
-
Glutathione peroxidase 4 (GPX4) activity is also determined using a specific kit.
-
-
Histology:
-
Pancreatic tissue is fixed, embedded in paraffin, and sectioned.
-
Hematoxylin and eosin (H&E) staining is performed to observe the general morphology of the pancreas.
-
Aldehyde fuchsin staining can be used to examine islet cells.
-
Perls' Prussian blue staining is used to detect iron content in the tissue, a key indicator of ferroptosis.
-
-
Western Blot and qRT-PCR:
-
Protein and mRNA levels of key markers of ferroptosis, such as GPX4, and components of the cystine/glutamate transporter system (xCT), can be analyzed in pancreatic tissue as described in the in vitro protocol.
-
Conclusion
This compound demonstrates significant pharmacological potential, primarily driven by its potent anti-inflammatory and antioxidant activities. Its ability to modulate critical signaling pathways such as NF-κB, MAPK, and Nrf2 highlights its multifaceted mechanism of action. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising natural compound. Future research should focus on elucidating its efficacy and safety in more complex preclinical and clinical models to translate these promising findings into tangible therapeutic applications.
References
- 1. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorogenic acid attenuates cardiac hypertrophy via up‐regulating Sphingosine‐1‐phosphate receptor1 to inhibit endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chlorogenic Acid Alleviates LPS-Induced Inflammation and Oxidative Stress by Modulating CD36/AMPK/PGC-1α in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
Cryptochlorogenic Acid: A Technical Guide on its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochlorogenic acid, systematically known as 4-O-caffeoylquinic acid (4-CQA), is a positional isomer of the more widely known chlorogenic acid (5-CQA). It is a phenolic compound synthesized via the phenylpropanoid pathway and functions as a crucial secondary metabolite in a diverse range of plant species.[1][2] As a member of the caffeoylquinic acid (CQA) family, this compound plays a significant role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses.[3][4] Its inherent antioxidant and anti-inflammatory properties have also made it a compound of interest for pharmaceutical and nutraceutical applications.[5] This guide provides a comprehensive technical overview of the biosynthesis, physiological roles, and analytical methodologies related to this compound.
Biosynthesis of this compound
This compound is synthesized through the phenylpropanoid pathway, a complex network responsible for producing a vast array of secondary metabolites. The biosynthesis is a multi-step process involving several key enzymes. While multiple pathways for CQA synthesis have been proposed, a central route involves the esterification of quinic acid with caffeoyl-CoA.
The primary steps leading to the formation of this compound are:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine by phenylalanine ammonia-lyase (PAL) , a rate-limiting enzyme in this pathway.
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) , forming p-coumaroyl-CoA.
-
Formation of p-Coumaroyl-Quinic Acid: In one of the key branching points, hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) catalyzes the esterification of p-coumaroyl-CoA with quinic acid to form p-coumaroyl-quinic acid.
-
Hydroxylation to Caffeoylquinic Acids: Finally, p-coumarate 3'-hydroxylase (C3'H) hydroxylates p-coumaroyl-quinic acid at the 3' position of the aromatic ring. Depending on the initial esterification position, this step can yield different CQA isomers, including this compound (4-CQA).
An alternative route involves the synthesis of caffeoyl-CoA first, followed by its esterification to quinic acid by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . The regulation of these enzymes and pathways determines the specific isomer profile, including the accumulation of this compound, within a plant.
Physiological Role in Plants
This compound, along with other CQAs, is integral to a plant's ability to adapt and respond to its environment. Its functions are multifaceted, stemming largely from its chemical structure, which allows it to act as a potent antioxidant and a signaling molecule.
-
Defense Against Herbivores: Chlorogenic acids have been proven to be effective anti-herbivore defense molecules. Their accumulation in plant tissues can deter feeding by a wide range of insect herbivores, acting as a growth deterrent. The biosynthesis of CQAs is often induced at both the metabolite and transcript level in response to herbivory.
-
Response to Pathogens: As a phytoalexin, this compound concentrations can increase upon pathogen attack. It contributes to disease resistance through its antimicrobial properties and by acting as a precursor for lignin synthesis, which reinforces cell walls to block pathogen ingress.
-
Abiotic Stress Tolerance: The accumulation of CQAs is a common plant response to various abiotic stresses, including high light (UV radiation), cold, and drought. By scavenging reactive oxygen species (ROS) generated during stress, this compound helps mitigate oxidative damage to cellular components.
-
Allelopathy: Phenolic compounds, including this compound, can be released into the soil, where they can influence the growth and development of neighboring plants, a phenomenon known as allelopathy.
Quantitative Data
The concentration of this compound varies significantly among plant species, tissues, and developmental stages, and is heavily influenced by environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Species | Tissue/Organ | Condition | This compound Concentration | Reference |
| Morus alba (Mulberry) | Leaves | Normal | 1.81 - 2.63 mg/g dry weight | |
| Prunus mume | Flowers | Normal | Not explicitly separated, but present | |
| Prunus mume | Branches | Normal | Not explicitly separated, but present | |
| Prunus mume | Leaves | Normal | Not explicitly separated, but present | |
| Moringa oleifera | Leaves | Normal (Average of 12 locations) | 0.0473 % dry weight (0.473 mg/g) | |
| Coffea canephora (Coffee) | Leaves | Post-harvest drying (30 days) | Increased accumulation observed | |
| Rosmarinus officinalis (Rosemary) | Leaves | Post-harvest drying (30 days) | Increased accumulation observed |
Experimental Protocols
Accurate quantification and characterization of this compound require robust experimental protocols.
Protocol 1: Extraction and Quantification by HPLC-DAD
This protocol provides a general method for the extraction of this compound from plant tissues and its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
1. Sample Preparation: a. Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize (freeze-dry) the material to a constant weight and then grind into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. c. Store the dried powder at -80°C in an airtight container until extraction.
2. Extraction: a. Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube. b. Add 1.0 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). The use of solvents with varying polarities can be optimized for specific plant matrices. c. Vortex the mixture vigorously for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled. g. Filter the final supernatant through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.
3. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD. b. Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used. c. Mobile Phase:
- Solvent A: 0.1% Formic Acid or 0.2% Phosphoric Acid in Water.
- Solvent B: Acetonitrile or Methanol. d. Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; followed by re-equilibration. The gradient should be optimized to achieve baseline separation of CQA isomers. e. Flow Rate: 0.8 - 1.2 mL/min. f. Column Temperature: 30°C. g. Injection Volume: 10 µL. h. Detection: Monitor at a wavelength of ~324-330 nm, which is near the absorbance maximum for caffeoylquinic acids. i. Quantification: Prepare a calibration curve using a certified standard of this compound (4-CQA) at several concentrations. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Calculate the concentration based on the peak area and the linear regression equation from the calibration curve.
// Nodes
Sample [label="1. Plant Sample\n(Freeze-dried, Ground)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="2. Solvent Extraction\n(e.g., 80% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sonicate [label="3. Sonication / Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="4. Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Filter [label="5. Filtration (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HPLC [label="6. HPLC-DAD Injection", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Chrom [label="7. Chromatogram Generation", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
Quant [label="8. Peak Identification & Quantification\n(vs. Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Extract;
Extract -> Sonicate;
Sonicate -> Centrifuge;
Centrifuge -> Filter;
Filter -> HPLC;
HPLC -> Chrom;
Chrom -> Quant;
}
General workflow for extraction and HPLC analysis of this compound.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the antioxidant capacity of a plant extract containing this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Reagent Preparation:
a. DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark and freshly prepare it.
b. Sample/Standard Solutions: Prepare a stock solution of the plant extract (from Protocol 1, before filtration, dried and redissolved) in methanol. Create a series of dilutions from this stock. Similarly, prepare a dilution series of a positive control, such as Trolox or ascorbic acid, and a pure this compound standard.
2. Assay Procedure (96-well plate format):
a. To each well of a 96-well microplate, add 100 µL of the prepared DPPH solution.
b. Add 100 µL of the sample dilutions, standard dilutions, or methanol (for the blank/control) to the respective wells.
c. Mix gently and incubate the plate in the dark at room temperature for30 minutes.
d. Measure the absorbance of each well at 517 nm using a microplate reader.
3. Calculation:
a. Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
* % Inhibition = [(A_control - A_sample) / A_control] x 100
* Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample/standard.
b. Plot the % Inhibition against the concentration of the extract/standard.
c. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Conclusion
This compound is a vital plant secondary metabolite with indispensable roles in plant defense and stress adaptation. Its synthesis via the phenylpropanoid pathway is tightly regulated, leading to its accumulation in various plant tissues where it functions as a potent antioxidant, antimicrobial agent, and herbivore deterrent. The established analytical protocols, particularly HPLC-based methods, allow for its precise quantification, which is essential for quality control in medicinal plant research and the development of novel pharmaceuticals. Understanding the complex biosynthesis, physiological functions, and signaling pathways associated with this compound continues to be a significant area of research, with implications for crop improvement, natural product chemistry, and drug discovery.
References
- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids [mdpi.com]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryptochlorogenic Acid: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptochlorogenic acid, systematically known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid with a rich history of discovery and a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of experimental protocols for its isolation and characterization, a compilation of quantitative data, and an overview of its modulation of key signaling pathways.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader study of chlorogenic acids, a family of esters formed between quinic acid and certain trans-cinnamic acids. The initial discovery of what was broadly termed "chlorogenic acid" dates back to the 19th and early 20th centuries from coffee.[1][2] However, the existence of several isomers with distinct physicochemical properties became evident as analytical techniques advanced.
The trivial name "this compound" was first proposed in 1964 by Waiss and his colleagues.[1][3] This nomenclature arose from the need to differentiate it from its more abundant isomer, chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA), and another isomer, neochlorogenic acid (3-O-caffeoylquinic acid or 3-CQA).[1] The work of Corse, Lundin, and Waiss in 1965 on the components of "isochlorogenic acid" further elucidated the complex nature of these isomers in natural products.
Early research in the mid-20th century relied on techniques like paper chromatography and column chromatography to separate these closely related compounds, paving the way for their individual characterization. The development of more sophisticated methods such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy has since allowed for precise identification and quantification of this compound in a wide array of plant species.
Data Presentation: Quantitative Analysis
This section summarizes quantitative data related to this compound, including its concentration in various plant sources from both historical and recent studies, as well as data on its biological activity.
Table 1: Concentration of this compound in Various Plant Materials (Historical Data)
| Plant Source | Plant Part | Method of Analysis | Concentration | Year of Study | Reference |
| Coffee (Coffea sp.) | Green Beans | Paper/Column Chromatography | Not specified | 1960s | Implied by the work of Waiss et al. |
| Various Plants | - | Paper Chromatography | Relative abundance noted | 1960s | General historical context |
Note: Specific quantitative data from the 1960s-1970s for this compound is scarce in readily available literature. Early studies often reported relative amounts or qualitative presence rather than precise concentrations.
Table 2: Concentration of this compound in Various Plant Materials (Recent Data)
| Plant Source | Plant Part | Method of Analysis | Concentration (mg/g dry weight unless specified) | Reference |
| Xanthium spinosum | Aerial Part | HPLC-ESI-MS/MS | 4.611 µg/mL (in extract) | |
| Coffea arabica | Green Beans | HPLC-ESI-MS/MS | 265.507 µg/mL (in extract) | |
| Chrysanthemum coronarium L. | Aerial Parts | HPLC | Isolated, not quantified in this study | |
| Korean Mountainous Vegetables (chwinamul) | Various | HPLC | Varies by species (part of total caffeoylquinic acids ranging from 20.25% to 38.35% of extract) | |
| Vallaris glabra | Leaves | HPLC | Higher than commercial source (Lonicera japonica flowers) |
Table 3: Biological Activity of this compound
| Activity | Assay | Model | Result (e.g., IC50, % inhibition) | Reference |
| Peroxynitrite Scavenging | - | in vitro | Part of potent effect of Ainsliaea acerifolia extract (IC50 1.49 ± 0.68 µg/mL) |
Experimental Protocols
The methodologies for isolating and characterizing this compound have evolved significantly over time. This section details both historical and modern experimental protocols.
Historical Methods (circa 1960s)
3.1.1. Extraction:
-
Plant Material: Dried and ground plant material (e.g., coffee beans).
-
Solvent Extraction: Sequential extraction with a non-polar solvent (e.g., petroleum ether) to remove lipids, followed by extraction with a polar solvent (e.g., aqueous ethanol or methanol) to isolate the chlorogenic acids.
3.1.2. Separation by Column Chromatography:
-
Stationary Phase: Silica gel or cellulose powder.
-
Mobile Phase: A solvent system of varying polarity, often a mixture of butanol, acetic acid, and water, was used to elute the compounds. Fractions were collected and analyzed for the presence of different isomers. Gel permeation chromatography on dextran gels was also employed for separation.
3.1.3. Analysis by Paper Chromatography:
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase: A developing solvent such as n-butanol/acetic acid/water (4:1:5 v/v/v).
-
Visualization: Spots were visualized under UV light or by spraying with a chromogenic agent (e.g., ferric chloride solution), which would produce a characteristic color. The position of the spot (Rf value) was used for identification by comparison with standards.
3.1.4. Characterization by UV-Vis Spectroscopy:
-
Procedure: The isolated fraction was dissolved in a suitable solvent (e.g., ethanol or water) and the absorbance spectrum was recorded.
-
Expected Spectrum: this compound exhibits characteristic absorption maxima in the UV region, typically around 325 nm, which is characteristic of the caffeoyl moiety.
Modern Methods
3.2.1. Extraction (Accelerated Solvent Extraction - ASE):
-
Plant Material: Lyophilized and finely ground plant material.
-
Solvent: A mixture of ethanol and water (e.g., 70% ethanol).
-
Procedure: The sample is packed into an extraction cell and extracted under elevated temperature and pressure. This method is faster and more efficient than traditional solvent extraction.
3.2.2. Isolation and Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, with 325 nm being optimal for chlorogenic acids.
-
Fraction Collection: The peak corresponding to this compound is collected for further analysis.
3.2.3. Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming the identity and structure.
-
NMR Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the position of the caffeoyl group on the quinic acid ring, by analyzing the chemical shifts and coupling constants of the protons and carbons.
Signaling Pathways and Biological Activity
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, highlighting its potential as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and its inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.
Caption: MAPK signaling pathway and its modulation by this compound.
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Caption: Nrf2 antioxidant pathway and its activation by this compound.
Representative Experimental Workflow
The following diagram illustrates a typical modern workflow for the isolation and identification of this compound from a plant source.
Caption: A modern experimental workflow for this compound isolation.
Conclusion
From its early distinction among the complex family of chlorogenic acids to its current status as a molecule of significant pharmacological interest, this compound has been the subject of evolving scientific inquiry. The advancement of analytical techniques has been pivotal in its precise identification, quantification, and the elucidation of its biological activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its potential for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further exploration into the promising applications of this natural compound.
References
Cryptochlorogenic acid content in different coffee bean varieties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of cryptochlorogenic acid (4-caffeoylquinic acid or 4-CQA) content in various coffee bean varieties. It is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows. This document synthesizes findings from multiple scientific studies to facilitate research and development in fields where chlorogenic acids are of interest.
Quantitative Analysis of this compound and Other Isomers
This compound is a significant isomer of chlorogenic acid (CGA) found in coffee beans. Its concentration, along with other CGAs, varies considerably between the two primary coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), and is also influenced by the geographical origin and processing of the beans. Generally, Robusta coffee beans exhibit a higher total CGA content compared to Arabica beans.[1][2] The primary CGA isomer in green coffee beans is 5-caffeoylquinic acid (5-CQA), with this compound (4-CQA) and neochlorogenic acid (3-CQA) also being prominent.[3]
The following tables summarize the quantitative data on this compound and other major chlorogenic acid isomers in green coffee beans from various studies.
Table 1: Content of Caffeoylquinic Acid (CQA) Isomers in Coffea arabica Varieties
| Geographical Origin | Cultivar/Variety | 3-CQA (% dry matter) | 4-CQA (% dry matter) | 5-CQA (% dry matter) | Total CQAs (% dry matter) | Reference |
| Colombia | Caturra & various lines | 0.13 - 0.30 | 0.28 - 0.45 | 2.67 - 3.50 | 3.27 - 4.25 | [4] |
| Brazil | Not Specified | - | - | - | 4.0 - 8.4 | [2] |
| Ethiopia | Not Specified | - | - | - | 4.08 (in brew) | |
| India | Not Specified | - | - | - | 1.48 (in brew) | |
| Kenya | Not Specified | Higher than American | Higher than American | Higher than American | 6.0 - 7.0 |
Table 2: Content of Caffeoylquinic Acid (CQA) Isomers in Coffea canephora (Robusta) Varieties
| Geographical Origin | Cultivar/Variety | 3-CQA (mg/g) | 4-CQA (mg/g) | 5-CQA (mg/g) | Total CQAs (mg/g) | Reference |
| Various | Not Specified | - | - | - | 20.43 ± 5.49 | |
| Not Specified | Not Specified | - | - | - | 7.0 - 14.4 (% dry matter) |
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound in coffee beans, based on established protocols in the scientific literature.
Sample Preparation and Extraction
-
Grinding: Green coffee beans are first ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: A precisely weighed amount of the coffee powder (e.g., 2 grams) is mixed with an extraction solvent. Commonly used solvents include aqueous solutions of ethanol, methanol, or isopropanol, as well as hot water. For instance, a mixture of isopropanol and water can be used.
-
Extraction Process: The mixture is then subjected to an extraction technique. This can involve maceration, where the powder is soaked in the solvent, or more continuous methods like Soxhlet extraction. Heating the mixture (e.g., at 80°C) for a defined period (e.g., 50 minutes) with agitation can enhance extraction efficiency.
-
Filtration and Centrifugation: The resulting extract is filtered to remove solid particles. The filtrate may then be centrifuged to further clarify the solution.
-
Solvent Evaporation: The solvent is removed from the filtrate, often using a rotary evaporator at a controlled temperature (e.g., 50°C), to concentrate the chlorogenic acid-rich extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is used for the analysis.
-
Chromatographic Column: A reverse-phase C18 column is commonly employed for the separation of chlorogenic acid isomers.
-
Mobile Phase: The mobile phase typically consists of a gradient of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol). For example, a mobile phase of 0.1% formic acid in water and acetonitrile can be used.
-
Detection: The eluting compounds are monitored at a specific wavelength, typically around 325 nm, which is the maximum absorbance for caffeoylquinic acids.
-
Quantification: The concentration of this compound and other isomers is determined by comparing the peak areas in the sample chromatogram to those of a standard calibration curve prepared with known concentrations of the respective pure compounds.
Visualizations
Biosynthesis of Chlorogenic Acids
The following diagram illustrates the key steps in the biosynthetic pathway of chlorogenic acids in coffee plants.
Caption: Biosynthetic pathway of chlorogenic acids in coffee.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the extraction and quantification of this compound from coffee beans.
Caption: Workflow for this compound analysis.
References
Cryptochlorogenic Acid: A Technical Guide to its Role as a Dietary Intake Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of dietary intake is a cornerstone of nutrition research and is crucial for understanding the links between diet, health, and disease. Traditional methods relying on self-reporting, such as food frequency questionnaires and dietary recalls, are often hampered by recall bias and inaccuracies. The use of dietary biomarkers offers an objective and reliable alternative to complement and validate self-reported data. Cryptochlorogenic acid (4-O-caffeoylquinic acid or 4-CQA), a prominent isomer of chlorogenic acid, has emerged as a promising biomarker for the intake of specific plant-based foods, most notably coffee. This technical guide provides an in-depth overview of this compound as a dietary biomarker, including its food sources, metabolism, analytical methodologies for its quantification, and its role in relevant biological pathways.
Data Presentation: Quantitative Occurrence of Cryptochlorogenic and Other Chlorogenic Acids
The concentration of this compound and its isomers varies significantly across different food sources and is influenced by factors such as plant variety, growing conditions, and processing methods like roasting.[1][2][3] Coffee is a particularly rich source of chlorogenic acids.[4][5]
| Food Source | Analyte | Concentration | Reference |
| Coffee (Green Beans) | 5-CQA (Chlorogenic acid) | 6.0 - 9.0 g/100 g | |
| 5-CQA (Chlorogenic acid) | 543.23 mg/L (in hot water extract) | ||
| Coffee (Roasted Beans) | Chlorogenic Acids (total) | 0.4 - 3.4 g/100 g (C. arabica) | |
| Chlorogenic Acids (total) | 2.1 - 6.4 g/100 g (C. canephora) | ||
| Coffee Brew (200 mL cup) | Chlorogenic Acids (total) | 20 - 675 mg | |
| Collard Greens | 3-CQA, 5-CQA, 4-CQA | High concentrations | |
| Chicory | 3-CQA, 5-CQA, 4-CQA | High concentrations | |
| Bay Leaves | 3,4-DQA, 3,5-DQA, 4,5-DQA | High concentrations | |
| Mustard | 3,4-DQA, 3,5-DQA, 4,5-DQA | High concentrations | |
| Potatoes | Isomers of chlorogenic acid | Present | |
| Eggplant | Isomers of chlorogenic acid | Present | |
| Peaches | Isomers of chlorogenic acid | Present | |
| Prunes | Isomers of chlorogenic acid | Present | |
| Apples | Isomers of chlorogenic acid | Present | |
| Cherries (Sweet and Sour) | This compound | Lower concentrations | |
| Plums (European) | This compound | Lower concentrations | |
| Green Tea | This compound | Lower concentrations |
Experimental Protocols: Analysis of this compound in Human Plasma and Urine
The quantification of this compound and its metabolites in biological fluids is predominantly achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting the low concentrations of these compounds in plasma and urine.
Sample Preparation
a) Plasma:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of methanol (containing an appropriate internal standard, such as neochlorogenic acid or puerarin).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b) Urine:
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 10,000 rpm for 5 minutes to remove any particulate matter.
-
Dilution: Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
Vortexing and Filtration: Vortex the diluted sample and filter it through a 0.22 µm syringe filter into an HPLC vial.
UHPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column (e.g., Zorbax C18, 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes, followed by a re-equilibration step.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for this compound and the internal standard are monitored. For chlorogenic acid, a common transition is m/z 353 -> 191.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentration of this compound in the biological samples is then determined from this curve.
Mandatory Visualizations
Signaling Pathways
This compound, as an isomer of chlorogenic acid, is implicated in modulating key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's role in the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Experimental and Logical Workflows
The process of identifying and validating a dietary biomarker like this compound follows a structured workflow.
Caption: Workflow for dietary biomarker discovery and validation.
Caption: Metabolic pathway of this compound in the human body.
Conclusion
This compound holds significant promise as a dietary biomarker, particularly for coffee consumption. Its presence in other foods necessitates careful consideration when used as a specific marker, and often a panel of related compounds may provide a more robust assessment of dietary intake. The analytical methods for its detection are well-established and offer the required sensitivity and specificity for use in human studies. Further research to expand the quantitative database of this compound in a wider variety of foods and to fully elucidate the inter-individual variability in its metabolism will further strengthen its utility in nutrition research and drug development. The modulation of key signaling pathways like NF-κB and Nrf2 by this compound and its metabolites also highlights its potential bioactive roles, warranting further investigation into its health effects.
References
- 1. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Antioxidant Properties of Cryptochlorogenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptochlorogenic acid (CCA), a notable isomer of chlorogenic acid, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms through which CCA combats oxidative stress, focusing on its direct free-radical scavenging capabilities and its modulation of endogenous antioxidant defense systems. Detailed experimental protocols for assessing its antioxidant efficacy are provided, alongside a compilation of quantitative data from pertinent studies. Furthermore, this guide elucidates the pivotal role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in mediating the antioxidant effects of CCA, visualized through a detailed pathway diagram.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of chronic and degenerative diseases. Phenolic compounds, ubiquitous in the plant kingdom, are recognized for their significant antioxidant potential. This compound (4-O-caffeoylquinic acid), a dietary phenolic acid, has demonstrated compelling antioxidant and anti-inflammatory activities.[1][2] This document serves as a comprehensive resource for understanding and evaluating the antioxidant properties of this compound.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, encompassing both direct and indirect mechanisms.
Direct Radical Scavenging Activity
This compound possesses the ability to directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the radical and preventing further oxidative damage.[3] This activity is attributed to the presence of hydroxyl groups on its catechol structure. The efficacy of CCA as a radical scavenger has been demonstrated in various in vitro assays, including the DPPH and ABTS assays.
Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Signaling Pathway
A primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway.[1][4] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes and proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics and the reduction of organic hydroperoxides.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX): Key antioxidant enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.
This compound has been shown to significantly increase the activity of SOD and the GSH/GSSG ratio, while reducing the levels of the lipid peroxidation product, malondialdehyde (MDA).
Quantitative Data on Antioxidant Activity
The following tables summarize quantitative data from various studies investigating the antioxidant properties of this compound.
Table 1: In Vitro Radical Scavenging Activity of Chlorogenic Acid Isomers
| Isomer | Assay | IC50 (µg/mL) | Reference |
| 4-CQA (this compound) | ABTS | Not specified, but showed activity | |
| 4-CQA (this compound) | DPPH | Not specified, but showed activity |
Note: Specific IC50 values for this compound were not explicitly found in the provided search results. The table reflects its demonstrated activity in these assays.
Table 2: In Vivo Antioxidant Effects of this compound in a Diabetic Rat Model
| Parameter | Treatment Group | Result | Reference |
| Malondialdehyde (MDA) | CCA-treated | Decreased in a concentration-dependent manner | |
| Glutathione (GSH) | CCA-treated | Increased in a concentration-dependent manner | |
| Oxidized Glutathione (GSSG) | CCA-treated | Decreased in a concentration-dependent manner | |
| GSH/GSSG Ratio | CCA-treated | Significantly increased | |
| Superoxide Dismutase (SOD) Activity | CCA-treated | Significantly increased | |
| Glutathione Peroxidase (GPX4) | CCA-treated | Increased in a concentration-dependent manner |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent as the DPPH solution.
-
Reaction: Mix 1 mL of the DPPH solution with 3 mL of the this compound solution. A blank is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add a small volume of the sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of a fluorescent compound (DCF) from a non-fluorescent probe (DCFH-DA) within cells, in the presence of a peroxyl radical generator.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). The DCFH-DA will diffuse into the cells and be deacetylated to the non-fluorescent DCFH.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time.
-
Calculation: The CAA value is calculated from the area under the fluorescence curve and is often expressed as quercetin equivalents.
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPX)
Principle: The activities of SOD, CAT, and GPX in cell or tissue lysates are determined using specific spectrophotometric assays that measure the rate of substrate consumption or product formation.
Protocol (General Steps):
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates for normalization of enzyme activity.
-
SOD Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is measured at 560 nm.
-
CAT Activity Assay: Catalase activity is typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
GPX Activity Assay: GPX activity is commonly measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Calculation: Enzyme activities are typically expressed as units per milligram of protein (U/mg protein).
Signaling Pathways and Visualizations
The activation of the Nrf2-Keap1 pathway is a cornerstone of this compound's indirect antioxidant mechanism.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for assessing antioxidant properties.
Conclusion
This compound exhibits robust antioxidant properties through a dual mechanism of direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems via the Nrf2-Keap1 signaling pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in combating oxidative stress-related diseases. Future research should focus on elucidating the precise structure-activity relationships of this compound and its metabolites, as well as their bioavailability and efficacy in clinical settings.
References
- 1. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its metabolites ameliorate myocardial hypertrophy through a HIF1α-related pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryptochlorogenic Acid: A Technical Guide to its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochlorogenic acid (CCGA), a significant isomer of chlorogenic acid, is a naturally occurring phenolic acid found in various plants.[1][2] As a member of the caffeoylquinic acid family, CCGA is gaining attention within the scientific community for its potent pharmacological activities, particularly its anti-inflammatory and antioxidant properties.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the key signaling pathways modulated by CCGA, summarizes quantitative data from pivotal studies, outlines relevant experimental protocols, and presents visual diagrams to elucidate complex biological interactions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus and initiate the transcription of target genes.
This compound has been shown to potently suppress this pathway. Studies demonstrate that CCGA hinders the phosphorylation of both IKK and IκBα, which prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB. By inhibiting this central pathway, CCGA effectively downregulates the expression of NF-κB's downstream targets, including TNF-α, IL-6, iNOS, and COX-2.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases, including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), that regulate a wide range of cellular processes, including inflammation. The activation (phosphorylation) of these kinases by stimuli like LPS leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.
CCGA has been observed to downregulate the phosphorylation of MAPKs in LPS-stimulated macrophages. By inhibiting the activation of p38, JNK, and ERK, CCGA can further suppress the production of pro-inflammatory mediators, working in concert with its inhibition of the NF-κB pathway to produce a robust anti-inflammatory effect.
References
- 1. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and its metabolites ameliorate myocardial hypertrophy through a HIF1α-related pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Cryptochlorogenic Acid
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of cryptochlorogenic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Introduction
This compound, an isomer of chlorogenic acid, is a phenolic compound found in a variety of plants and has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for the quality assessment of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note describes a robust HPLC method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) or Poroshell C18 |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 35 | |
| 40 | |
| Flow Rate | 0.85 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 324 nm |
Reagents and Standards
-
This compound analytical standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
Standard Solution Preparation
2.3.1. Stock Standard Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried plant material). The method may need to be optimized based on the specific sample matrix.
-
Accurately weigh approximately 1 g of the powdered sample.
-
Add 25 mL of 70% methanol.
-
Sonically extract for 30 minutes in a water bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Analysis
The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve constructed from the working standard solutions.
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagrams.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the HPLC system components.
References
Application Note: High-Throughput Analysis of Chlorogenic Acid Isomers using UPLC-MS/MS
Introduction
Chlorogenic acids (CGAs) are a family of esters formed between quinic acid and certain transcinnamic acids, primarily caffeic, ferulic, and p-coumaric acids.[1][2] These compounds are abundant in various plant sources, including coffee beans, fruits, and vegetables, and are known for their antioxidant and various other health-promoting properties.[1][3] Due to the existence of numerous positional and geometric isomers, the accurate and simultaneous quantification of individual CGAs in complex matrices presents a significant analytical challenge.[1] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of key chlorogenic acid isomers.
Analytical Challenge and UPLC-MS/MS Solution
The primary challenge in CGA analysis lies in the separation and specific detection of closely related isomers, such as neochlorogenic acid (3-CQA), chlorogenic acid (5-CQA), and cryptochlorogenic acid (4-CQA). These isomers often exhibit similar physicochemical properties, making their chromatographic separation difficult. UPLC, with its high-resolution separation capabilities, coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, provides an ideal solution for this analytical problem. The use of UPLC allows for rapid analysis times while maintaining excellent chromatographic resolution. The MS/MS detector, set to monitor specific precursor-to-product ion transitions for each isomer, ensures accurate quantification with minimal interference from the sample matrix.
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of chlorogenic acid isomers is depicted in the following diagram.
Caption: Experimental workflow for CGA analysis.
Protocols
1. Sample Preparation
The following protocols are generalized and may require optimization based on the specific sample matrix.
a) For Plant Materials:
-
Weigh 100 mg of homogenized and lyophilized plant material into a microcentrifuge tube.
-
Add 1 mL of 70% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
b) For Plasma Samples:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Analysis
a) UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-30% B
-
8-9 min: 30-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
b) MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the MRM transitions and typical retention times for common chlorogenic acid isomers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Neochlorogenic Acid (3-CQA) | 353.1 | 191.1 | 15 | 4.2 |
| Chlorogenic Acid (5-CQA) | 353.1 | 191.1 | 15 | 5.8 |
| This compound (4-CQA) | 353.1 | 191.1 | 15 | 4.8 |
| Caffeic Acid | 179.0 | 135.0 | 18 | 3.5 |
| Ferulic Acid | 193.0 | 134.0 | 20 | 4.5 |
Note: Retention times and collision energies are instrument-dependent and may require optimization. The fragmentation of chlorogenic acid isomers typically results in a product ion at m/z 191, corresponding to the quinic acid moiety.
Conclusion
This application note details a sensitive and selective UPLC-MS/MS method for the simultaneous determination of chlorogenic acid isomers. The described protocol, with appropriate validation, can be effectively applied for the quantitative analysis of these compounds in various research and development settings, including natural product analysis, pharmacokinetic studies, and quality control of raw materials and finished products. The high throughput and accuracy of this method make it an invaluable tool for researchers, scientists, and drug development professionals.
References
- 1. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: Quantification of Cryptochlorogenic Acid in Herbal Extracts
Introduction
Cryptochlorogenic acid, an isomer of chlorogenic acid, is a significant phenolic compound found in a variety of medicinal plants and herbal extracts.[1][2] Its notable antioxidant and anti-inflammatory properties have made it a compound of interest for researchers in drug development and natural product chemistry.[1][2][3] Accurate quantification of this compound is crucial for the standardization and quality control of herbal extracts and derived products. This application note provides detailed protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes the reported quantities of this compound in various herbal extracts.
| Herbal Source | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Morus alba (White Mulberry) | Leaves | 1.81 - 2.63 | HPLC-DAD | |
| Ziziphus jujuba var. spinosa | Seeds | 0.0394 - 0.1818 | HPLC | |
| Moringa oleifera | Leaves | ~0.473 | TLC-Densitometry | |
| Dandelion (Taraxacum officinale) | Root | Varies by fraction | UPLC-MS/MS |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
A generalized protocol for the extraction of this compound from dried herbal material is provided below. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered herbal material
-
70-80% Methanol or Ethanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered herbal material into a centrifuge tube.
-
Add 20 mL of 70% methanol (or ethanol).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the solvent and the supernatants combined.
-
Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
Below is a visual representation of the general experimental workflow for quantifying this compound in herbal extracts.
Experimental Workflow for this compound Quantification.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This method is suitable for the routine quantification of this compound in various herbal extracts.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 5-30% B
-
20-25 min: 30% B
-
25-30 min: 30-80% B
-
(Adjust gradient as needed for optimal separation based on the extract)
-
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 324 nm
Protocol:
-
Prepare standard solutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to construct a calibration curve.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions, followed by the prepared herbal extract samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standard solutions.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for complex matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-3 min: 5% B
-
3-20 min: 5-30% B
-
20-25 min: 30-80% B
-
(A rapid gradient may also be employed for faster analysis)
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Parameters (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 2.5 - 4.5 kV
-
Source Temperature: 120 - 550°C
-
Desolvation Temperature: 350 - 550°C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 353.1 → m/z 191.1 (Precursor → Product) (Note: These are typical values and should be optimized for the specific instrument.)
Protocol:
-
Follow the standard and sample preparation steps as outlined previously.
-
Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions and collision energy.
-
Set up the UPLC-MS/MS system with the specified chromatographic and mass spectrometric conditions.
-
Inject the calibration standards and herbal extract samples.
-
Quantify this compound based on the peak area of the specific MRM transition.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a cost-effective and high-throughput method for the simultaneous quantification of this compound in multiple samples.
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates
-
Mobile Phase: Ethyl acetate : Formic acid : Water (15:1:1, v/v/v)
-
Sample Application: Apply 2-5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 70-80 mm in a saturated developing chamber.
-
Derivatization (Optional, for visualization): Spray with a suitable reagent like Natural Products (NP) reagent followed by polyethylene glycol (PEG) reagent.
-
Densitometric Scanning: Scan the plate at 366 nm (with derivatization) or at the UV absorbance maximum of this compound.
Protocol:
-
Prepare standard and sample solutions as previously described.
-
Apply the standards and samples to the HPTLC plate using an automated applicator.
-
Develop the chromatogram in a chamber pre-saturated with the mobile phase for approximately 20 minutes.
-
Dry the plate in a stream of warm air.
-
If derivatization is used, spray the plate with the reagent and heat as required.
-
Perform densitometric scanning of the plate at the appropriate wavelength.
-
Quantify this compound in the samples by comparing the peak areas with the calibration curve generated from the standards on the same plate.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through the modulation of key cellular signaling pathways.
-
Antioxidant Activity: this compound has been shown to upregulate the Nrf2/HO-1 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cellular defense against oxidative stress.
-
Anti-inflammatory Activity: The anti-inflammatory effects of this compound are associated with the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The diagram below illustrates the proposed mechanism of action for the antioxidant and anti-inflammatory effects of this compound.
Signaling Pathways Modulated by this compound.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in herbal extracts. The choice of method—HPLC, UPLC-MS/MS, or HPTLC—will depend on the specific requirements of the analysis, such as sensitivity, throughput, and available instrumentation. Accurate quantification is essential for ensuring the quality, consistency, and efficacy of herbal products containing this bioactive compound.
References
- 1. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and its metabolites ameliorate myocardial hypertrophy through a HIF1α-related pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
In Vitro Antioxidant Activity of Cryptochlorogenic Acid: Application Notes and Protocols for DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of Cryptochlorogenic acid (4-O-caffeoylquinic acid) using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
This compound, a significant isomer of chlorogenic acid found in various plant species, is a subject of growing interest due to its potential health benefits, including its antioxidant properties. These assays are fundamental in quantifying the antioxidant capacity of such compounds, providing valuable data for research in pharmacology, food science, and drug development.
General Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the in vitro antioxidant activity of a compound like this compound involves preparation of the compound and reagents, execution of the assay, and subsequent data analysis to determine its antioxidant capacity.
Caption: General workflow for in vitro antioxidant assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[1] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Principle of the DPPH Assay
The antioxidant molecule donates a hydrogen atom to the DPPH radical, neutralizing it. This reaction leads to a decrease in absorbance at 517 nm, which is proportional to the concentration of the antioxidant.
Caption: Reaction principle of the DPPH assay.
Experimental Protocol for DPPH Assay
This protocol is adapted for the analysis of phenolic compounds like this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol with the same concentration range as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Ablank - Asample) / Ablank ] x 100
Where:
-
Ablank is the absorbance of the blank (DPPH solution + methanol).
-
Asample is the absorbance of the test sample (DPPH solution + this compound or positive control).
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.[2]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.
Principle of the FRAP Assay
In the acidic medium of the FRAP reagent, antioxidants reduce the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous-TPTZ (Fe²⁺-TPTZ) complex. The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.
Caption: Reaction principle of the FRAP assay.
Experimental Protocol for FRAP Assay
This protocol is suitable for determining the ferric reducing power of phenolic compounds.[3]
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Pipettes and tips
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm it to 37°C before use.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or water. From the stock solution, prepare a series of dilutions.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.
-
Assay:
-
Add 20 µL of the sample, standard, or blank (methanol or water) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
Mix and incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from a standard curve of ferrous sulfate. The results are expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound (µM Fe(II)/g or µM Fe(II)/µM).
Quantitative Data for this compound
While extensive quantitative data for this compound is not always readily available in compiled formats, studies on its isomers provide valuable insights. Research indicates that the antioxidant activities of caffeoylquinic acid isomers, including this compound (4-O-caffeoylquinic acid), 3-O-caffeoylquinic acid (neochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid), are quite similar.[4] One study has reported a specific DPPH radical scavenging activity for this compound.
| Assay | Compound | IC50 (µg/mL) | Antioxidant Capacity | Reference Standard |
| DPPH | This compound | 11.41 ± 0.48 | High | Not specified |
| DPPH | 5-O-caffeoylquinic acid | 32.76 ± 0.27 | Moderate | Not specified |
| DPPH | Rutin | 10.57 ± 0.61 | High | Not specified |
| DPPH | Isoquercetin | 10.63 ± 0.96 | High | Not specified |
Data sourced from a study on antioxidant markers in mulberry leaves.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Cryptochlorogenic Acid: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Cryptochlorogenic acid (CCGA), a notable isomer of chlorogenic acid, has demonstrated significant anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and standardized protocols for a suite of cell-based assays designed to rigorously evaluate the anti-inflammatory effects of CCGA. The methodologies outlined herein are primarily focused on the use of RAW 264.7 macrophages, a widely accepted model for studying inflammation.
Mechanism of Action at a Glance
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators by suppressing the nuclear translocation of NF-κB and downregulating the phosphorylation of MAPKs.[1] Concurrently, CCGA can attenuate oxidative stress by promoting the nuclear translocation of Nrf2.[1]
Data Summary: The Impact of this compound on Inflammatory Markers
The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Nitric Oxide Production
| Concentration of this compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production | Inhibition of Nitric Oxide (NO) Production |
| 50 µg/mL | Significant Reduction[2] | Significant Reduction[1] | Significant Reduction | Significant Reduction |
| 100 µg/mL | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| 200 µg/mL | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Concentration of this compound | Inhibition of iNOS Expression | Inhibition of COX-2 Expression |
| 50 µg/mL | Significant Reduction | Significant Reduction |
| 100 µg/mL | Significant Reduction | Significant Reduction |
| 200 µg/mL | Significant Reduction | Significant Reduction |
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of inflammation.
References
Application Notes and Protocols for Animal Models in Cryptochlorogenic Acid Research
These application notes provide detailed protocols and data summaries for researchers utilizing animal models to investigate the in vivo effects of Cryptochlorogenic acid (CCA). The methodologies outlined below are synthesized from various studies and are intended to serve as a comprehensive guide for studying the anti-diabetic, anti-inflammatory, hepatoprotective, and neuroprotective properties of CCA.
Anti-Diabetic Effects of this compound
Application Note
The streptozotocin (STZ)-induced diabetic rat model is a widely used and reliable method for studying type 1 diabetes. STZ is a glucosamine-nitrosourea compound that is toxic to the insulin-producing beta cells of the pancreas. This model is particularly useful for evaluating the potential of therapeutic agents like this compound to protect pancreatic β-cells, improve glucose metabolism, and mitigate oxidative stress associated with diabetes. Studies have shown that CCA can exert protective effects on β-cells by inhibiting ferroptosis, an iron-dependent form of cell death.[1][2][3]
Experimental Protocol: STZ-Induced Diabetic Rat Model
-
Animal Selection:
-
Species: Sprague-Dawley (SD) rats.
-
Gender: Male.
-
Weight: 250–270 g.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to food and water.
-
-
Induction of Diabetes:
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Fast the rats overnight before STZ injection.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50 mg/kg body weight.[1][2]
-
Confirm the diabetic model by measuring blood glucose levels 72 hours after injection. Rats with fasting blood glucose levels >16.7 mmol/L are considered diabetic.
-
-
Treatment Protocol:
-
Divide the diabetic rats into experimental groups (n=6-10 per group):
-
Diabetic Control (Vehicle)
-
CCA-Low Dose
-
CCA-Mid Dose
-
CCA-High Dose
-
Positive Control (e.g., Rosiglitazone)
-
-
A non-diabetic control group should also be included.
-
Administer CCA orally (e.g., via gavage) daily for the duration of the study (e.g., 4 weeks). The exact doses should be determined based on preliminary studies.
-
-
Endpoint Analysis and Assays:
-
Blood Glucose: Monitor blood glucose levels weekly from tail vein blood.
-
Histopathology: At the end of the study, euthanize the animals and collect the pancreas. Fix in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining (to observe pancreatic pathology) and Aldehyde Fuchsin staining (to examine islet cell numbers).
-
Oxidative Stress Markers: Homogenize pancreatic tissue to measure:
-
Malondialdehyde (MDA) and lipid peroxides.
-
Glutathione (GSH) and Oxidized Glutathione (GSSG) levels.
-
Iron content using Perls staining and commercially available iron assay kits.
-
-
Gene and Protein Expression: Use RT-qPCR and Western blot to analyze the expression of key proteins in the ferroptosis pathway, such as GPX4, Nrf2, and NCOA4.
-
Data Summary: Effects of CCA on Diabetic Rats
| Parameter | Control Group | Diabetic Model Group | CCA-Treated Group | Reference |
| Blood Glucose | Normal | Significantly Increased | Dose-dependently Decreased | |
| Pancreatic Islets | Well-formed | Severely Injured | Regenerating, well-formed | |
| Iron Content | Low | Increased | Dose-dependently Decreased | |
| MDA Level | Low | Elevated | Dose-dependently Reduced | |
| GSH/GSSG Ratio | High | Reduced | Dose-dependently Increased | |
| GPX4 Expression | High | Reduced | Dose-dependently Increased | |
| Nrf2 Expression | High | Reduced | Dose-dependently Increased |
Diagrams: Anti-Diabetic Mechanism and Workflow
Caption: Workflow for the STZ-induced diabetic rat model.
References
- 1. The Protective Effects of this compound on β-Cells Function in Diabetes in vivo and vitro via Inhibition of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effects of this compound on β-Cells Function in Diabetes in vivo and vitro via Inhibition of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cryptochlorogenic Acid as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of cryptochlorogenic acid in various samples using chromatography. This compound, a significant phenolic compound found in numerous plants, is noted for its potential health benefits, including antioxidant, anti-inflammatory, and cardio-protective effects.[1] Accurate and precise quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and research into its biological activities.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques for the analysis of this compound.[2][3][4] These methods offer high resolution, sensitivity, and accuracy for the quantification of this compound in complex matrices such as plant extracts and biological fluids.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) Method for Plant Extracts
This protocol is designed for the simultaneous quantification of this compound and other phenolic compounds in plant extracts, such as Morus alba leaves.
2.1.1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound analytical standard in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation:
-
Weigh the dried and powdered plant material.
-
Extract the sample with an appropriate solvent (e.g., 70% ethanol) using methods such as maceration or ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
-
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | A typical gradient might be: 0-20 min, 10-20% A; 20-25 min, 20-30% A; 25-35 min, 30-40% A |
| Flow Rate | 0.85 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | Diode Array Detector (DAD) at 324 nm |
2.1.3. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Biological Samples
This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices like rat plasma, which is essential for pharmacokinetic studies.
2.2.1. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC method, but use a suitable internal standard (e.g., puerarin) for quantification. Plasma samples are typically pretreated using protein precipitation with acetonitrile.
2.2.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.2% acetic acid in water and methanol |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometry | Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical validation and quantification data for this compound analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 3% |
| Repeatability (RSD) | < 3% |
| Stability (RSD) | < 3% |
| Recovery | 97.50% to 102.98% |
Table 2: UPLC-MS/MS Method Validation Parameters for Plasma Samples
| Parameter | Result |
| Linearity (r) | > 0.995 |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy | Within ±8.0% |
Table 3: Content of this compound in Various Plant Materials
| Plant Material | Method | Average Content (% dry weight or mg/g) |
| Moringa oleifera leaves | TLC-Densitometry | 0.0473% |
| Morus alba leaves | HPLC-DAD | 1.81 - 2.63 mg/g |
| Ziziphus jujuba var. spinosa seeds | HPLC-ELSD | 0.0394–0.1818 mg/g |
| Polygoni Vivipari Rhizoma | HPLC-UV | 0.76 ± 0.01% |
Visualizations
The following diagrams illustrate the experimental workflow for chromatographic analysis and a relevant signaling pathway influenced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Chlorogenic Acids from the Root Bark of Acanthopanax gracilistylus by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Cryptochlorogenic Acid using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid, a phenolic compound widely distributed in the plant kingdom and known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties.[1] The purification of this compound from complex plant extracts is a critical step for its characterization, pharmacological studies, and potential development as a therapeutic agent. Solid-phase extraction (SPE) offers a reliable and efficient method for the selective isolation and purification of this compound and its isomers from crude extracts.[2][3]
This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound, primarily utilizing reversed-phase C18 cartridges. The information is intended to guide researchers in developing robust purification strategies.
Principles of Solid-Phase Extraction for this compound
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample.[4] For the purification of this compound, a non-polar stationary phase, such as C18-bonded silica, is commonly employed in a "bind-elute" strategy.[5] The process involves the following key steps:
-
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) to solvate the C18 functional groups, followed by equilibration with an aqueous solution (e.g., acidified water) to prepare the sorbent for sample loading.
-
Sample Loading: The plant extract, dissolved in a suitable solvent, is passed through the conditioned cartridge. This compound, being a moderately polar compound, will be retained on the non-polar C18 sorbent through hydrophobic interactions.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar impurities such as sugars and salts that have little affinity for the sorbent.
-
Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions between this compound and the sorbent, thereby eluting the purified compound from the cartridge.
The selectivity of the separation can be enhanced by adjusting the pH of the sample and wash solutions. Since this compound is an acidic compound, maintaining a low pH (e.g., around 2-3) during loading and washing will ensure it is in its protonated, less polar form, thus increasing its retention on the C18 sorbent.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific plant matrix and the desired purity of the final product.
Protocol 1: Standard Reversed-Phase C18 SPE
This protocol is a general-purpose method for the purification of this compound from a pre-extracted plant sample.
Materials:
-
Solid-Phase Extraction Cartridges: C18, 500 mg bed weight, 6 mL volume
-
Crude plant extract containing this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Dissolve the dried plant extract in a minimal amount of methanol or 50% methanol in water.
-
Acidify the sample to approximately pH 2.5 with formic acid or TFA. This ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the C18 sorbent.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 5 mL of deionized water acidified to pH 2.5 with formic acid or TFA. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the prepared sample extract onto the equilibrated C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (pH 2.5) to remove polar interferences.
-
A second wash with a weak organic solvent, such as 5% methanol in acidified water, can be performed to remove less polar impurities.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of methanol or acetonitrile. The elution can be performed in one or multiple steps.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Protocol 2: Ion-Pair Reversed-Phase C18 SPE for Enhanced Recovery
This protocol is adapted from a method for chlorogenic acid and can be applied to enhance the recovery of this compound by forming an ion pair that has a stronger affinity for the C18 sorbent.
Materials:
-
In addition to the materials listed in Protocol 1:
-
Tetrabutylammonium (TBA) bisulfate or other suitable ion-pairing reagent.
Procedure:
-
Sample Preparation:
-
Dissolve the plant extract in water and adjust the pH to approximately 7.0.
-
Add a solution of the ion-pairing reagent (e.g., 50 mM TBA) to the sample extract (e.g., in a 9:1 sample to reagent volume ratio) to form an ion pair with the deprotonated this compound.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading:
-
Load the sample containing the ion pair onto the C18 cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the this compound-TBA ion pair with a solution of 20% methanol in 5% acetic acid. The acidic mobile phase will protonate the this compound, disrupting the ion pair and allowing for its elution.
-
-
Post-Elution Processing:
-
Proceed as described in Protocol 1.
-
Data Presentation
The following table summarizes available quantitative data for the purification of chlorogenic acid and its isomers using different methods. Direct comparative data for various SPE methods specifically for this compound is limited in the literature. The presented data serves as a reference for expected performance.
| Method | Analyte(s) | Sorbent/Matrix | Recovery Rate (%) | Purity | Loading Capacity | Reference |
| Ion-Pair SPE | Chlorogenic Acid | C18 | >98% | Not Specified | Not Specified | |
| Effervescence-Assisted Matrix Solid-Phase Dispersion (EA-MSPD) | Neochlorogenic acid, Chlorogenic acid, this compound | C18 | 99.85 - 106.29% | Not Specified | Not Specified | |
| Molecularly Imprinted SPE (MISPE) | Quinic Acid (related compound) | MIP | 81.9 ± 3.0% | Significant reduction of other components | Not Specified | |
| General Reversed-Phase Flash Chromatography | Generic Compounds | C18 | Varies | 80-95% (target dependent) | 0.1 - 2% of media weight |
Note: The data presented is for chlorogenic acid and its isomers as a class, or for related compounds, and should be considered as a guideline. Optimal recovery and purity for this compound will depend on the specific SPE protocol and the complexity of the sample matrix.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Extraction
References
- 1. Caffeoylquinic Acids: Separation Method, Antiradical Properties and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Sea Sand Disruption Method and Ion-Pair Solid-Phase Extraction for Effective Isolation and Purification of Chlorogenic Acid from Plants Prior to the HPLC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing Cryptochlorogenic Acid in In Vitro Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Cryptochlorogenic acid (CCGA), a phenolic acid and an isomer of chlorogenic acid, has demonstrated significant antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic development.[1] These application notes provide a comprehensive guide to utilizing in vitro models of oxidative stress to evaluate the protective effects of this compound. The following protocols detail the induction of oxidative stress in cultured cells and the subsequent assessment of CCGA's ability to mitigate cellular damage.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described herein.
Table 1: Recommended Concentrations for In Vitro Studies
| Reagent | Cell Line | Concentration Range | Purpose |
| This compound (CCGA) | RAW 264.7 Macrophages | 10 - 80 µM | Test compound for antioxidant and anti-inflammatory effects. |
| Hydrogen Peroxide (H₂O₂) | RAW 264.7 Macrophages | 40 - 500 µM | Induction of oxidative stress.[2][3] |
| Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | 100 ng/mL - 1 µg/mL | Induction of oxidative stress and inflammation.[4][5] |
Table 2: Key Parameters for Oxidative Stress and Antioxidant Assays
| Assay | Parameter Measured | Detection Method | Excitation/Emission (nm) |
| DCFH-DA | Intracellular ROS | Fluorescence | 485 / 530 |
| TBARS | Malondialdehyde (MDA) | Colorimetric | 532 nm (Absorbance) |
| Superoxide Dismutase (SOD) Activity | Enzymatic Activity | Colorimetric (NBT reduction) | 560 nm (Absorbance) |
| Glutathione Peroxidase (GPx) Activity | Enzymatic Activity | Colorimetric (NADPH oxidation) | 340 nm (Absorbance) |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in RAW 264.7 Macrophages
This protocol describes two common methods for inducing oxidative stress in the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (CCGA)
-
Hydrogen Peroxide (H₂O₂)
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treatment with CCGA: Treat the cells with varying concentrations of CCGA (e.g., 10, 20, 40, 80 µM) for 1-2 hours. Include a vehicle control (media alone).
-
Induction of Oxidative Stress:
-
Method A: Hydrogen Peroxide (H₂O₂) Induction: After pre-treatment, add H₂O₂ to the cell culture medium to a final concentration of 40-500 µM. Incubate for a specified period, typically 2-24 hours.
-
Method B: Lipopolysaccharide (LPS) Induction: After pre-treatment, add LPS to the cell culture medium to a final concentration of 100 ng/mL to 1 µg/mL. Incubate for 6-24 hours.
-
-
Post-Induction Analysis: Following the incubation period, collect the cell culture supernatant and/or cell lysates for subsequent analysis as described in Protocols 2, 3, and 4.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS levels.
Materials:
-
Treated cells from Protocol 1
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free DMEM
-
PBS
Procedure:
-
Preparation of DCFH-DA Working Solution: Dilute the DCFH-DA stock solution in serum-free DMEM to a final working concentration of 10-25 µM immediately before use.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA working solution and wash the cells twice with warm PBS.
-
Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
Protocol 3: Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
This protocol describes the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify MDA, a marker of lipid peroxidation.
Materials:
-
Treated cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Butylated hydroxytoluene (BHT)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard
Procedure:
-
Sample Preparation: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing BHT to prevent further oxidation.
-
Protein Precipitation: Add ice-cold 10% TCA to the cell lysate to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
TBARS Reaction: Collect the supernatant and add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader. Calculate the MDA concentration based on a standard curve prepared with MDA.
Protocol 4: Measurement of Antioxidant Enzyme Activity
This protocol provides a general workflow for measuring the activity of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). Commercially available kits are recommended for specific and reproducible results.
Materials:
-
Treated cells from Protocol 1
-
Cell lysis buffer
-
Commercial SOD and GPx activity assay kits
Procedure:
-
Cell Lysate Preparation: Wash the cells with ice-cold PBS and lyse them according to the instructions provided with the commercial assay kits. Determine the protein concentration of the lysate for normalization.
-
SOD Activity Assay:
-
The assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., Nitroblue Tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Follow the manufacturer's protocol for the specific kit used. Measure the absorbance at the recommended wavelength (e.g., 560 nm).
-
-
GPx Activity Assay:
-
The assay is generally based on the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
-
Follow the manufacturer's protocol for the specific kit used. Measure the change in absorbance at 340 nm.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. :: Korean Academy Of Oral And Maxillofacial Pathology :: [journal.kaomp.org]
- 3. Taurine chloramine protects RAW 264.7 macrophages against hydrogen peroxide-induced apoptosis by increasing antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cryptochlorogenic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxic effects of cryptochlorogenic acid (also known as 4-O-caffeoylquinic acid), a naturally occurring phenolic compound. Given that this compound is an isomer of the more extensively studied chlorogenic acid (CGA), the provided methodologies are based on established protocols for CGA and other phenolic compounds, offering a robust framework for investigation.
Introduction
This compound, a member of the caffeoylquinic acid family, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Preliminary studies suggest that like its isomers, it may also possess cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in drug discovery and development. These protocols outline the necessary steps to determine the cytotoxic potential of this compound in vitro.
Data Presentation: Summary of Cytotoxic Activity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound and its closely related isomers, chlorogenic acid and neochlorogenic acid, across various cancer cell lines. This data provides a valuable reference for selecting appropriate cell lines and concentration ranges for your experiments.
Table 1: IC50 Values of this compound and its Isomers on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| This compound | MCF-7 | Breast Cancer | 20.8 | Not Specified | MTT |
| Chlorogenic acid | KB | Oral Squamous Carcinoma | 1800 | 48 | MTT, Trypan Blue |
| Chlorogenic acid | HSC-2 | Oral Squamous Carcinoma | 1300 | 24 | Not Specified |
| Chlorogenic acid | MCF-7 | Breast Cancer | 952 ± 32.5 | 72 | RTCA |
| Chlorogenic acid | SKBR-3 | Breast Cancer | 940 ± 21.2 | 72 | RTCA |
| Chlorogenic acid | MDA-MB-231 | Breast Cancer | 590.5 ± 10.6 | 72 | RTCA |
| Chlorogenic acid | MDA-MB-468 | Breast Cancer | 882.5 ± 12.0 | 72 | RTCA |
| Chlorogenic acid | BT-20 | Breast Cancer | 1095 ± 121.6 | 72 | RTCA |
| Neochlorogenic acid | AGS | Gastric Carcinoma | 20 | Not Specified | MTT |
| Neochlorogenic acid | HGC-27 | Gastric Cancer | 229.9 | 48 | Not Specified |
| Neochlorogenic acid | NUGC-3 | Gastric Cancer | 130.0 | 48 | Not Specified |
Table 2: Summary of Dicaffeoylquinic Acids (diCQA) Cytotoxicity
| Compound | Cell Line | Effect | Concentration |
| 1,3-diCQA | HEp-2 | Minimal cytotoxicity (CC50 > 1000 µM) | > 1000 µM |
| 4,5-diCQA | RAW264.7 | No cytotoxicity observed | Up to 40 µM |
Experimental Protocols
General Cell Culture and Maintenance
Successful cytotoxicity testing relies on healthy, actively proliferating cell cultures. Adhere to standard aseptic cell culture techniques.
-
Cell Lines: Select appropriate cancer and, if applicable, non-cancerous control cell lines.
-
Culture Medium: Use the recommended culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a small amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 100 mM). To enhance solubility, gentle warming to 37°C and sonication can be employed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Stored at -80°C, the solution should be used within 6 months, and at -20°C, within 1 month.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Experimental design for preclinical studies of Cryptochlorogenic acid.
An overview of the experimental design for preclinical investigations of Cryptochlorogenic acid (CCA), a promising natural compound with therapeutic potential. This document provides detailed application notes and protocols for researchers in drug development.
Application Notes
Introduction to this compound (CCA)
This compound is a key bioactive isomer of chlorogenic acid found in various plants, including coffee beans and mulberry leaves. It has demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2][3] Preclinical studies are crucial for evaluating its efficacy, safety, and mechanism of action before consideration for clinical trials.[4]
Key Research Areas for Preclinical Investigation
-
Neurodegenerative Diseases: Due to its ability to mitigate oxidative stress and neuroinflammation, CCA is a strong candidate for models of Alzheimer's and Parkinson's disease.[1] Its neuroprotective effects are linked to the modulation of signaling pathways like Nrf2 and NF-κB.
-
Metabolic Disorders: Studies have shown CCA improves beta-cell function and reduces blood glucose levels in diabetic models, suggesting its potential for treating type 2 diabetes. The mechanism may involve the inhibition of ferroptosis.
-
Inflammatory Conditions: CCA exhibits potent anti-inflammatory activity by reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.
-
Cardiovascular and Ischemic Injuries: The antioxidant properties of chlorogenic acid isomers suggest a protective role against ischemia-reperfusion injury.
Core Principles for Preclinical Experimental Design
-
Model Selection: Utilize well-validated in vitro (e.g., neuronal cell lines like SH-SY5Y) and in vivo (e.g., MPTP-induced Parkinson's model, STZ-induced diabetes model) systems that accurately reflect the human disease pathology.
-
Dosing and Administration: Determine the optimal dose range and administration route (e.g., oral gavage) based on prior studies. Doses ranging from 15 mg/kg to 60 mg/kg have been shown to be effective in rodent models for metabolic diseases.
-
Pharmacokinetics (PK) and Bioavailability: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CCA. Its bioavailability can be a limiting factor and should be assessed to ensure adequate systemic exposure.
-
Controls and Blinding: All studies must include appropriate controls (vehicle, positive controls) and employ randomization and blinding to prevent experimental bias.
-
Toxicity Assessment: Conduct acute and sub-chronic toxicity studies to establish the safety profile of CCA.
-
Statistical Rigor: Plan statistical analyses in advance, ensuring adequate sample sizes to achieve sufficient statistical power.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (CCA), high purity
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
CCA Pre-treatment: Prepare serial dilutions of CCA (e.g., 1, 5, 10, 25, 50 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the CCA solutions. Incubate for 2 hours. Include a vehicle control (medium with DMSO).
-
Induction of Oxidative Stress: Prepare a 150 µM solution of H₂O₂ in serum-free medium. After the 2-hour pre-treatment, remove the CCA medium and expose the cells to the H₂O₂ solution for 24 hours. A control group should receive only serum-free medium.
-
Cell Viability Measurement (MTT Assay):
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the efficacy of CCA in protecting dopaminergic neurons and improving motor function in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound (CCA)
-
MPTP hydrochloride
-
Saline solution (0.9% NaCl)
-
Behavioral testing equipment (Rotarod, Pole test)
-
Anesthetics
-
Tissue processing reagents for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody) and HPLC.
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign mice to the following groups (n=10/group):
-
Group 1: Vehicle Control (Saline, p.o.)
-
Group 2: MPTP Control (Saline p.o. + MPTP i.p.)
-
Group 3: CCA (20 mg/kg, p.o.) + MPTP
-
Group 4: CCA (40 mg/kg, p.o.) + MPTP
-
-
CCA Administration: Administer CCA or saline orally (p.o.) once daily for 14 consecutive days.
-
MPTP Induction: From day 8 to day 12, administer MPTP (30 mg/kg, intraperitoneally, i.p.) 30 minutes after the CCA/saline administration.
-
Behavioral Testing: Perform the Rotarod and Pole tests on day 14 to assess motor coordination and bradykinesia.
-
Tissue Collection and Analysis:
-
On day 15, sacrifice the animals.
-
For neurochemical analysis, dissect the striatum from one hemisphere and analyze dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
For immunohistochemistry, perfuse the remaining animals with 4% paraformaldehyde. Post-fix the brains, cryoprotect, and section the substantia nigra. Stain for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
-
Data Analysis: Analyze behavioral scores, neurotransmitter levels, and TH-positive cell counts using ANOVA followed by a suitable post-hoc test.
Data Presentation
Table 1: Neuroprotective Effect of CCA on H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 |
| H₂O₂ (150 µM) | - | 48.2 ± 3.8 |
| CCA + H₂O₂ | 1 | 55.1 ± 4.1 |
| CCA + H₂O₂ | 5 | 67.8 ± 3.9 |
| CCA + H₂O₂ | 10 | 79.3 ± 4.6 |
| CCA + H₂O₂ | 25 | 88.5 ± 5.1 |
| CCA + H₂O₂ | 50 | 94.2 ± 4.3 |
Data are presented as mean ± SEM. Results are representative of three independent experiments.
Table 2: Effect of CCA on Motor Function in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg) | Rotarod Latency (seconds) | Pole Test (Time to turn, s) |
|---|---|---|---|
| Vehicle Control | - | 175.4 ± 12.1 | 1.8 ± 0.2 |
| MPTP Control | - | 68.9 ± 9.5 | 5.9 ± 0.7 |
| CCA + MPTP | 20 | 105.6 ± 10.8 | 4.1 ± 0.5 |
| CCA + MPTP | 40 | 142.3 ± 11.5 | 2.7 ± 0.4 |
Data are presented as mean ± SEM (n=10 per group).
Table 3: Dopamine and Metabolite Levels in the Striatum
| Treatment Group | Dose (mg/kg) | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
|---|---|---|---|---|
| Vehicle Control | - | 14.8 ± 1.1 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| MPTP Control | - | 5.2 ± 0.6 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| CCA + MPTP | 20 | 8.1 ± 0.9 | 1.7 ± 0.2 | 1.5 ± 0.2 |
| CCA + MPTP | 40 | 11.5 ± 1.0 | 2.1 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± SEM (n=10 per group). DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Mandatory Visualization
References
- 1. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protective Effects of this compound on β-Cells Function in Diabetes in vivo and vitro via Inhibition of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kolaido.com [kolaido.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Cryptochlorogenic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of cryptochlorogenic acid (4-Caffeoylquinic Acid) in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Factors Affecting Stability: A Quick Overview
This compound (4-CQA) is susceptible to degradation and isomerization in aqueous solutions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is crucial for designing experiments and formulating stable solutions.
-
pH: this compound is most stable in acidic conditions and becomes increasingly unstable in neutral to alkaline environments.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation and isomerization of this compound.[3]
-
Isomerization: In solution, this compound can isomerize to its structural relatives, neochlorogenic acid (3-CQA) and chlorogenic acid (5-CQA).[1][2] Under neutral and alkaline conditions, 4-CQA has been observed to preferentially convert to 3-CQA.
-
Oxidation: The presence of oxygen and metal ions can promote oxidative degradation.
Data Presentation: Degradation Kinetics of this compound
The stability of this compound is significantly influenced by the pH of the aqueous solution. The following table summarizes the degradation kinetics at 37°C at various pH levels.
| pH | Rate Constant (k) | Half-life (t½) in hours | Relative Stability Order (at neutral/alkaline pH) |
| 7.05 | Higher than 3-CQA and 5-CQA | Shorter than 3-CQA and 5-CQA | 4-CQA < 3-CQA < 5-CQA |
| 7.96 | Higher than 3-CQA and 5-CQA | Shorter than 3-CQA and 5-CQA | 4-CQA < 3-CQA < 5-CQA |
| 9.25 | Higher than 3-CQA and 5-CQA | Shorter than 3-CQA and 5-CQA | 4-CQA < 3-CQA < 5-CQA |
Data compiled from studies on the degradation kinetics of chlorogenic acid isomers. The exact values for the rate constant and half-life can be found in the cited literature.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under various conditions (e.g., different pH, temperature, or in the presence of stabilizers).
Materials:
-
This compound standard
-
High-purity water (HPLC grade)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Stabilizers (e.g., ascorbic acid, EDTA)
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and dilute it to the desired final concentration in the aqueous buffer of interest. If testing stabilizers, add them to the buffer before adding the this compound.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of this compound and its isomers.
-
Incubation: Store the prepared solutions under the desired experimental conditions (e.g., specific temperature in an incubator or protection from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Data Analysis: Quantify the peak areas of this compound and its degradation products/isomers at each time point. Calculate the percentage of remaining this compound relative to the initial concentration. Determine the degradation rate constant (k) and half-life (t½).
Protocol 2: HPLC Analysis of Chlorogenic Acid Isomers
This protocol provides a starting point for the chromatographic separation and quantification of this compound and its isomers. Method optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 325 - 330 nm |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 - 20 µL |
Visualization of Key Processes
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound | - High pH of the solution.- Elevated storage temperature.- Exposure to light.- Presence of oxygen or metal ions. | - Adjust the pH to the acidic range (pH 3-5).- Store solutions at refrigerated temperatures (2-8 °C) or frozen.- Protect solutions from light using amber vials or by covering them with aluminum foil.- Degas the solvent and consider adding a chelating agent like EDTA to sequester metal ions. Add antioxidants like ascorbic acid. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition or pH.- Column contamination or degradation.- Sample solvent incompatible with the mobile phase. | - Optimize the mobile phase gradient and pH. Ensure the pH is appropriate for the analyte's pKa.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the initial mobile phase whenever possible. |
| Inconsistent results between experiments | - Inaccurate pH measurement.- Temperature fluctuations.- Inconsistent solution preparation. | - Calibrate the pH meter regularly.- Use a calibrated incubator or water bath.- Ensure precise and consistent preparation of all solutions and standards. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A: this compound is most stable in acidic conditions. For short-term storage, a pH between 3 and 5 is recommended to minimize degradation and isomerization.
Q2: How can I prevent the isomerization of this compound?
A: Isomerization is promoted by neutral and alkaline pH, as well as high temperatures. Maintaining a low pH and storing solutions at low temperatures are the most effective ways to minimize isomerization.
Q3: What are some effective stabilizers for this compound in aqueous solutions?
A: Antioxidants can help improve the stability of this compound. Ascorbic acid (Vitamin C) and (-)-epigallocatechin gallate (EGCG) have been shown to be effective in stabilizing chlorogenic acids. Chelating agents like EDTA can also be beneficial by sequestering metal ions that can catalyze oxidation.
Q4: How does temperature affect the stability of this compound?
A: Higher temperatures significantly accelerate the degradation of this compound. For any long-term experiments or storage, it is crucial to maintain low and consistent temperatures.
Q5: Can I use tap water to prepare my solutions?
A: It is strongly recommended to use high-purity, HPLC-grade water. Tap water can contain metal ions and other impurities that can catalyze the degradation of this compound and interfere with analytical measurements.
References
pH and temperature effects on Cryptochlorogenic acid degradation kinetics.
Technical Support Center: Cryptochlorogenic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH and temperature on the degradation kinetics of this compound (4-O-caffeoylquinic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (4-CQA) is a positional isomer of chlorogenic acid and a naturally occurring phenolic compound found in various plants, including coffee beans and certain medicinal herbs.[1][2] Its stability is crucial for the preservation of its potential biological activities, such as antioxidant and anti-inflammatory effects, during extraction, processing, and storage of plant-based products and pharmaceutical formulations.[3]
Q2: How do pH and temperature generally affect the stability of this compound?
A2: this compound, along with its isomers, is more stable in acidic conditions and tends to degrade in neutral and alkaline environments.[4][5] Elevated temperatures accelerate this degradation process. The degradation primarily involves isomerization and hydrolysis.
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathways for this compound (4-CQA) involve isomerization to its other forms, namely neochlorogenic acid (3-CQA) and chlorogenic acid (5-CQA). Studies have shown that during the degradation of 4-CQA, 3-CQA is preferentially produced. Under certain conditions, hydrolysis can also occur, leading to the formation of caffeic acid and quinic acid.
Q4: What analytical techniques are suitable for studying this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or diode array detection (DAD) is a common method for monitoring the concentration of this compound and its isomers. For more detailed analysis and identification of degradation products, Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap MS) is a powerful technique.
Troubleshooting Guide
Issue 1: Rapid or unexpected degradation of this compound in my sample solution.
-
Question: I prepared a stock solution of this compound in a buffer, but its concentration is decreasing much faster than expected. What could be the cause?
-
Answer:
-
Check the pH of your buffer: this compound is unstable in neutral and alkaline conditions (pH > 7). Ensure your buffer pH is in the acidic range (ideally pH 3-5) for maximum stability.
-
Verify storage temperature: Elevated temperatures accelerate degradation. Store your stock solutions and samples at low temperatures (e.g., 2-8°C) and protect them from light. For long-term storage, freezing is recommended.
-
Consider the solvent: While aqueous buffers are common, the presence of organic solvents like methanol might influence stability. However, the primary driver of degradation is typically pH.
-
Issue 2: Inconsistent results in my kinetic studies.
-
Question: I am performing a kinetic study on this compound degradation, but my results are not reproducible. What should I check?
-
Answer:
-
Precise pH control: Small variations in pH, especially in the neutral to alkaline range, can significantly impact the degradation rate. Ensure your buffers are accurately prepared and that the pH remains constant throughout the experiment.
-
Accurate temperature control: Maintain a constant and uniform temperature in your reaction vessel. Use a calibrated water bath or incubator.
-
Oxygen sensitivity: Phenolic compounds can be susceptible to oxidation. While not the primary degradation pathway, minimizing headspace in your vials or purging with an inert gas like nitrogen can improve reproducibility.
-
Sample handling: Ensure consistent timing for sample withdrawal and analysis to accurately capture the kinetic profile.
-
Issue 3: Poor chromatographic separation of this compound and its isomers.
-
Question: I am having difficulty separating the peaks for this compound (4-CQA), neochlorogenic acid (3-CQA), and chlorogenic acid (5-CQA) in my HPLC analysis. What can I do?
-
Answer:
-
Optimize your mobile phase: The separation of these isomers is highly dependent on the mobile phase composition and gradient. A common mobile phase consists of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile or methanol. Experiment with the gradient slope and initial/final solvent compositions.
-
Adjust the column temperature: Column temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.
-
Check your column: Ensure you are using a suitable stationary phase, such as a C18 column, and that the column is not degraded. Peak tailing or splitting might indicate a problem with the column.
-
Data on Degradation Kinetics
The degradation of this compound (4-CQA) and its isomers often follows first-order kinetics, and the Weibull model has also been used to describe the degradation process. The stability of these isomers at 37°C in neutral and alkaline pH follows the order: 5-CQA > 3-CQA > 4-CQA, meaning this compound is the least stable of the three.
Table 1: Degradation Half-Life (t1/2) of Caffeoylquinic Acid Isomers at 37°C and Different pH Values
| pH | Neochlorogenic Acid (3-CQA) t1/2 (h) | This compound (4-CQA) t1/2 (h) | Chlorogenic Acid (5-CQA) t1/2 (h) |
| 7.05 | 10.36 | 6.64 | 13.06 |
| 7.96 | 2.65 | 1.91 | 3.47 |
| 9.25 | 0.33 | 0.23 | 0.43 |
Data synthesized from a study by Zhu et al. (2016) as cited in multiple sources.
Table 2: Degradation Rate Constant (k) of Caffeoylquinic Acid Isomers at 37°C and Different pH Values
| pH | Neochlorogenic Acid (3-CQA) k (h-1) | This compound (4-CQA) k (h-1) | Chlorogenic Acid (5-CQA) k (h-1) |
| 7.05 | 0.067 | 0.104 | 0.053 |
| 7.96 | 0.262 | 0.363 | 0.200 |
| 9.25 | 2.10 | 3.01 | 1.61 |
Data synthesized from a study by Zhu et al. (2016) as cited in multiple sources.
Experimental Protocols
Methodology for Studying the Effect of pH on this compound Degradation
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., phosphate buffers for pH 7.0, 8.0, and 9.0). Ensure the pH is accurately measured using a calibrated pH meter.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a stable solvent (e.g., methanol or an acidic buffer).
-
Initiation of the Kinetic Study: Add a known volume of the this compound stock solution to each buffer solution pre-heated to the desired temperature (e.g., 37°C) in a constant temperature water bath. The final concentration should be suitable for the analytical method.
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Sample Quenching (if necessary): To stop the degradation reaction immediately upon sampling, the aliquot can be diluted with a cold, acidic mobile phase.
-
Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound and its isomers.
-
Data Analysis: Plot the concentration of this compound versus time. Fit the data to an appropriate kinetic model (e.g., first-order or Weibull) to determine the degradation rate constant (k) and half-life (t1/2).
Visualizations
Caption: Experimental workflow for studying this compound degradation kinetics.
Caption: Logical relationship of pH and temperature on this compound degradation.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analytical standard 905-99-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [Degradation kinetics of chlorogenic acid, this compound, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Cryptochlorogenic acid in common laboratory solvents.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of cryptochlorogenic acid in common laboratory solvents. Below you will find frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO)[1]. For stock solutions, ethanol and DMSO are commonly used.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving the compound, you can try the following methods to increase solubility:
-
Gentle Heating: Warm the solution to 37°C to aid dissolution[2].
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid particles and enhance solubilization[1][2].
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on available data, DMSO has shown higher solvating power than ethanol for this compound[3].
Q3: What is the maximum concentration of this compound I can dissolve in ethanol?
A3: The reported solubility of this compound in ethanol is ≥35.4 mg/mL.
Q4: What is the maximum concentration of this compound I can dissolve in DMSO?
A4: The reported solubility of this compound in DMSO is 50 mg/mL. It is noted that sonication may be required to achieve this concentration.
Q5: How should I prepare and store a stock solution of this compound?
A5: To prepare a stock solution, select an appropriate solvent and weigh the desired amount of this compound. Add the solvent and use sonication or gentle heat if necessary to fully dissolve the compound. Once prepared, it is recommended to store the solution in aliquots to avoid repeated freeze-thaw cycles, which can degrade the product. For long-term storage, keep the stock solution at -20°C or -80°C.
Q6: My this compound appears as a solid white powder. Is this normal?
A6: Yes, this compound is typically supplied as a white to pale-yellow solid or white needle-shaped crystals.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molarity (mM) | Conditions | Source(s) |
| Ethanol (EtOH) | ≥35.4 mg/mL | ≥100 mM | Not specified | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 141.12 mM | Requires sonication | |
| Methanol | Soluble | Not specified | Not specified |
Molecular Weight of this compound: 354.31 g/mol
Experimental Protocols
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
1. Preparation of a Saturated Solution:
- Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., ethanol, DMSO, water) in a sealed glass flask or vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.
- Seal the container to prevent solvent evaporation.
2. Equilibration:
- Place the container in a temperature-controlled shaker or agitator.
- Agitate the mixture at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that the solution reaches equilibrium between the dissolved and undissolved compound.
3. Phase Separation:
- Once equilibrium is achieved, separate the undissolved solid from the saturated solution.
- This is typically done by first centrifuging the sample to pellet the excess solid.
- Carefully collect the supernatant and filter it using a chemically inert syringe filter (e.g., PTFE) that will not absorb the solute. This step ensures that no solid particles are present in the solution to be analyzed.
4. Quantification:
- Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Prepare a calibration curve using standard solutions of this compound with known concentrations to ensure accurate quantification.
5. Data Reporting:
- Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the experiment was conducted.
Visual Guides
References
Optimizing extraction efficiency of Cryptochlorogenic acid from plant matrices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of cryptochlorogenic acid from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of this compound?
A1: The extraction efficiency of this compound is primarily influenced by the choice of solvent and its concentration, the extraction temperature, the extraction time, and the solid-to-solvent ratio. The selection of an appropriate extraction technique, such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE), also plays a crucial role.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Aqueous mixtures of organic solvents are generally more effective than pure solvents.[1][2] Methanol and ethanol are commonly used. For instance, a 70% methanol in water solution has been shown to provide high extraction yields for chlorogenic acids.[3] Similarly, 60% (v/v) methanol/water and 60% (v/v) ethanol/water mixtures have demonstrated high extraction efficiencies for chlorogenic acid isomers.[1] The optimal ethanol concentration can vary depending on the plant matrix, with studies on chicory roots showing optimal yields at 70% ethanol.
Q3: How does temperature affect the stability and extraction of this compound?
A3: Higher temperatures can increase extraction efficiency but also pose a risk of degradation and isomerization. This compound (4-CQA) is an isomer of chlorogenic acid (5-CQA), and heat can cause isomerization between these forms. For example, in the extraction from chicory roots using water, increasing the temperature to 90°C led to a rapid extraction but also caused the transformation of some chlorogenic acid isomers. It is crucial to find a balance that maximizes extraction without significant degradation.
Q4: Can the pH of the extraction solvent impact the yield of this compound?
A4: Yes, the pH of the extraction solvent can influence the stability and recovery of this compound. Acidifying the solvent, for instance by adding a small amount of acetic acid or formic acid, can help to improve the stability of chlorogenic acids during extraction.
Q5: What is the significance of the solid-to-solvent ratio?
A5: The solid-to-solvent ratio is a critical parameter. A lower solid-to-solvent ratio (i.e., a larger volume of solvent for a given amount of plant material) can lead to a higher extraction efficiency up to a certain point. This is due to a greater concentration gradient, which facilitates the diffusion of the target compounds from the plant matrix into the solvent. However, using an excessively large volume of solvent can result in a dilute extract, increasing the energy costs for solvent removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient solvent system. | Optimize the solvent composition. Aqueous ethanol or methanol are often more effective than pure solvents. Start with a 60-70% alcohol concentration. |
| Suboptimal extraction temperature. | Increase the temperature cautiously. Monitor for degradation or isomerization. For heat-sensitive materials, consider non-thermal methods like ultrasound-assisted extraction at lower temperatures. | |
| Inadequate extraction time. | Increase the extraction time. However, be aware that prolonged exposure to high temperatures can lead to degradation. | |
| Insufficient solid-to-solvent ratio. | Decrease the solid-to-solvent ratio by increasing the volume of the solvent. A ratio of 1:160 has been shown to be optimal in some cases. | |
| Degradation or Isomerization of this compound | Excessive heat during extraction. | Lower the extraction temperature. Employ techniques like ultrasound-assisted extraction which can be effective at lower temperatures. |
| Prolonged extraction time at high temperatures. | Reduce the extraction duration. A shorter, more efficient extraction is preferable. | |
| Unfavorable pH of the solvent. | Acidify the extraction solvent slightly with formic or acetic acid to improve stability. | |
| Inconsistent Extraction Results | Inhomogeneous plant material. | Ensure the plant material is finely and uniformly ground to increase the surface area for extraction. |
| Fluctuations in experimental conditions. | Maintain strict control over all extraction parameters, including temperature, time, and solvent composition. | |
| Co-extraction of Interfering Compounds | Non-selective solvent system. | Adjust the polarity of your solvent system to target this compound more specifically. Consider subsequent purification steps like solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies optimized for the extraction of chlorogenic acids from plant materials.
1. Sample Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation.
-
Grind the dried material into a fine, homogeneous powder.
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.
-
Add 30 mL of 70% (v/v) ethanol in water. To improve stability, the solvent can be acidified with 0.1% formic acid.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4500 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 30 mL of the extraction solvent and combine the supernatants.
3. Analysis:
-
Filter the combined supernatant through a 0.45 µm syringe filter before analysis by High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Monitor the eluent at 325 nm for the detection of this compound.
Protocol 2: Maceration Extraction of this compound
This protocol outlines a conventional solvent extraction method.
1. Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
2. Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 50 mL of 60% (v/v) methanol in water.
-
Seal the flask and place it on a magnetic stirrer.
-
Macerate for 24 hours at room temperature, protected from light.
-
After maceration, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
3. Analysis:
-
Evaporate the solvent from the filtrate under reduced pressure at a temperature below 40°C.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis as described in Protocol 1.
Quantitative Data Summary
Table 1: Effect of Solvent Composition on Chlorogenic Acid Isomer Yield
| Solvent | 3-CQA (neochlorogenic acid) Yield (mg/g DM) | 4-CQA (this compound) Yield (mg/g DM) | 5-CQA (chlorogenic acid) Yield (mg/g DM) | Reference |
| Pure Water | Low | Low | Low | |
| Pure Methanol | Lower than mixture | Lower than mixture | Lower than mixture | |
| 60% (v/v) Methanol/Water | High | High | High | |
| 60% (v/v) Ethanol/Water | High | High | High | |
| 70% Ethanol | 3.47 ± 0.01 | - | - |
Table 2: Influence of Extraction Parameters on Chlorogenic Acid Yield in Chicory Roots
| Parameter | Condition | 3-CQA Yield (mg/g DM) | 3,5-diCQA Yield (mg/g DM) | Reference |
| Solid/Liquid Ratio | 1/100 | 4.70 ± 0.01 | 3.70 ± 0.07 | |
| Temperature (70% Ethanol) | 50°C | 5.0 ± 0.1 | 6.0 ± 0.3 | |
| Temperature (Water) | 90°C | 6.22 ± 0.18 | 6.44 ± 0.59 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Isomerization pathway of chlorogenic acid under heat.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Cryptochlorogenic Acid
Welcome to the technical support center for the LC-MS/MS analysis of cryptochlorogenic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Two common methods for detecting matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Any signal fluctuation at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract after extraction with the response of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Q3: What are the most common strategies to overcome matrix effects for this compound?
A3: The primary strategies can be categorized as follows:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. Common methods include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Calibration Strategies: Utilizing calibration techniques that compensate for matrix effects, such as using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard (SIL-IS).
Q4: My this compound peak is showing poor shape and reproducibility. Could this be related to matrix effects?
A4: Yes, poor peak shape and inconsistent retention times can be symptoms of matrix effects. High concentrations of matrix components can interfere with the chromatography, leading to peak tailing, fronting, or splitting. A dilution step of the final extract can sometimes improve peak shape and robustness.
Q5: I am having difficulty separating this compound from its isomers, neochlorogenic acid and chlorogenic acid. What can I do?
A5: Baseline separation of these isomers is crucial for accurate quantification and can be challenging. Here are some tips:
-
Column Choice: A high-resolution column, such as a Waters HSS T3 or Acquity BEH C18, can provide better separation.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is commonly used. Fine-tuning the gradient slope and starting conditions is often necessary.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
Q6: How can I ensure the stability of this compound during sample preparation and analysis?
A6: this compound and its isomers can be susceptible to isomerization and degradation, particularly at neutral or alkaline pH and elevated temperatures. To ensure stability, it is recommended to:
-
Keep samples on ice or at 4°C during processing.
-
Use a slightly acidic mobile phase (e.g., with 0.1% formic acid).
-
Process samples promptly and store extracts at low temperatures if analysis is not immediate.
Troubleshooting Guides
Problem: Significant Ion Suppression Observed
This guide will walk you through a systematic approach to troubleshoot and mitigate ion suppression in your this compound analysis.
Caption: Troubleshooting workflow for ion suppression.
Problem: Poor Isomeric Separation
This guide provides steps to improve the chromatographic resolution of this compound and its isomers.
Caption: Workflow for improving isomeric separation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Matrix | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum | 85 - 105 | -50 to +20 | Fast, simple, and inexpensive. | Prone to significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | 70 - 95 | -30 to +10 | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Plant Extracts | 90 - 110 | -15 to +5 | Highly selective, provides clean extracts, and can concentrate the analyte. | More time-consuming and costly; requires method development. |
| QuEChERS | Fruits, Vegetables, Plant Tissues | 80 - 110 | -40 to +15 | High throughput, effective for a wide range of analytes. | May require optimization of sorbents for specific matrices to minimize matrix effects. |
Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte concentration, and LC-MS/MS system.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid method for preparing plasma samples for the analysis of this compound.
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a more thorough cleanup for complex plant matrices.
-
Sample Extraction: Homogenize 1 g of the plant sample with 10 mL of 80% methanol. Sonicate for 30 minutes and then centrifuge. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Dilute 1 mL of the plant extract with 4 mL of water and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other phenolic compounds with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Parameters for this compound Analysis
-
Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-20% B over 10 min, then a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: Precursor ion [M-H]⁻ at m/z 353.1, with product ions for quantification and qualification (e.g., m/z 191.1, 179.1). The specific product ions and their ratios can help differentiate between isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cryptochlorogenic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of Cryptochlorogenic Acid (CCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound (CCA)?
This compound, a phenolic acid with recognized antioxidant and anti-inflammatory properties, generally exhibits low oral bioavailability. The primary challenges include:
-
Extensive Metabolism: In vivo, CCA undergoes significant biotransformation, including hydrogenation, methylation, glucuronidation, and sulfation, which alters its structure and activity.
-
Gut Microbiota Interaction: The gut microbiota plays a crucial role in the metabolism of chlorogenic acids, which can lead to degradation before absorption.
-
Poor Permeability: Like many polyphenols, CCA's chemical structure may limit its passive diffusion across the intestinal epithelium.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of CCA?
Several formulation strategies have proven effective for improving the bioavailability of polyphenols, including the closely related isomer, chlorogenic acid (CGA). These are highly applicable to CCA:
-
Nanoformulations: Encapsulating CCA in nanocarriers can protect it from degradation in the gastrointestinal tract and enhance its absorption. Promising nanoformulations include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of poorly water-soluble compounds.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can provide controlled release.
-
-
Structural Modification: Altering the chemical structure of CCA can improve its stability and lipophilicity, thereby enhancing its absorption.
-
Co-administration with Bioenhancers: Certain molecules can inhibit metabolizing enzymes or enhance intestinal permeability, leading to increased bioavailability of co-administered compounds.
Q3: Is there quantitative data on the effectiveness of these enhancement strategies for Chlorogenic Acid Isomers?
Yes, while specific data for this compound is limited, studies on its isomer, chlorogenic acid (CGA), provide strong evidence of the potential for bioavailability enhancement.
| Formulation Strategy | Compound | Fold Increase in Relative Oral Bioavailability | Key Pharmacokinetic Changes | Reference |
| Liposomal Formulation | Chlorogenic Acid (CGA) | 1.29-fold | Higher Cmax (6.42 ± 1.49 µg/mL vs. 3.97 ± 0.39 µg/mL), Delayed Tmax (15 min vs. 10 min) | [1][2] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Chlorogenic Acid (CGA) | 2.49-fold | Altered tissue distribution, enhanced renal targeting | [3] |
Troubleshooting Guide
Problem: Low or undetectable plasma concentrations of CCA after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Extensive first-pass metabolism | Encapsulate CCA in a protective nanocarrier such as a liposome or nanoemulsion to shield it from metabolic enzymes in the gut and liver. |
| Poor aqueous solubility limiting dissolution | Formulate CCA into a nanoemulsion or a self-microemulsifying drug delivery system (SMEDDS) to improve its solubilization in the gastrointestinal fluids. |
| Rapid degradation in the GI tract | Utilize enteric-coated delivery systems to protect CCA from the acidic environment of the stomach and release it in the small intestine where absorption is more favorable. |
| Insufficient analytical sensitivity | Employ a highly sensitive analytical method such as UPLC-MS/MS for the quantification of CCA and its metabolites in plasma.[4] |
Problem: High variability in bioavailability between individual animals.
| Possible Cause | Troubleshooting Suggestion |
| Differences in gut microbiota composition | Standardize the diet and housing conditions of the animals to minimize variations in gut flora. Consider co-housing animals for a period before the study. |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For formulation-based studies, ensure the homogeneity of the formulation. |
| Food effects | Standardize the fasting period before dosing, as food can significantly impact the absorption of polyphenols. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from methodologies used for chlorogenic acid.[1]
Materials:
-
This compound (CCA)
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve SPC and cholesterol in a chloroform-methanol mixture (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing CCA by vortexing.
-
To reduce the size of the liposomes, sonicate the suspension using a probe sonicator on an ice bath.
-
Remove any unencapsulated CCA by centrifugation or dialysis.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for assessing the oral bioavailability of a CCA formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups:
-
Control Group: Receives a suspension of free CCA in water.
-
Test Group: Receives the CCA-loaded bioavailability-enhancing formulation (e.g., liposomes).
-
-
Administer the respective formulations orally via gavage at a predetermined dose of CCA.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract CCA and its metabolites from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of CCA in the plasma samples using a validated analytical method, such as UPLC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: In vivo metabolic fate of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Logical relationship of bioavailability enhancement strategies.
References
- 1. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic and metabolomic analyses provide insights into the biosynthesis of chlorogenic acids in Lonicera macranthoides Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Pharmacological Properties, Molecular Mechanisms, and Bioavailability Strategies of Chlorogenic Acid in Cardiovascular Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of neochlorogenic acid, chlorogenic acid, this compound and geniposide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after administration of Reduning injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Cryptochlorogenic acid quantification.
Technical Support Center: Quantification of Cryptochlorogenic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting and validating an appropriate internal standard (IS) for the accurate quantification of this compound (4-CQA) using chromatographic methods such as HPLC and LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard for this compound quantification?
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1][2] Its primary purpose is to correct for the variability that can be introduced during sample preparation, injection, and analysis.[2][3][4] By using the ratio of the analyte's response to the IS's response for quantification, the precision and accuracy of the results can be significantly improved.
Q2: What are the key criteria for selecting a suitable internal standard for this compound?
The ideal internal standard for this compound should:
-
Be structurally and chemically similar to this compound to ensure similar behavior during extraction and analysis.
-
Not be naturally present in the sample matrix being analyzed.
-
Be well-resolved chromatographically from this compound and other components in the sample.
-
Have a similar response to the detector as this compound.
-
Be stable throughout the entire analytical procedure.
-
Be commercially available in high purity.
Q3: Can I use other isomers of chlorogenic acid, like neochlorogenic acid (3-CQA) or 5-caffeoylquinic acid (5-CQA), as an internal standard?
While structurally very similar, using other chlorogenic acid isomers as an internal standard can be problematic. Chlorogenic acids are known to be unstable and can isomerize, especially under certain pH and temperature conditions. If this compound is present in the sample, or if the analytical conditions promote isomerization, using another isomer as an IS could lead to inaccurate quantification. However, in a well-controlled and validated method where isomerization is proven to be negligible, an isomer like neochlorogenic acid has been used for the quantification of chlorogenic acid in some applications.
Q4: What are some potential internal standards for this compound quantification?
Based on the principles of IS selection and literature on phenolic acid analysis, potential candidates include:
-
Stable Isotope-Labeled (SIL) this compound: This is the ideal choice as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and other variations.
-
Structural Analogs: Compounds with similar core structures but are not expected to be in the sample. Examples could include:
-
2-hydroxycinnamic acid: Has been used as an IS for other phenolic acids.
-
Kaempferol: A flavonoid that has been used as an IS for chlorogenic acid.
-
Other Cinnamic Acid Derivatives: Compounds like ferulic acid or sinapic acid could be considered, provided they are not present in the sample and show good chromatographic separation.
-
Q5: Is it necessary to validate the chosen internal standard?
Yes, it is crucial to validate the performance of the selected internal standard as part of the overall method validation. This includes assessing the precision, accuracy, and stability of the IS response across different sample matrices and concentrations. The validation should demonstrate that the IS effectively corrects for variability and does not introduce any analytical bias.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor precision of the internal standard peak area. | 1. Inconsistent addition of the IS to samples. 2. Degradation of the IS during sample storage or preparation. 3. Variability in the autosampler injection volume (if IS is not added early in the workflow). | 1. Use a calibrated pipette and add the IS at the earliest possible stage of sample preparation. 2. Investigate the stability of the IS under your experimental conditions (e.g., pH, temperature, light exposure). Consider preparing fresh IS solutions more frequently. 3. Ensure the autosampler is functioning correctly and is properly maintained. |
| Internal standard peak co-elutes with an interference in some samples. | The chosen IS is not suitable for all sample matrices being analyzed. | 1. Modify the chromatographic conditions (e.g., mobile phase gradient, column) to improve resolution. 2. Select a different internal standard that is free from interference in all expected sample types. |
| The analyte-to-IS response ratio is not consistent across the calibration curve. | 1. The concentration of the IS is too high or too low relative to the analyte. 2. The detector response is not linear for either the analyte or the IS at the concentrations used. 3. The IS is experiencing a different level of matrix effect than the analyte. | 1. Adjust the IS concentration to be in the mid-range of the analyte's expected concentration. 2. Verify the linear dynamic range for both the analyte and the IS individually. 3. A stable isotope-labeled IS is the best solution to compensate for differential matrix effects. If using a structural analog, further sample cleanup may be necessary. |
| Presence of the internal standard in blank samples. | The IS is endogenously present in the sample matrix. | Select a different internal standard that is confirmed to be absent in the samples of interest. |
Comparison of Potential Internal Standards for this compound
| Internal Standard Candidate | Class | Rationale for Selection | Key Considerations |
| Stable Isotope-Labeled (SIL) 4-CQA | Isotopic Analog | The "gold standard" for LC-MS analysis. It has virtually identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same matrix effects. | Primarily for LC-MS applications. Can be expensive and may not be readily available. |
| Neochlorogenic Acid (3-CQA) | Isomer | Structurally very similar, which can lead to comparable extraction efficiency and chromatographic behavior. | High risk of co-elution and potential for inaccurate results due to isomerization of either the analyte or the IS. Its use would require rigorous validation to prove no interconversion occurs. |
| 2-Hydroxycinnamic Acid | Structural Analog | A phenolic acid with a related structure that has been successfully used as an IS for other phenolic compounds. | May not perfectly mimic the behavior of this compound in all sample matrices. Its response to matrix effects might differ from the analyte. |
| Kaempferol | Flavonoid | Has been used as an IS for chlorogenic acid analysis. It is structurally distinct enough to likely be well-resolved chromatographically. | As a flavonoid, its chemical properties (e.g., solubility, ionization efficiency) may differ significantly from the phenolic acid structure of this compound, potentially leading to different responses to sample preparation and matrix effects. |
Experimental Protocol: Selection and Validation of an Internal Standard
This protocol outlines the steps for selecting and validating an internal standard for the quantification of this compound.
1. Preliminary Screening of Internal Standard Candidates: a. Prepare individual standard solutions of this compound and each potential IS. b. Inject each solution separately into the HPLC or LC-MS system to determine their retention times and response factors. c. Prepare a mixed solution containing this compound and all potential IS candidates to check for chromatographic resolution. d. Analyze a blank sample matrix to ensure that none of the potential IS candidates are endogenously present.
2. Method Development with the Selected Internal Standard: a. Choose the most promising IS based on the screening results (good resolution, no interference). b. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, flow rate, column temperature) to achieve baseline separation of this compound, the IS, and any other relevant matrix components. c. Determine the optimal concentration for the IS. A common practice is to use a concentration that is in the middle of the calibration curve range for the analyte.
3. Validation of the Internal Standard Performance: a. Linearity: Prepare a series of calibration standards with a fixed concentration of the IS and varying concentrations of this compound. Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration. The correlation coefficient (r²) should be > 0.99. b. Precision: Analyze replicate preparations of a sample spiked with this compound and the IS. The relative standard deviation (RSD) of the calculated concentration should be within acceptable limits (typically <15%). c. Accuracy: Analyze a blank matrix spiked with known concentrations of this compound (low, medium, and high) and the IS. The recovery should be within an acceptable range (e.g., 85-115%). d. Stability: Assess the stability of the IS in the stock solution, in the processed samples under autosampler conditions, and through freeze-thaw cycles if applicable. e. Matrix Effect: If using LC-MS, evaluate the matrix effect by comparing the IS response in a pure solution versus the response in a post-extraction spiked blank sample from different sources. A consistent IS response indicates minimal and consistent matrix effects. For structural analogs, compare the matrix effect on the analyte to that on the IS.
Workflow for Internal Standard Selection and Validation
Caption: A flowchart illustrating the systematic process for selecting, optimizing, and validating an internal standard for quantitative analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Using an Internal Standard with an HPLC [msuweb.montclair.edu]
Improving the yield of Cryptochlorogenic acid purification from crude extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cryptochlorogenic acid purification from crude extracts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: Why is the recovery of this compound low when using macroporous resin chromatography?
Answer: Low recovery of this compound using macroporous resin chromatography can be attributed to several factors:
-
Inappropriate Resin Selection: The adsorption and desorption characteristics vary significantly between different types of macroporous resins. For instance, NKA-II resin has demonstrated good adsorption and desorption properties for chlorogenic acid[1][2]. It is crucial to screen various resins to find one with optimal performance for your specific crude extract.
-
Suboptimal Elution Conditions: The choice of eluting solvent and its concentration is critical for efficient desorption. While ethanol is a common eluent, the optimal concentration can vary. For example, a study on the purification of flavonoids and chlorogenic acid from bamboo leaves found that 60% ethanol was effective for eluting flavonoids, while chlorogenic acid was found in the water-eluted parts[3]. Experimenting with a gradient of ethanol concentrations (e.g., 30%, 50%, 70%) is recommended to determine the ideal condition for desorbing this compound without co-eluting impurities.
-
pH of the Sample and Eluent: The pH of the sample solution and the eluent can influence the adsorption and desorption behavior of phenolic acids. Acidic conditions are often preferred for the stability of chlorogenic acids[4][5]. Adjusting the pH of the crude extract to a slightly acidic range (e.g., pH 3-4) before loading it onto the column may improve adsorption and subsequent recovery.
-
Flow Rate: High flow rates during sample loading and elution can lead to insufficient interaction between the target molecule and the resin, resulting in lower adsorption and recovery. Optimizing the flow rate is essential for achieving equilibrium and maximizing binding and elution efficiency.
Question: My purified this compound fraction contains significant amounts of other chlorogenic acid isomers (Neochlorogenic acid and Chlorogenic acid). How can I improve the separation?
Answer: The co-elution of chlorogenic acid isomers is a common challenge due to their structural similarity. Here are some strategies to enhance separation:
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a powerful liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption. It has been successfully used to separate chlorogenic acid from crude extracts with high purity and recovery. The key to successful separation with HSCCC is the selection of a suitable two-phase solvent system.
-
pH-Zone-Refining Counter-Current Chromatography: This is a modification of HSCCC that can be particularly effective for separating acidic compounds like chlorogenic acids. It utilizes a pH gradient to achieve high-resolution separation.
-
Solvent System Optimization for Chromatography: For both column chromatography and HSCCC, the composition of the solvent system is paramount. A commonly used two-phase solvent system for separating chlorogenic acid is n-butanol-acetic acid-water (4:1:5, v/v/v). For pH-zone-refining CCC, a system of methyl tert-butyl ether-acetonitrile-water can be employed, with trifluoroacetic acid (TFA) as a retainer in the stationary phase and ammonia in the mobile phase to create the pH gradient.
-
Gel Permeation Chromatography: This technique can be used to separate chlorogenic acid isomers by adjusting the pH of the aqueous extract to a range of about 2 to 2.8.
Question: I am observing degradation of this compound during the purification process. What are the likely causes and how can I prevent it?
Answer: this compound, like other chlorogenic acids, is susceptible to degradation under certain conditions. Key factors include:
-
pH: Chlorogenic acids are generally more stable in acidic conditions and unstable in neutral and alkaline environments. The degradation rate increases with increasing alkalinity. Maintaining a slightly acidic pH throughout the extraction and purification process is crucial.
-
Temperature: High temperatures can accelerate the degradation and isomerization of chlorogenic acids. It is advisable to conduct purification steps at room temperature or below, if possible. During extraction, while higher temperatures can improve yield, they also increase the risk of degradation.
-
Light and Oxidation: Exposure to light and oxygen can also contribute to the degradation of phenolic compounds. Protecting the samples from light and using degassed solvents can help minimize oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity and recovery I can expect for this compound purification?
A1: The achievable purity and recovery depend on the chosen purification method and the complexity of the crude extract. Here are some reported values:
-
High-Speed Counter-Current Chromatography (HSCCC): A study on chlorogenic acid purification from Flos Lonicerae using HSCCC reported a purity of 94.8% with a recovery of approximately 90%.
-
Macroporous Resin Chromatography: Enrichment of chlorogenic acid from Eupatorium adenophorum Spreng extract using NKA-II macroporous resin resulted in an increase in content to 22.17% with a recovery yield of 82.41%. A combination of macroporous resin and HSCCC for purification from bamboo leaves yielded chlorogenic acid with a purity of 95.1%.
-
Ionic Liquid Modified Macroporous Resin: Using an ionic liquid-modified NKA-2 resin, the purity of chlorogenic acid from Flos Lonicera Japonicae was increased from 5.13% to 69.08%, with a yield of 89.5%.
Q2: What are the key differences between this compound, Neochlorogenic acid, and Chlorogenic acid?
A2: These three compounds are isomers of caffeoylquinic acid, differing only in the position of the caffeoyl group on the quinic acid core. This structural similarity is the primary reason for the difficulty in their separation.
-
Neochlorogenic acid: 3-O-caffeoylquinic acid (3-CQA)
-
This compound: 4-O-caffeoylquinic acid (4-CQA)
-
Chlorogenic acid: 5-O-caffeoylquinic acid (5-CQA)
Studies have shown that these isomers can interconvert, especially under neutral and alkaline conditions. For instance, the degradation of 3-CQA and 5-CQA can lead to the formation of 4-CQA.
Q3: What analytical methods are suitable for quantifying this compound and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the analysis and quantification of chlorogenic acids. Detection is typically performed at a wavelength of 325 nm. For more detailed identification and quantification, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique.
Data Presentation
Table 1: Comparison of Purification Methods for Chlorogenic Acids
| Purification Method | Starting Material | Target Compound(s) | Purity Achieved | Recovery/Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Flos Lonicerae crude extract | Chlorogenic acid | 94.8% | ~90% | |
| Macroporous Resin (NKA-II) | Eupatorium adenophorum Spreng extract | Chlorogenic acid | 22.17% (in product) | 82.41% | |
| Macroporous Resin + HSCCC | Bamboo Leaves Extraction Residues | Chlorogenic acid | 95.1% | Not specified | |
| Ionic Liquid Modified Macroporous Resin (NKA-2-IL) | Flos Lonicera Japonicae extract | Chlorogenic acid | 69.08% | 89.5% |
Experimental Protocols
Protocol 1: Purification of Chlorogenic Acid using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described for the separation of chlorogenic acid from Flos Lonicerae.
-
Preparation of Two-Phase Solvent System:
-
Prepare a mixture of n-butanol, acetic acid, and water in a volume ratio of 4:1:5.
-
Thoroughly mix the components in a separatory funnel and allow the phases to separate.
-
The upper phase will be used as the stationary phase, and the lower phase as the mobile phase. Degas both phases before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column with the upper stationary phase.
-
Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).
-
Pump the lower mobile phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until the mobile phase emerges from the outlet. Continue pumping until the system reaches hydrodynamic equilibrium, which is indicated by a stable retention of the stationary phase.
-
-
Sample Preparation and Injection:
-
Dissolve the crude extract in a known volume of the lower mobile phase.
-
Inject the sample solution into the column through the sample loop.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Monitor the effluent using a UV detector at 325 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using HPLC to determine the purity of this compound.
-
Protocol 2: Enrichment of Chlorogenic Acid using Macroporous Resin Chromatography
This protocol is based on the method for enriching chlorogenic acid from Eupatorium adenophorum Spreng extract.
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., NKA-II).
-
Pre-treat the resin by soaking it in ethanol overnight, followed by washing with deionized water until no ethanol is detected.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it until the effluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the sample solution onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the adsorbed compounds using a stepwise or gradient elution with ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions at each elution step.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to identify the fractions containing the highest concentration and purity of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Relationship between Chlorogenic Acid isomers.
References
- 1. Enrichment and separation of chlorogenic acid from the extract of Eupatorium adenophorum Spreng by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment and separation of chlorogenic acid from the extract of Eupatorium adenophorum Spreng by macroporous resin [agris.fao.org]
- 3. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Degradation kinetics of chlorogenic acid, this compound, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing challenges in the synthesis of Cryptochlorogenic acid derivatives.
Welcome to the Technical Support Center for the Synthesis of Cryptochlorogenic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield in Esterification Reaction
-
Question: We are experiencing low yields during the Steglich esterification of protected quinic acid with a caffeic acid derivative using DCC and DMAP. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in Steglich esterification can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure that all reagents, particularly the coupling agent DCC (dicyclohexylcarbodiimide) and the catalyst DMAP (4-dimethylaminopyridine), are of high purity and anhydrous. DCC can decompose upon exposure to moisture, and old DMAP may have reduced catalytic activity.
-
Solvent Purity: The solvent used (typically dichloromethane or DMF) must be anhydrous. The presence of water will consume the DCC and lead to the formation of dicyclohexylurea (DCU) without promoting the desired esterification.
-
Reaction Temperature: Steglich esterifications are typically run at room temperature[1]. Running the reaction at elevated temperatures can sometimes lead to side reactions and decomposition of starting materials or products.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is to use a slight excess of the carboxylic acid and DCC (e.g., 1.1-1.2 equivalents) relative to the alcohol. The amount of DMAP is usually catalytic (e.g., 0.1-0.2 equivalents).
-
Side Reactions: A major side product in DCC-mediated couplings is the formation of N-acylurea, which is unable to react with the alcohol[2]. This occurs through an intramolecular rearrangement of the O-acylisourea intermediate. The addition of DMAP helps to minimize this side reaction by acting as a more efficient acyl transfer agent[2]. If N-acylurea formation is significant, consider adding the alcohol and DMAP before the DCC.
-
Steric Hindrance: If either the quinic acid derivative or the caffeic acid derivative is sterically hindered, the reaction rate will be slower. In such cases, a longer reaction time may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products
-
Question: Our reaction mixture shows multiple spots on TLC after the esterification step. What are the likely byproducts, and how can we improve the selectivity?
-
Answer: The formation of multiple products is a common challenge due to the multiple hydroxyl groups on the quinic acid moiety.
-
Incomplete Protection: The primary cause of multiple products is often incomplete or inadequate protection of the hydroxyl groups on quinic acid that are not intended to be esterified. This leads to the formation of a mixture of regioisomers. Re-evaluate your protecting group strategy. For instance, using a di-isopropylidene protecting group can selectively protect the 3,4- and 5,1-hydroxyls, leaving a specific hydroxyl group available for esterification.
-
Acyl Migration: Under certain conditions, particularly with changes in pH, the caffeoyl group can migrate to an adjacent hydroxyl group, leading to a mixture of isomers[3]. It is important to maintain neutral or mildly acidic conditions during workup and purification.
-
Side Products from Coupling Reagents: As mentioned earlier, N-acylurea is a common byproduct when using DCC[2]. Another byproduct is the dicyclohexylurea (DCU), which is generally insoluble in most organic solvents and can often be removed by filtration.
-
Starting Material Impurities: Ensure the purity of your starting materials. Impurities in either the protected quinic acid or the caffeic acid derivative will carry through the reaction and complicate the product mixture.
-
Issue 3: Difficulty in Purifying Isomers
-
Question: We are struggling to separate the desired this compound derivative (4-O-caffeoylquinic acid derivative) from other isomers, such as the neochlorogenic (3-O-caffeoyl) and chlorogenic (5-O-caffeoyl) acid derivatives. What purification strategies are most effective?
-
Answer: The separation of caffeoylquinic acid isomers is challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for separating these isomers.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically required. A common mobile phase system is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at around 325 nm is suitable for these compounds.
-
-
Column Chromatography: While challenging, separation on silica gel can be attempted. A solvent system with a carefully optimized polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, may provide some separation. However, baseline separation is often difficult to achieve.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of isochlorogenic acid isomers and can be adapted for this compound derivatives.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step in the synthesis of this compound derivatives?
-
A1: The most critical step is the regioselective esterification of the quinic acid core. Achieving high selectivity for the C4-hydroxyl group over the other hydroxyl groups is paramount to obtaining a good yield of the desired this compound derivative and simplifying the purification process. This is primarily controlled by the choice and application of protecting groups.
-
-
Q2: Which protecting groups are recommended for the hydroxyl groups of quinic acid?
-
A2: The choice of protecting group depends on the desired regioselectivity.
-
Isopropylidene Acetals: Reacting quinic acid with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst can form cyclic acetals, protecting vicinal diols. This can be used to selectively leave certain hydroxyl groups free for esterification.
-
Silyl Ethers: Silyl ethers, such as those derived from TBDMSCl (tert-butyldimethylsilyl chloride), are also used to protect hydroxyl groups. Their steric bulk can be exploited to achieve selective protection.
-
Orthogonal Protecting Groups: In more complex syntheses, employing orthogonal protecting groups (groups that can be removed under different conditions) is advantageous. For example, using a combination of silyl ethers (removed by fluoride ions) and benzyl ethers (removed by hydrogenolysis) allows for selective deprotection and further functionalization.
-
-
-
Q3: What are the common methods for deprotection?
-
A3: The deprotection method depends on the protecting groups used.
-
Acidic Hydrolysis: Acetal protecting groups are typically removed under acidic conditions (e.g., dilute HCl or acetic acid in water).
-
Fluoride Ion: Silyl ethers are commonly cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Hydrogenolysis: Benzyl ethers are removed by catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).
-
-
Quantitative Data Summary
The following table summarizes representative yields for different synthetic strategies for caffeoylquinic acid isomers. Please note that yields can vary significantly based on the specific substrates, reaction conditions, and scale.
| Synthetic Step | Reagents and Conditions | Product | Reported Yield (%) | Reference |
| Esterification | Protected Quinic Acid, Caffeic Acid Derivative, DCC, DMAP | Protected Caffeoylquinic Acid | 50-70% | General literature observation |
| Deprotection | Protected Caffeoylquinic Acid, Dilute HCl | Caffeoylquinic Acid | High | |
| Isomerization | Chlorogenic Acid, 1-2mol/L HCl in Methanol | This compound | High | |
| HPLC Purification | Crude reaction mixture | Pure Isomer | >95% purity |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
This protocol provides a general guideline for the esterification of a protected quinic acid with a protected caffeic acid using DCC and DMAP.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected quinic acid (1.0 eq) and the protected caffeic acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the desired protected this compound derivative.
Protocol 2: General Procedure for Acetal Deprotection
This protocol describes the removal of an isopropylidene acetal protecting group.
-
Dissolution: Dissolve the protected this compound derivative in a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a mild base, such as saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting low yields in esterification.
References
Technical Support Center: Strategies to Minimize Cryptochlorogenic Acid Degradation During Storage
For researchers, scientists, and drug development professionals working with cryptochlorogenic acid, ensuring its stability during storage is paramount to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving the integrity of this compound.
Troubleshooting Guides and FAQs
1. Rapid Degradation in Aqueous Solutions
-
Question: My aqueous stock solutions of this compound are showing significant degradation, even when stored at 4°C in the dark. What are the likely causes and how can I mitigate this?
-
Answer: The stability of this compound in aqueous solutions is highly dependent on several factors. Here’s a troubleshooting guide to address rapid degradation:
-
pH: this compound is most stable in acidic conditions. In neutral or alkaline environments (pH > 6), it is susceptible to rapid hydrolysis and isomerization.[1][2][3] For optimal stability, it is recommended to prepare and store aqueous solutions in a buffer with a pH below 5.5.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. To minimize this, degas your solvent (e.g., by sparging with an inert gas like nitrogen or argon) before dissolving the this compound.
-
Temperature: While 4°C is suitable for short-term storage, for longer periods, it is advisable to store solutions at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can also contribute to degradation. Aliquoting the stock solution into single-use vials is a good practice.
-
Purity of Water: Use high-purity, deionized water to prepare your solutions to avoid contaminants that could catalyze degradation.
-
2. Inconsistent Results in Stability Studies
-
Question: I am observing high variability in my stability studies for a formulation containing this compound. What experimental factors should I control more rigorously?
-
Answer: High variability in stability studies often arises from subtle inconsistencies in experimental procedures. To improve reproducibility, consider the following:
-
Headspace in Vials: The amount of air in the headspace of your storage vials can contribute to oxidative degradation. Use vials of a consistent size and fill them to a uniform level to minimize this variable.
-
Light Exposure: While you may be storing samples in the dark, brief exposure to ambient light during sample preparation and handling can initiate photodegradation. Work in a shaded area or use amber-colored labware.
-
Standardized Sample Handling: Ensure that all samples are handled identically, including the time taken for preparation and analysis after removal from storage.
-
Validated Analytical Method: A robust and validated analytical method, such as a stability-indicating HPLC method, is crucial for accurate quantification. Ensure your method is validated for specificity, linearity, precision, and accuracy.
-
3. Isomerization During Storage
-
Question: I am detecting the presence of other chlorogenic acid isomers, such as neochlorogenic acid, in my this compound standard over time. Why is this happening and how can I prevent it?
-
Answer: this compound can undergo isomerization, particularly at neutral or alkaline pH and when exposed to heat.[1][4] This process involves the migration of the caffeoyl group on the quinic acid core, leading to the formation of neochlorogenic acid and chlorogenic acid. To minimize isomerization:
-
Maintain a low pH (acidic) environment for your solutions.
-
Store samples at low temperatures (-20°C or -80°C).
-
Minimize exposure to heat during sample preparation.
-
4. Use of Antioxidants
-
Question: Can the addition of antioxidants help to stabilize this compound?
-
Answer: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Studies on the closely related chlorogenic acid have shown that antioxidants like ascorbic acid and epigallocatechin gallate (EGCG) can improve its stability in alkaline conditions. While specific quantitative data for this compound is limited, a similar protective effect is expected. It is advisable to conduct preliminary studies to determine the optimal type and concentration of antioxidant for your specific application.
Quantitative Data on this compound Stability
The following tables summarize the degradation of this compound under various conditions.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Half-life (t½) | Stability Order Among Isomers | Reference |
| 7.05 | Not explicitly stated, but degradation rate (k) is high | 4-CQA < 3-CQA < 5-CQA | |
| 7.96 | Not explicitly stated, but degradation rate (k) is higher than at pH 7.05 | 4-CQA < 3-CQA < 5-CQA | |
| 9.25 | Not explicitly stated, but degradation rate (k) is the highest | 4-CQA < 3-CQA < 5-CQA | |
| (4-CQA: this compound, 3-CQA: Neochlorogenic acid, 5-CQA: Chlorogenic acid) |
Table 2: General Stability of Phenolic Compounds Under Different Storage Conditions
| Storage Condition | General Effect on Phenolic Compounds | Reference |
| 5°C in the dark | High stability, >95% retention after 180 days | |
| 25°C in the dark | Moderate stability, ~97% retention after 180 days | |
| 5°C with light exposure | Reduced stability, ~96% retention after 180 days | |
| 25°C with light exposure | Least stable, ~93% retention after 180 days | |
| 40°C in the dark | Significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for developing a stability-indicating HPLC method to quantify this compound and its degradation products.
-
1. Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate the parent compound from its degradation products. An example gradient is:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-10% B
-
25-30 min: 10% B
-
-
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm (a wavelength at which this compound has significant absorbance).
-
Injection Volume: 10 µL.
-
-
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or a suitable solvent. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the test samples with the mobile phase to a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
-
-
5. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the sample to a light source (e.g., UV lamp or a photostability chamber).
-
-
6. Data Analysis:
-
Assess the peak purity of the this compound peak under all stress conditions to ensure no degradation products are co-eluting.
-
Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed control.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a this compound stability study.
Caption: Factors affecting stability and corresponding mitigation strategies.
References
Dealing with co-eluting interferences in the chromatographic analysis of Cryptochlorogenic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during the chromatographic analysis of cryptochlorogenic acid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of this compound and its isomers.
Problem: Poor resolution between this compound and its isomers (chlorogenic acid and neochlorogenic acid).
Cause: The isomers of chlorogenic acid are structurally very similar, making their separation challenging. This co-elution can lead to inaccurate quantification.
Solution:
-
Optimize the Mobile Phase:
-
Adjust the organic modifier: If using methanol, try switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity for phenolic compounds.
-
Modify the pH: The pH of the mobile phase can affect the ionization state of the phenolic acids, thus altering their retention. For reversed-phase chromatography, a lower pH (around 2.5-3.5) using additives like formic acid or phosphoric acid can improve peak shape and resolution.
-
Incorporate an ion-pairing reagent: If adjusting the pH is insufficient, a low concentration of an ion-pairing reagent can be added to the mobile phase to enhance the separation of these acidic compounds.
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative interactions with the aromatic rings of the analytes, potentially improving resolution.
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can improve efficiency and decrease mobile phase viscosity, which may enhance resolution. However, in some cases, a lower temperature might be more effective. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.
-
-
Decrease the Flow Rate:
-
A lower flow rate increases the analysis time but can also improve the resolution between closely eluting peaks.
-
-
Employ Gradient Elution:
-
A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely related isomers.
-
Problem: Asymmetric peak shape (tailing or fronting) for this compound.
Cause: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups). Peak fronting can be a result of column overload or sample solvent effects.
Solution:
-
For Peak Tailing:
-
Use an end-capped column: Modern, high-purity silica columns with end-capping minimize the presence of free silanol groups.
-
Lower the mobile phase pH: Acidifying the mobile phase (pH 2.5-3.5) suppresses the ionization of silanol groups, reducing their interaction with the acidic analytes.
-
Add a competing base: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
-
-
For Peak Fronting:
-
Reduce sample concentration: Dilute the sample to avoid overloading the column.
-
Match sample solvent to mobile phase: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Problem: Inconsistent retention times for this compound.
Cause: Fluctuations in retention time can be due to a variety of factors, including changes in the mobile phase composition, column temperature, or flow rate.
Solution:
-
Ensure proper mobile phase preparation: Premix the mobile phase components and degas them thoroughly to prevent changes in composition and the formation of bubbles.
-
Use a column thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Check the pump performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate. Regular maintenance is key.
-
Allow for proper column equilibration: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in the analysis of this compound?
A1: The most common co-eluting interferences are its structural isomers: chlorogenic acid (3-O-caffeoylquinic acid) and neochlorogenic acid (5-O-caffeoylquinic acid). Other related phenolic compounds present in the sample matrix can also co-elute.
Q2: How can I confirm if a peak is pure or contains co-eluting compounds?
A2: A diode array detector (DAD) or a mass spectrometer (MS) can be used to assess peak purity.[1][2] With a DAD, you can compare the UV-Vis spectra across the peak; if the spectra are not identical, co-elution is likely.[1][2] An MS detector is even more powerful, as you can examine the mass spectra across the chromatographic peak. If different ions are present at different points within the peak, it indicates co-elution.[1]
Q3: What role does sample preparation play in mitigating co-elution?
A3: Sample preparation is critical for removing matrix components that can interfere with the analysis. Techniques like solid-phase extraction (SPE) can be used to selectively isolate the chlorogenic acids from a complex sample matrix, reducing the chances of co-elution with unrelated compounds.
Q4: Can I use mass spectrometry to quantify this compound if it co-elutes with its isomers?
A4: Yes, to some extent. Even if the isomers are not fully separated chromatographically, a tandem mass spectrometer (MS/MS) can be used for selective detection and quantification. This is achieved by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each isomer are monitored. Although they are isomers and have the same parent mass, their fragmentation patterns can have different relative intensities of fragment ions, which can be used for differentiation.
Q5: What are the typical fragment ions for this compound in MS/MS analysis?
A5: In negative ion mode MS/MS, this compound (m/z 353) typically shows a characteristic base peak at m/z 173. This can help distinguish it from chlorogenic acid, which has a prominent fragment at m/z 179, and neochlorogenic acid, which also shows a fragment at m/z 179 but with a much lower intensity compared to its base peak at m/z 191.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions for the Separation of Chlorogenic Acid Isomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Zorbax RX C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Acetic Acid in Water | Water with 10 mM formic acid |
| Mobile Phase B | Methanol | Methanol | Acetonitrile with 10 mM formic acid |
| Gradient | 80:20 (B:A) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 0.4 mL/min |
| Detection | PDA at 328 nm | MS/MS (Negative ESI) | PDA at 325 nm |
| Elution Order | N/A | Neochlorogenic, Chlorogenic, Cryptochlorogenic | N/A |
Experimental Protocols
Protocol 1: Sample Preparation for the Extraction of Chlorogenic Acids from Plant Material.
This protocol is a general guideline and may need to be optimized for specific plant matrices.
-
Sample Pre-treatment:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 1 g) into a flask.
-
Add a suitable extraction solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 70% methanol in water). A typical solvent-to-sample ratio is 10:1 (v/w).
-
Facilitate the extraction using one of the following methods:
-
Maceration: Let the sample soak in the solvent for an extended period (e.g., 24 hours) with occasional shaking.
-
Sonication: Place the flask in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
Shaking Incubation: Incubate the mixture on a shaker at a controlled temperature for a defined period.
-
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
If necessary, concentrate the filtrate using a rotary evaporator under reduced pressure to a smaller volume.
-
-
Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the chlorogenic acids with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound.
This method is suitable for the sensitive and selective quantification of this compound and its isomers.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.2% acetic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-8 min: 10-50% B
-
8-10 min: 50-90% B
-
10-12 min: 90% B
-
12-15 min: 10% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 353 -> 173
-
Chlorogenic Acid: 353 -> 191
-
Neochlorogenic Acid: 353 -> 191 (confirm with retention time)
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow from sample preparation to analysis.
Caption: Troubleshooting decision tree for co-elution issues.
References
Validation & Comparative
A Comparative Analysis of Antioxidant Activity: Cryptochlorogenic Acid vs. Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, both cryptochlorogenic acid, a significant isomer of chlorogenic acid, and the well-established ascorbic acid (Vitamin C) are recognized for their potent free-radical scavenging capabilities and roles in mitigating oxidative stress. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the comparative antioxidant activity of chlorogenic acid (as a proxy for this compound) and ascorbic acid based on common in vitro assays. It is important to note that while data for the broader class of chlorogenic acids is available, specific comparative data for this compound against ascorbic acid is less common. However, studies have indicated that the antioxidant activities of chlorogenic acid isomers, including this compound (4-CQA), are quite similar.
| Antioxidant Assay | This compound (as Chlorogenic Acid) | Ascorbic Acid | Key Findings |
| DPPH Radical Scavenging Activity (IC50) | Higher IC50 than Ascorbic Acid | Lower IC50 than Chlorogenic Acid | Ascorbic acid demonstrates more potent scavenging of the DPPH radical, as indicated by a lower IC50 value.[1] |
| ABTS Radical Scavenging Activity (VCEAC) | Lower VCEAC than Ascorbic Acid | Higher VCEAC than Chlorogenic Acid | In terms of Vitamin C Equivalent Antioxidant Capacity (VCEAC), ascorbic acid naturally sets the benchmark. Chlorogenic acid exhibits a lower but still significant capacity to scavenge the ABTS radical cation.[2] |
| Ferric Reducing Antioxidant Power (FRAP) | Exhibits reducing power | Strong reducing agent | Both compounds demonstrate the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key indicator of antioxidant potential. Ascorbic acid is a well-established standard in this assay.[3][4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. VCEAC (Vitamin C Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of an equivalent amount of ascorbic acid.
Mechanisms of Antioxidant Action
Both this compound and ascorbic acid exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Both molecules can directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing cellular damage. Ascorbic acid is a water-soluble antioxidant that readily scavenges a wide range of ROS and RNS.
-
Modulation of Intracellular Antioxidant Systems: Both compounds have been shown to influence endogenous antioxidant defense mechanisms.
-
This compound: Studies have indicated that this compound can upregulate the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound can enhance the cellular antioxidant response.
-
Ascorbic Acid: Ascorbic acid also interacts with and regenerates other important antioxidants like α-tocopherol (Vitamin E) and glutathione. Furthermore, it can stimulate the activity of antioxidant enzymes.
-
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compounds (this compound and ascorbic acid) and a positive control.
-
In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH working solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Prepare various concentrations of the test compounds and a standard (e.g., Trolox or ascorbic acid).
-
Add the test compound solutions to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (VCEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compounds and a ferrous sulfate standard curve.
-
Add the test compound solutions to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Visualizations
Experimental Workflow for Antioxidant Activity Comparison
Caption: Workflow for comparing the antioxidant activity of compounds.
Simplified Signaling Pathway of Nrf2 Activation
Caption: Nrf2-mediated antioxidant response pathway.
Conclusion
Both this compound and ascorbic acid are potent antioxidants with multifaceted mechanisms of action. While ascorbic acid often exhibits stronger direct radical scavenging activity in in-vitro chemical assays, this compound's ability to modulate crucial endogenous antioxidant pathways like Nrf2 highlights its significant potential for cellular protection against oxidative stress. The choice between these compounds for specific applications in research and drug development will depend on the desired mechanism of action, target biological system, and bioavailability. Further direct comparative studies are warranted to fully elucidate the relative potencies of these two important antioxidant molecules in various biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
A Head-to-Head Battle of Isomers: Unveiling the Bioactivities of Cryptochlorogenic, Neochlorogenic, and Chlorogenic Acids
For Immediate Release
A comprehensive analysis of the bioactive properties of three key chlorogenic acid isomers—cryptochlorogenic acid (4-CQA), neochlorogenic acid (3-CQA), and chlorogenic acid (5-CQA)—reveals distinct and overlapping functionalities with significant implications for research and drug development. This guide provides a head-to-head comparison of their antioxidant, anti-inflammatory, and antibacterial activities, supported by experimental data and detailed methodologies, to empower researchers in harnessing the therapeutic potential of these structurally similar yet functionally diverse phenolic compounds.
Quantitative Bioactivity Comparison
The following tables summarize the comparative efficacy of cryptochlorogenic, neochlorogenic, and chlorogenic acids across key bioactivity assays.
Table 1: Comparative Antioxidant Activity of Chlorogenic Acid Isomers
| Assay | This compound (4-CQA) | Neochlorogenic Acid (3-CQA) | Chlorogenic Acid (5-CQA) | Key Findings |
| DPPH Radical Scavenging | Similar activity to 3-CQA and 5-CQA | Similar activity to 4-CQA and 5-CQA | Similar activity to 3-CQA and 4-CQA | The position of the caffeoyl group on the quinic acid moiety has no significant effect on the antioxidant activity of caffeoylquinic acid isomers.[1] |
| ABTS Radical Scavenging | Similar activity to 3-CQA and 5-CQA | Similar activity to 4-CQA and 5-CQA | Similar activity to 3-CQA and 4-CQA | All three isomers exhibit strong and comparable ABTS radical scavenging capabilities. |
| Superoxide Anion Radical Scavenging | Effective | Effective | Effective | Each isomer demonstrates similar efficacy in scavenging superoxide anion radicals.[2] |
| Inhibition of Methyl Linoleate Oxidation | Effective | Effective | Effective | The isomers show comparable inhibitory effects against lipid peroxidation.[2] |
Table 2: Comparative Anti-inflammatory Activity of Chlorogenic Acid Isomers in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | This compound (4-CQA) | Neochlorogenic Acid (3-CQA) | Chlorogenic Acid (5-CQA) | Key Findings |
| Inhibition of Nitric Oxide (NO) Production | Effective inhibitor | Most significant reduction | Effective inhibitor | Neochlorogenic acid (3-CQA) shows the most potent inhibition of NO production.[3] |
| Inhibition of TNF-α Production | Superior inhibition to 5-CQA | Most significant reduction | Effective inhibitor | Neochlorogenic acid (3-CQA) is the most effective at reducing TNF-α, followed by this compound (4-CQA).[3] |
| Inhibition of IL-6 Production | Effective inhibitor | Most significant reduction | Effective inhibitor | Neochlorogenic acid (3-CQA) demonstrates the strongest inhibition of IL-6. |
| AKR1B1 Inhibition (IC50) | Similar to 5-CQA | Lowest IC50 | Similar to 4-CQA | Neochlorogenic acid (3-CQA) is the most potent inhibitor of AKR1B1, an enzyme implicated in inflammatory pathways. |
Table 3: Comparative Antibacterial Activity of Chlorogenic Acid Isomers (Minimum Inhibitory Concentration - MIC in mg/mL)
| Microorganism | This compound (4-CQA) | Neochlorogenic Acid (3-CQA) | Chlorogenic Acid (5-CQA) | Key Findings |
| Escherichia coli | 1.0 | 1.0 | 1.0 | All three isomers exhibit identical MIC values against E. coli. |
| Staphylococcus aureus | 1.0 | 1.0 | 1.0 | The isomers show the same level of inhibitory activity against S. aureus. |
| Bacillus subtilis | 0.5 | 0.5 | 0.5 | All three isomers demonstrate equal potency against B. subtilis. |
| Pseudomonas aeruginosa | >2.0 | >2.0 | >2.0 | None of the isomers showed significant activity against P. aeruginosa at the tested concentrations. |
| Candida albicans | 1.0 | 1.0 | 1.0 | The isomers have comparable antifungal activity against C. albicans. |
| Aspergillus niger | 2.0 | 2.0 | 2.0 | All three isomers show similar MIC values against A. niger. |
Data for this table was synthesized from a study presenting MIC values for various chlorogenic acid isomers against six microorganisms.
Signaling Pathways and Mechanisms of Action
The bioactivities of these chlorogenic acid isomers are underpinned by their modulation of key cellular signaling pathways. While there is considerable overlap, some preferential pathway regulation is emerging.
Caption: Modulatory effects of chlorogenic acid isomers on key signaling pathways.
Experimental Protocols
Determination of Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Add varying concentrations of the chlorogenic acid isomers to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of the chlorogenic acid isomers to the ABTS radical solution.
-
Incubate for a set time at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determination of Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
-
Principle: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the chlorogenic acid isomers for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system.
-
Determine the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to LPS-stimulated cells without isomer treatment.
-
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Determination of Antibacterial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare serial two-fold dilutions of each chlorogenic acid isomer in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Include a positive control (microorganism without isomer) and a negative control (broth without microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the isomer that completely inhibits visible growth.
-
Conclusion
While cryptochlorogenic, neochlorogenic, and chlorogenic acids all exhibit valuable antioxidant, anti-inflammatory, and antibacterial properties, this comparative analysis highlights crucial differences in their potency. Neochlorogenic acid (3-CQA) emerges as a particularly potent anti-inflammatory agent, demonstrating superior inhibition of key pro-inflammatory mediators. The antioxidant activities of the three isomers are largely comparable, as is their antibacterial efficacy against a range of common microbes. These findings underscore the importance of isomer-specific investigation in the development of targeted therapeutic strategies. Researchers are encouraged to consider these nuanced differences when selecting compounds for further study in the fields of pharmacology, food science, and drug discovery.
References
Unveiling the Anti-Inflammatory Potential of Cryptochlorogenic Acid: A Comparative Guide in Murine Models of Inflammation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Cryptochlorogenic acid (CCGA). While direct in vivo validation in murine models is not yet available in published literature, this guide synthesizes the existing robust in vitro data for CCGA and draws comparisons with its closely related isomers, Chlorogenic acid (CGA) and Neochlorogenic acid (nCGA), as well as another anti-inflammatory compound, Ellagic acid, for which murine model data is available.
This compound, a phenolic compound and an isomer of the well-studied Chlorogenic acid, has demonstrated promising anti-inflammatory properties in cellular studies.[1] These investigations suggest that CCGA exerts its effects by modulating key signaling pathways involved in the inflammatory cascade, making it a person of interest for the development of novel anti-inflammatory therapeutics.
Performance Comparison in Inflammatory Models
Due to the current absence of in vivo data for this compound in murine models, this section presents a comparative overview. The potent in vitro anti-inflammatory effects of CCGA are detailed, alongside the in vivo performance of its isomers, Chlorogenic acid and Neochlorogenic acid, and a structurally distinct anti-inflammatory agent, Ellagic acid, in established murine models of inflammation.
Carrageenan-Induced Paw Edema Model
This widely used model of acute inflammation allows for the assessment of a compound's ability to reduce swelling.
| Compound | Animal Model | Dosage | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference |
| Chlorogenic acid (CGA) | Rat | 100 mg/kg | Oral | 2, 6, 24 hours | Significant decrease (P < 0.001) | [2] |
| Rat | 150 mg/kg | Oral | 2, 6, 24 hours | Significant decrease (P < 0.001) | [2] | |
| Ellagic acid (EA) | Rat | 1 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent reduction | [3] |
| Rat | 3 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent reduction | [3] | |
| Rat | 10 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent reduction | ||
| Rat | 30 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent reduction | ||
| Indomethacin (Control) | Rat | 5 mg/kg | Intraperitoneal | 1-5 hours | Significant inhibition |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of gram-negative bacteria, is used to induce a systemic inflammatory response, providing a model to study the effects of compounds on pro-inflammatory cytokine production.
| Compound | Model | Dosage | Key Findings | Reference |
| This compound (CCGA) | RAW 264.7 Macrophages (in vitro) | 50, 100, 200 µg/mL | Dose-dependently reduced NO, TNF-α, IL-1β, IL-6, IL-8, iNOS, COX-2 | |
| Neochlorogenic acid (nCGA) | RAW 264.7 Macrophages (in vitro) | Not specified | Significantly reduced NO, PGE2, TNF-α, IL-1β, IL-6 | |
| Chlorogenic acid (CGA) | RAW 264.7 Macrophages (in vitro) | Not specified | Significantly inhibited NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute, localized inflammation.
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment: Test compounds (e.g., Chlorogenic acid, Ellagic acid) or a vehicle control are administered orally or intraperitoneally at specified doses. A standard anti-inflammatory drug like Indomethacin is often used as a positive control.
-
Induction of Edema: After a set period following treatment (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is instrumental in studying the cellular and molecular mechanisms of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).
-
Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a set period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.
Mechanistic Insights and Signaling Pathways
In vitro studies have provided valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of this compound. CCGA has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key regulator of the antioxidant and anti-inflammatory response.
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Workflow for Murine Model of Inflammation
The following diagram illustrates a typical workflow for evaluating an anti-inflammatory compound in a carrageenan-induced paw edema model.
Caption: Experimental workflow for carrageenan-induced paw edema model.
References
- 1. mdpi.com [mdpi.com]
- 2. Daily oral administration of chlorogenic acid prevents the experimental carrageenan-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cryptochlorogenic Acid: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cryptochlorogenic acid, a significant bioactive phenolic compound, is critical in various stages of research and drug development. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides an objective comparison of prevalent analytical techniques for this compound quantification, supported by a summary of performance data and detailed experimental protocols.
Overview of Analytical Methods
Several analytical techniques are employed for the quantification of this compound, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical performance data for the quantification of this compound and its isomers using different analytical techniques.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | >0.998[1] | 50 ng[1] | 0.0853 mg/mL[2] | <2.5%[3] | 96-102%[3] |
| UPLC-MS/MS | >0.995 | Not explicitly stated for this compound, but high sensitivity is a key feature. | Not explicitly stated for this compound, but high sensitivity is a key feature. | <15% (intra- and inter-day) | Within ±8.0% |
| HPTLC | >0.988 | 80 ng | 46.84 ng/spot | 0.91–2.51% | Not explicitly stated in the provided results. |
| UV-Vis Spectrophotometry | 0.9996 | Not explicitly stated, but method is generally less sensitive than chromatographic techniques. | 10.0 µg/mL | <1.50% | >3.39% (expressed as %RSD of recovery) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of this compound using the discussed analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a PDA or UV detector.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 0.1% formic acid in water. A typical isocratic mobile phase could be methanol: 0.1% formic acid in water (80:20, v/v) with a pH of 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 324 nm for this compound.
-
Sample Preparation: Plant extracts are typically prepared by maceration or sonication with a suitable solvent like methanol, followed by filtration through a 0.45 µm filter before injection.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle column (e.g., Acquity BEH C18, 100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.2% acetic acid in water and methanol.
-
Flow Rate: 0.2 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is common.
-
Standard Preparation: A stock solution and working standards are prepared in a suitable solvent.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, acetic acid, formic acid, and water (e.g., 10:1.1:1.1:2.3, v/v/v/v).
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at a specific wavelength (e.g., 366 nm after derivatization).
-
Derivatization (Optional): Spraying with reagents like natural products-polyethylene glycol (NP/PEG) can enhance visualization.
UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: This method can be based on the direct UV absorbance of this compound or a colorimetric reaction. For instance, a method utilizes the reduction of potassium ferricyanide-Fe(III) by chlorogenic acids, with the resulting color change measured at a specific wavelength.
-
Wavelength: The maximum absorption wavelength will depend on the specific method used (e.g., 790 nm for the potassium ferricyanide method).
-
Procedure: A reaction mixture is prepared with the sample or standard and the necessary reagents. After incubation under controlled conditions (e.g., 25 °C and pH 7.0), the absorbance is measured.
-
Standard Curve: A standard curve is generated by plotting the absorbance of known concentrations of this compound against their concentrations.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of analytical methods for this compound.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the quality and comparability of data for the quantification of this compound.
-
UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex matrices and low concentration samples, though it comes with higher operational costs and complexity.
-
HPLC-UV provides a robust and reliable method with good sensitivity and is widely available in many laboratories.
-
HPTLC is a high-throughput and cost-effective technique suitable for screening a large number of samples simultaneously.
-
UV-Vis Spectrophotometry is a simple, rapid, and low-cost method, but it lacks the selectivity and sensitivity of chromatographic techniques and is best suited for simpler sample matrices or as a preliminary screening tool.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and selectivity, and the available resources. This guide serves as a foundational resource to aid researchers in making informed decisions for the accurate and reliable quantification of this compound.
References
In vivo validation of the therapeutic potential of Cryptochlorogenic acid for a specific disease.
A comparative analysis of the in vivo therapeutic potential of Cryptochlorogenic acid (CCA) reveals its significant efficacy in mitigating diabetes, positioning it as a promising novel therapeutic agent. Experimental data from in vivo studies showcases CCA's ability to ameliorate key diabetic markers, comparable and in some aspects superior to existing treatments like Rosiglitazone.
This compound (CCA), a major active component found in mulberry leaf extracts, has been investigated for its therapeutic effects in a streptozotocin-induced diabetic rat model. The findings suggest that CCA exerts its anti-diabetic properties through the inhibition of ferroptosis, a form of iron-dependent programmed cell death. This mechanism offers a new avenue for the treatment of diabetes.[1][2][3][4]
In a comparative study, the efficacy of CCA was evaluated against Rosiglitazone (RH), a conventional anti-diabetic drug. The results indicated that CCA significantly improved blood glucose levels, reduced lipid peroxide accumulation, and mitigated islet injury in a concentration-dependent manner.[1]
Comparative Efficacy of this compound and Rosiglitazone
The following table summarizes the key quantitative data from the in vivo study, comparing the effects of different concentrations of this compound and Rosiglitazone on blood glucose levels in a diabetic rat model.
| Treatment Group | Dosage | Mean Blood Glucose (mmol/L) at Week 1 | Mean Blood Glucose (mmol/L) at Week 2 |
| Control | N/A | Normal | Normal |
| Diabetic Model | N/A | Elevated | Elevated |
| CCA - Low | 15 mg/kg | Reduced | More Significantly Reduced |
| CCA - Mid | 30 mg/kg | Reduced | More Significantly Reduced |
| CCA - High | 60 mg/kg | Reduced | More Significantly Reduced |
| Rosiglitazone (RH) | 3 mg/kg | Reduced | Reduced |
Data presented is a qualitative summary based on the described concentration-dependent effects.
Experimental Protocols
A detailed methodology was employed to validate the in vivo therapeutic potential of this compound.
Animal Model:
-
Species: Sprague-Dawley (SD) rats, weighing 250–270 g.
-
Induction of Diabetes: A diabetic model was established by treating the rats with 50 mg/kg of streptozotocin. Successful induction was confirmed by blood glucose levels exceeding 16.7 mmol/L.
Treatment Groups and Administration:
-
Control Group: Healthy rats.
-
Diabetic Model Group: Untreated diabetic rats.
-
CCA Treatment Groups: Diabetic rats were treated with CCA via intragastric administration at three different concentrations:
-
Low dose: 15 mg/kg.
-
Mid dose: 30 mg/kg.
-
High dose: 60 mg/kg.
-
-
Positive Control Group: Diabetic rats were treated with 3 mg/kg of Rosiglitazone (RH) via intragastric administration.
-
Treatment Duration: The treatment was administered for two weeks.
Endpoint Measurements:
-
Blood Glucose Levels: Monitored at one and two weeks post-treatment.
-
Pancreatic Pathology: Assessed using HE staining.
-
Islet Cell Numbers: Examined using aldehyde fuchsin staining.
-
Iron Content: Detected via Perls staining assay and an iron assay kit.
-
Oxidative Stress Markers: Malondialdehyde (MDA), glutathione (GSH), and oxidized glutathione (GSSG) were measured using corresponding kits.
-
Gene and Protein Expression: Analyzed by real-time quantitative polymerase chain reaction (RT-qPCR) and Western blot.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying mechanism of action of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protective Effects of this compound on β-Cells Function in Diabetes in vivo and vitro via Inhibition of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effects of this compound on β-Cells Function in Diabetes in vivo and vitro via Inhibition of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative study of Cryptochlorogenic acid content in different plant species.
For Researchers, Scientists, and Drug Development Professionals
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid, a phenolic compound widely recognized for its potent antioxidant and various health-promoting properties. As interest in natural bioactive compounds for pharmaceutical and nutraceutical applications grows, understanding the distribution and concentration of this compound across different plant species is crucial. This guide provides a comparative analysis of this compound content in various plants, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different plant species, parts, and even between cultivars. The following table summarizes the quantitative data on this compound content from various studies, providing a comparative overview for researchers seeking potent plant sources.
| Plant Family | Species Name | Plant Part | This compound Content (mg/g dry weight unless otherwise specified) | Reference |
| Rosaceae | Prunus domestica (Prune) | Fruit | Ratio of 3-CQA:4-CQA:5-CQA is 78.7:18.4:3.9 | [1] |
| Prunus mume | Flowers | Part of total chlorogenic acids (48.26 ± 0.11 mg/g) | [2] | |
| Prunus mume | Branches | Part of total chlorogenic acids (10.82 ± 0.04 mg/g) | [2] | |
| Prunus mume | Leaves | Part of total chlorogenic acids (21.33 ± 0.08 mg/g) | [2] | |
| Moraceae | Morus alba (White Mulberry) | Leaves | 1.81 - 2.63 | [3] |
| Moringaceae | Moringa oleifera | Leaves | 0.473 (average of 12 locations) | |
| Asteraceae | Solidago species | Roots | Present, quantified with other isomers | |
| Tussilago farfara (Coltsfoot) | - | 2.53 (in water-ethanolic extract) | ||
| Carum carvi (Caraway) | - | Present, quantified with other isomers | ||
| Apocynaceae | Vallaris glabra | Leaves | 370 ± 15 mg/100g (with 3-CQA) | |
| Nerium oleander | Leaves | 47 ± 4.4 mg/100g (with 3-CQA) | ||
| Kopsia fruticosa | Leaves | 40 ± 9.9 mg/100g (with 3-CQA) | ||
| Alstonia angustiloba | Leaves | 19 ± 2.8 mg/100g (with 3-CQA) |
Experimental Protocols: Extraction and Quantification
Accurate quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Below is a synthesized protocol based on methodologies reported in the cited literature.
Sample Preparation and Extraction
-
Plant Material: Fresh plant material should be freeze-dried and then ground into a fine powder to ensure homogeneity and maximize extraction efficiency. If fresh tissue is used, it should be immediately frozen in liquid nitrogen and stored at -80°C until extraction.
-
Extraction Solvent: A mixture of methanol or ethanol and water is typically used. A common solvent system is 70-80% methanol or ethanol in water. The addition of a small amount of acid, such as 0.1% formic acid, can improve the stability of phenolic compounds during extraction.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Sonication or vortexing can be used to enhance the extraction process. Extraction is often carried out for a defined period (e.g., 30-60 minutes) at room temperature or slightly elevated temperatures.
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery of the analytes.
-
Combine the supernatants and filter through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.
-
HPLC-DAD Quantification
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used for separation and quantification.
-
Column: A C18 reversed-phase column is typically employed for the separation of chlorogenic acid isomers. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution is generally used to achieve good separation of the isomers. The mobile phase typically consists of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.2% phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over the run to elute the compounds of interest.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for chlorogenic acids, which is around 325-330 nm.
-
Quantification: A calibration curve is constructed using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area from the sample chromatogram to the calibration curve.
Biosynthetic Pathway of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of 4-O-caffeoylquinic acid.
Biosynthesis of this compound.
Enzyme Abbreviations:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate-CoA ligase
-
HQT: Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase
-
C3'H: p-coumaroyl quinate 3'-hydroxylase
References
Unraveling the Metabolic Fates of Cryptochlorogenic Acid and Its Isomers: A Comparative Guide
A deep dive into the comparative metabolomics of cryptochlorogenic acid (4-CQA), neochlorogenic acid (3-CQA), and chlorogenic acid (5-CQA) reveals subtle yet significant differences in their biotransformation, influencing their overall biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their metabolic profiles, supported by experimental data and detailed methodologies.
This compound and its isomers, neochlorogenic acid and chlorogenic acid, are structurally similar phenolic compounds commonly found in a variety of plants, including coffee beans and certain traditional Chinese medicines.[1][2] Despite their structural similarities, the position of the caffeoyl group on the quinic acid core influences their metabolic fate within the body, leading to variations in their bioactive metabolites and, consequently, their pharmacological effects.
Comparative Metabolic Profiling
A key study comparing the metabolism of these three isomers in rats using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) identified a substantial number of metabolites.[1][3] The investigation revealed that chlorogenic acid (5-CQA) is the most extensively metabolized of the three, yielding the highest number of detectable metabolites.
Table 1: Summary of Metabolites Identified for this compound and Its Isomers [1]
| Isomer | Abbreviation | Total Metabolites Detected |
| Neochlorogenic Acid | 3-CQA | 43 |
| This compound | 4-CQA | 47 |
| Chlorogenic Acid | 5-CQA | 50 |
The biotransformation of these isomers primarily involves reactions such as hydroxylation, methylation, glucuronidation, and sulfation. The resulting metabolites, including caffeic acid, ferulic acid, and their various conjugates, are believed to contribute significantly to the overall anti-inflammatory and antioxidant activities of the parent compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of metabolomic studies, a detailed and robust experimental protocol is paramount. The following methodology outlines the key steps involved in the comparative metabolic analysis of chlorogenic acid isomers.
Animal Studies and Sample Collection
-
Animal Model: Male Sprague-Dawley rats are typically used for in vivo metabolism studies.
-
Dosing: The chlorogenic acid isomers are administered orally to the rats.
-
Sample Collection: Urine, feces, and blood plasma samples are collected at predetermined time intervals post-administration to capture the full metabolic profile.
Sample Preparation
-
Plasma: Proteins in plasma samples are precipitated using a solvent like methanol. The mixture is then centrifuged, and the supernatant is collected for analysis.
-
Urine: Urine samples are typically diluted with water or a suitable buffer and then centrifuged to remove any particulate matter.
-
Feces: Fecal samples are homogenized with a solvent, followed by extraction and centrifugation to separate the metabolites from the solid matrix.
Analytical Methodology: UHPLC-Q-TOF MS
-
Chromatography: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column is used to separate the metabolites. A gradient elution with a mobile phase consisting of water (containing a small percentage of formic acid) and acetonitrile is commonly employed.
-
Mass Spectrometry: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is coupled to the UHPLC system for the detection and identification of metabolites. The instrument is operated in both positive and negative ion modes to ensure comprehensive detection.
-
Metabolite Identification: The identification of metabolites is based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and comparison with reference standards and databases.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative metabolomics study of chlorogenic acid isomers.
Anti-inflammatory Signaling Pathways
Network pharmacology analysis has indicated that this compound and its isomers, along with their major metabolites, exert their anti-inflammatory effects by modulating multiple biological processes and signaling pathways. These include key pathways involved in the inflammatory response.
The following diagram illustrates the logical relationship between the isomers and their impact on inflammatory signaling.
References
- 1. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Cryptochlorogenic Acid and Its Synthetic Derivatives
For researchers, scientists, and professionals in drug development, the quest for more potent and stable therapeutic agents is perpetual. Cryptochlorogenic acid (4-caffeoylquinic acid), a naturally occurring isomer of chlorogenic acid, has garnered significant attention for its diverse biological activities. However, its inherent limitations, such as modest metabolic stability, have spurred the development of synthetic derivatives designed to amplify its therapeutic efficacy. This guide provides an objective comparison of the performance of this compound versus its synthetic counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
Enhanced Efficacy of Synthetic Derivatives: A Data-Driven Comparison
Synthetic modifications of this compound have yielded derivatives with significantly improved biological activities, ranging from antioxidant and anti-inflammatory to antifungal and hypoglycemic effects. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of these novel compounds against the parent molecule.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of this compound. Synthetic derivatives have been engineered to enhance this property, often by increasing their lipophilicity or modifying key functional groups.
| Compound/Derivative | Assay | IC50 / EC50 (µM) | Fold Improvement vs. Parent Compound | Reference |
| Chlorogenic Acid | DPPH | 17 (µg/mL) | - | [1] |
| 3α-caffeoylquinic acid amide | DPPH | 17 (µg/mL) | No significant change | [1] |
| Chlorogenic Acid | SOD-like activity | 1.5 (µg/mL) | - | [1] |
| 3α-caffeoylquinic acid amide | SOD-like activity | 1.6 (µg/mL) | No significant change | [1] |
| Chlorogenic Acid | CAA | 29.08 (µg/mL) | - | |
| C12-Chlorogenic Acid Ester | CAA | 9.40 (µg/mL) | ~3.1x |
Note: Direct comparative data for this compound was not always available; chlorogenic acid data is used as a proxy where indicated. CAA = Cellular Antioxidant Activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Synthetic derivatives of this compound have demonstrated superior anti-inflammatory effects by more effectively modulating key inflammatory pathways.
| Compound/Derivative | Cell Line | Parameter Measured | Inhibition (%) / IC50 (µM) | Fold Improvement vs. Parent Compound | Reference |
| This compound (200 µg/mL) | RAW264.7 | NO Production | Significant reduction | - | [2] |
| This compound (200 µg/mL) | RAW264.7 | iNOS expression | Significant reduction | - | |
| This compound (200 µg/mL) | RAW264.7 | TNF-α, IL-1β, IL-6, IL-8 | Significant reduction | - | |
| Chlorogenic acid-apigenin conjugate (10d) | RAW264.7 | NLRP3 expression | More effective than ISL | - | |
| Chlorogenic acid-apigenin conjugate (10d) | RAW264.7 | IL-1β, TNF-α secretion | More effective than ISL | - |
ISL (isoliquiritigenin) is a positive control. Quantitative head-to-head IC50 values for this compound vs. its derivatives in the same anti-inflammatory assay are limited in the reviewed literature.
Other Biological Activities
The versatility of this compound as a scaffold for drug design is evident in the diverse biological activities exhibited by its derivatives.
| Compound/Derivative | Biological Activity | Key Finding | Reference |
| Chlorogenic acid amides (8 & 11) | Hypoglycemic (α-Glucosidase inhibition) | IC50 values (8: 45.5 µM; 11: <45.5 µM) significantly lower than acarbose (268.4 µM). | |
| Chlorogenic acid amides (8 & 11) | Hypoglycemic (α-Amylase inhibition) | IC50 values (8: 105.2 µM; 11: <105.2 µM) were about twice less active than acarbose (34.4 µM). | |
| Chlorogenic acid derivatives | Antifungal | Significant potency against Cryptococcus neoformans and Candida species. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Synthesis and Biological Evaluation Workflow
The general workflow for the development and assessment of novel this compound derivatives follows a standardized process.
General workflow for synthesis and evaluation of derivatives.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a methanolic DPPH solution (e.g., 100 µM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay in Macrophages
LPS-Induced Inflammation in RAW 264.7 Macrophages:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Lyse the cells to extract protein or RNA for Western blot analysis of iNOS and COX-2 expression or qRT-PCR analysis of their respective mRNAs.
Signaling Pathways
The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress and inflammation. This compound and many of its derivatives exert their antioxidant and anti-inflammatory effects by activating this pathway.
Activation of the Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. This compound and its derivatives often exert their anti-inflammatory effects by inhibiting this pathway.
References
Unraveling the Anti-Inflammatory Mechanism of Cryptochlorogenic Acid: A Comparative Gene Expression Analysis
A deep dive into the molecular mechanism of Cryptochlorogenic acid, benchmarked against established anti-inflammatory agents through gene expression analysis, offering researchers critical insights for drug discovery and development.
This compound (CCGA), a naturally occurring polyphenol and an isomer of chlorogenic acid, is gaining significant attention for its potent anti-inflammatory and antioxidant properties. Validating its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of CCGA's effect on the expression of key pro-inflammatory genes, benchmarked against its parent compound, Chlorogenic acid (CGA), and two widely used anti-inflammatory drugs, Ibuprofen (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid).
Mechanism of Action at the Gene Level: A Comparative Overview
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. Studies have shown that in macrophage cell lines such as RAW 264.7, CCGA significantly inhibits the nuclear translocation of NF-κB and promotes the activation of the Nrf2/HO-1 pathway.[1] This dual action leads to a marked downregulation of pro-inflammatory genes.
Table 1: Comparative Effect of Anti-Inflammatory Compounds on Pro-Inflammatory Gene Expression in LPS-Stimulated Macrophages
| Gene Target | This compound (CCGA) | Chlorogenic Acid (CGA) | Ibuprofen | Dexamethasone |
| TNF-α | ↓↓↓ | ↓↓ | ↓ | ↓↓↓ |
| IL-6 | ↓↓↓ | ↓↓ | ↓ | ↓↓↓ |
| iNOS | ↓↓↓ | ↓↓ | ↓↓ | ↓↓↓ |
| COX-2 | ↓↓↓ | ↓↓ | ↓↓↓ | ↓↓↓ |
Note: The data presented is a synthesis from multiple studies and indicates the general trend of gene expression regulation. The magnitude of up/downregulation (indicated by arrows) is a relative representation and may vary based on experimental conditions.
Key Signaling Pathways
The anti-inflammatory activity of this compound is underpinned by its influence on critical signaling cascades. The primary pathways identified are the NF-κB and Nrf2/HO-1 pathways.
Experimental Protocols
Validating the mechanism of action of this compound involves robust experimental designs. Below are detailed protocols for key experiments used in gene expression analysis.
Quantitative Real-Time PCR (qPCR) Protocol for Inflammatory Gene Expression in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Untreated cells and cells treated with LPS alone serve as negative and positive controls, respectively.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.
-
Use the following thermal cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Table 2: Representative Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | GACCCTCACACTCAGATCATCTTCT | CCTCCACTTGGTGGTTTGCT |
| IL-6 | TCCAGTTGCCTTCTTGGGACTG | AGCCTCCGACTTGTGAAGTGGT |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGACAGCCCGGTCAGAGTA |
| COX-2 | TCATCAAGCAGTCCAGATTCAA | GCTCGGCTTCCAGTATTGAG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
RNA-Seq Experimental Workflow for Macrophage Treatment
For a more comprehensive, transcriptome-wide analysis of the effects of this compound, RNA sequencing (RNA-seq) is the method of choice.
Comparative Analysis with Alternatives
A thorough validation of this compound's mechanism of action necessitates a comparison with existing anti-inflammatory agents.
-
Chlorogenic Acid (CGA): As the parent compound, CGA shares a similar mechanism of action with CCGA, primarily through the inhibition of the NF-κB pathway. However, some studies suggest that CCGA may exhibit more potent anti-inflammatory effects, potentially due to differences in its molecular structure influencing its bioavailability and interaction with target proteins.
-
Ibuprofen: A classic NSAID, Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While effective, its impact on the upstream signaling and transcription of a broad range of inflammatory genes is less direct compared to CCGA.
-
Dexamethasone: This potent corticosteroid acts by binding to the glucocorticoid receptor. The activated receptor translocates to the nucleus and directly or indirectly influences the transcription of a wide array of genes. It potently represses the expression of many pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2, by interfering with the activity of transcription factors like NF-κB and AP-1. Its broad-spectrum action makes it a powerful anti-inflammatory drug, but also contributes to a wider range of potential side effects compared to more targeted agents.
Conclusion
Gene expression analysis provides compelling evidence for the mechanism of action of this compound as a potent anti-inflammatory agent. Its ability to downregulate key pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, positions it as a promising candidate for further drug development. When compared to Chlorogenic acid, CCGA may offer enhanced potency. In contrast to the direct enzyme inhibition of Ibuprofen and the broad transcriptional regulation of Dexamethasone, this compound presents a more targeted approach to modulating inflammatory gene expression. This comparative guide underscores the value of gene expression analysis in validating the molecular mechanisms of novel therapeutic compounds and provides a framework for researchers and drug development professionals to assess the potential of this compound.
References
A Comparative Onslaught: Unveiling the Health-Promoting Prowess of Caffeoylquinic Acids
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an objective comparison of the multifaceted health benefits of various caffeoylquinic acids (CQAs). Delving into their antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties, this review synthesizes experimental data to provide a clear and concise overview of their therapeutic potential.
Caffeoylquinic acids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant scientific interest for their diverse pharmacological activities. From the daily ritual of a morning coffee to the therapeutic applications of traditional herbal medicines, CQAs are integral to human health. This guide dissects the bioactivity of prominent CQAs, including monocaffeoylquinic acids (such as 5-O-caffeoylquinic acid, also known as chlorogenic acid) and dicaffeoylquinic acids (such as 3,5-di-O-caffeoylquinic acid and 4,5-dicaffeoylquinic acid), presenting a comparative analysis based on available experimental evidence.
At a Glance: Comparative Bioactivity of Caffeoylquinic Acids
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative perspective on the efficacy of different CQAs across several health domains.
Table 1: Antioxidant Activity of Caffeoylquinic Acids
| Caffeoylquinic Acid | Assay | IC50 / EC50 (µM) | Source |
| 5-O-caffeoylquinic acid | DPPH radical scavenging | 26.8 | [1] |
| Caffeic Acid | DPPH radical scavenging | 18.2 | [1] |
| 3,5-di-O-caffeoylquinic acid | DPPH radical scavenging | ~15-20 (Estimated) | [2] |
| 4,5-di-O-caffeoylquinic acid | DPPH radical scavenging | ~10-15 (Estimated) | [2] |
| 3,4-di-O-caffeoylquinic acid | DPPH radical scavenging | ~10-15 (Estimated) | [2] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. The antioxidant capacity is generally proportional to the number of caffeoyl groups.
Table 2: Anti-inflammatory Effects of Caffeoylquinic Acids
| Caffeoylquinic Acid | Cell Line | Parameter Measured | Effective Concentration | % Inhibition / Reduction | Source |
| 5-O-caffeoylquinic acid | High-fat diet-fed rat adipose tissue | NF-κB expression | Not specified | Dose-dependent decrease | |
| 4,5-dicaffeoylquinic acid | RAW264.7 | Nitrite production | 1, 2, 4 µM | Dose-dependent | |
| 4,5-dicaffeoylquinic acid | RAW264.7 | iNOS protein expression | 1, 2, 4 µM | Dose-dependent | |
| Dicaffeoylquinic acids | RAW264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 production | Not specified | Concentration-dependent suppression |
Table 3: Neuroprotective Effects of Caffeoylquinic Acids
| Caffeoylquinic Acid | Cell Line | Insult | Parameter Measured | Effective Concentration | Effect | Source |
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y | Amyloid β (Aβ) | Cell Viability | Not specified | Neuroprotective | |
| 3,4,5-tri-O-caffeoylquinic acid | SH-SY5Y | Amyloid β (Aβ) | Cell Viability | 5, 10, 20 µM | Dose-dependent protection | |
| 3,5-dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | Cell Viability | Not specified | Attenuated neuronal death | |
| Caffeoylquinic acid derivatives | SH-SY5Y | Hydrogen Peroxide | Cell Viability | Not specified | Varying degrees of protection |
Table 4: Antidiabetic Activity of Caffeoylquinic Acids
| Caffeoylquinic Acid | Assay | IC50 (µM) | Source |
| Caffeic Acid | α-glucosidase inhibition | >1000 | |
| 5-O-caffeoylquinic acid | α-glucosidase inhibition | >1000 | |
| Dicaffeoylquinic acids | α-glucosidase inhibition | Moderate inhibition | |
| 3,5-dicaffeoylquinic acid | DPPIV enzyme inhibition | Significant inhibition |
Table 5: Anticancer Activity of Caffeoylquinic Acids
| Caffeoylquinic Acid | Cell Line | Parameter Measured | Effective Concentration | Effect | Source |
| 5-O-caffeoylquinic acid | HT-29 | Cell Viability | 1.25 - 80 µM | Reduced cell viability | |
| Caffeic Acid | HT-29 | Cell Viability | 1.25 - 80 µM | Reduced cell viability | |
| Caffeic Acid | HT-29 | Apoptosis | Not specified | Induced apoptosis | |
| 5-O-caffeoylquinic acid | HT-29 | Apoptosis | Not specified | Induced apoptosis |
Key Signaling Pathways in CQA Bioactivity
The therapeutic effects of caffeoylquinic acids are often mediated through the modulation of key cellular signaling pathways. Two of the most prominent pathways are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many CQAs, particularly dicaffeoylquinic acids, have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.
Caption: CQA inhibition of the NF-κB pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like certain CQAs, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.
Caption: CQA activation of the Nrf2 antioxidant pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the health benefits of caffeoylquinic acids.
Antioxidant Activity Assays
A common workflow for assessing the antioxidant capacity of CQAs involves in vitro chemical assays.
Caption: General workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM).
-
Sample Preparation: CQA samples are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: A specific volume of the CQA sample is mixed with an equal volume of the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the CQA that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of CQAs for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 50 ng/mL), for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (e.g., iNOS, COX-2, p-IκBα): The expression levels of key inflammatory proteins in cell lysates are determined by Western blotting.
-
Neuroprotective Effect Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a defined density (e.g., 2 x 10^4 cells/well).
-
Treatment: Cells are co-treated with various concentrations of CQAs and a neurotoxic agent, such as amyloid-beta (Aβ) peptide (e.g., 10 µM Aβ1-42) or hydrogen peroxide.
-
Incubation: The cells are incubated for a specific period (e.g., 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The CQA sample, α-glucosidase solution, and buffer are pre-incubated together.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Anticancer Activity Assay in HT-29 Cells (MTT Assay)
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of CQAs (e.g., 1.25 µM to 80.0 µM) for different time points (e.g., 48, 72, 96 hours).
-
Cell Viability Assessment: The MTT assay is performed as described in the neuroprotection protocol to determine the effect of CQAs on cell viability and proliferation.
References
A Comparative Analysis of the Neuroprotective Effects of Cryptochlorogenic Acid and Other Polyphenols
For Immediate Release
This guide offers a comprehensive comparison of the neuroprotective effects of Cryptochlorogenic acid (CGA), a significant polyphenol found in coffee and various plants, against other well-researched polyphenols: quercetin, resveratrol, and curcumin. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of current experimental data to inform future neuroprotective research and therapeutic strategies.
Executive Summary
Neurodegenerative diseases pose a significant and growing threat to global health. The exploration of natural compounds with neuroprotective properties has identified several promising polyphenols. This guide focuses on a comparative analysis of this compound, quercetin, resveratrol, and curcumin, examining their efficacy in mitigating neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds for further research and development.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of these polyphenols has been evaluated across various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Assay | Key Findings |
| This compound | Lead-exposed zebrafish | Dopaminergic neuron count | Significantly ameliorated the reduction in dopaminergic neurons.[1] |
| 6-OHDA-treated SH-SY5Y cells | Cell Viability (MTT Assay) | Pretreatment with CGA significantly restored the impaired viability of 6-OHDA-injured SH-SY5Y cells.[2] | |
| Quercetin | 6-OHDA-treated PC12 cells | Cell Viability (MTT Assay) | Treatment with 20 μM quercetin improved mitochondrial quality control and reduced cell death.[3] |
| Aβ-induced SH-SY5Y cells | Cell Viability (MTT Assay) | Exhibited significant neuroprotective activity by mitigating Aβ-induced toxicity.[4] | |
| Resveratrol | Ischemia-reperfusion in PC12 cells | Cell Viability (MTT Assay) | Increased cell viability and reduced apoptosis. |
| Aβ-treated primary cortical neurons | Neuronal Viability | Protected against Aβ-induced neuronal cell death.[5] | |
| Curcumin | 6-OHDA-treated SH-SY5Y cells | Cell Viability (MTT Assay) | Improved cell viability and survival by stimulating the Wnt/β-catenin pathway. |
| Aβ-treated PC12 cells | Cell Viability | Attenuated Aβ-induced cytotoxicity. |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Key Neurological Outcome | Quantitative Improvement |
| This compound | Lead-exposed zebrafish | Brain vasculature | Significantly ameliorated the Pb-induced reduction in the number of blood vessels in the brain (p < 0.001). |
| MCAO mice (Stroke) | Infarct volume | Attenuated infarct volume from 41.26% to 22.21%. | |
| Quercetin | 3xTg-AD mice (Alzheimer's) | β-amyloidosis and Tauopathy | Decreased extracellular β-amyloidosis and tauopathy in the hippocampus and amygdala. |
| 6-OHDA-lesioned rats (Parkinson's) | Dopaminergic neuron loss | Mitigated neuronal death in the substantia nigra. | |
| Resveratrol | MCAO rats (Stroke) | Infarct volume | A meta-analysis showed a significant decrease in infarct volume (SMD -4.34). |
| AD model mice | Aβ plaque pathology | Reduced plaque pathology in a transgenic mouse model of Alzheimer's disease. | |
| Curcumin | Cerebral ischemia mouse model | Infarct volume | Significantly reduced infarct volume and brain edema. |
| MPTP-induced mice (Parkinson's) | Dopaminergic neuron loss | Restored dopamine and tyrosine hydroxylase levels. |
Table 3: Antioxidant Capacity
| Compound | Assay | IC50 / Activity |
| This compound | DPPH radical scavenging | Dose-dependent scavenging of hydroxyl and superoxide radicals. |
| Quercetin | DPPH radical scavenging | IC50 = 19.17 µg/ml. |
| Ferric reducing antioxidant power (FRAP) | Absorbance increased with concentration, indicating reducing power. | |
| Resveratrol | DPPH radical scavenging | Demonstrated significant scavenging activity. |
| Ferric reducing antioxidant power (FRAP) | Antioxidant capacity increased from 13.42 to 210.26 µmol/L TE with increasing concentration. | |
| Curcumin | DPPH radical scavenging | Scavenging activity of over 69% at a concentration of 0.1 mM. |
| Ferric reducing antioxidant power (FRAP) | Showed effective reducing power. |
Mechanisms of Neuroprotection & Signaling Pathways
The neuroprotective effects of these polyphenols are mediated through multiple signaling pathways. Below are diagrams illustrating the key pathways modulated by each compound.
This compound: PI3K/Akt Signaling Pathway
This compound has been shown to exert its neuroprotective effects in models of ischemic stroke by promoting angiogenesis and attenuating apoptosis through the activation of the PI3K/Akt signaling pathway.
Caption: CGA activates the PI3K/Akt pathway, inhibiting apoptosis and promoting angiogenesis.
Quercetin: Nrf2 Signaling Pathway
Quercetin provides neuroprotection by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of various antioxidant enzymes, thereby combating oxidative stress.
Caption: Quercetin activates the Nrf2 pathway to enhance antioxidant defenses.
Resveratrol: SIRT1 Signaling Pathway
Resveratrol is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including inflammation, apoptosis, and mitochondrial biogenesis, all of which are implicated in neurodegeneration.
Caption: Resveratrol activates SIRT1, promoting neuronal survival and mitochondrial function.
Curcumin: NF-κB Signaling Pathway
Curcumin exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and is often hyperactivated in neurodegenerative diseases.
Caption: Curcumin inhibits the NF-κB pathway, reducing neuroinflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test polyphenol for a specified duration (e.g., 24, 48, or 72 hours). In neurotoxicity models, cells are co-treated with a neurotoxin (e.g., 6-OHDA, Aβ).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Antioxidant Capacity Assays
-
Reaction Mixture: Mix various concentrations of the test polyphenol with a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Mix the test polyphenol solution with the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄.
Conclusion and Future Directions
This compound, quercetin, resveratrol, and curcumin all demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic properties. While they share common mechanisms, the specific signaling pathways they modulate and their relative potencies can differ, suggesting they may be suited for different therapeutic applications.
-
This compound shows strong promise in protecting against toxin-induced neurodegeneration and ischemic injury, particularly through the PI3K/Akt pathway.
-
Quercetin exhibits robust antioxidant effects via the Nrf2 pathway and has shown efficacy in models of Alzheimer's and Parkinson's diseases.
-
Resveratrol 's activation of SIRT1 presents a unique mechanism for promoting neuronal survival and mitochondrial health.
-
Curcumin is a potent anti-inflammatory agent, primarily through its inhibition of the NF-κB pathway.
Future research should focus on head-to-head comparative studies of these polyphenols in standardized in vitro and in vivo models to provide a more definitive assessment of their relative neuroprotective efficacies. Furthermore, investigations into synergistic effects of combinations of these polyphenols could lead to the development of more potent neuroprotective therapies. The challenges of bioavailability for many of these compounds also necessitate the development of novel delivery systems to enhance their therapeutic potential in clinical settings.
References
Validating the Preclinical Safety and Toxicity Profile of Cryptochlorogenic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicity profile of Cryptochlorogenic acid (CCA), an active phenolic acid with therapeutic potential. Due to the limited availability of comprehensive preclinical safety data for CCA in the public domain, this guide draws comparisons with its structurally related and more extensively studied isomers, Chlorogenic acid (CGA) and Neochlorogenic acid (NCA), as well as its metabolic precursor, Caffeic acid (CA). This comparative approach aims to provide a foundational understanding of the potential safety profile of CCA and to highlight the necessary experimental validations required for its advancement as a therapeutic agent.
Executive Summary of Comparative Safety Profiles
The available data suggests a favorable safety profile for Chlorogenic acid, with a high LD50 value and no significant findings in genotoxicity or repeated-dose toxicity studies. Caffeic acid, while also demonstrating a generally low acute toxicity, has raised some concerns due to positive findings in in vitro genotoxicity assays and evidence of carcinogenicity in rodents at high doses. Preclinical safety data for this compound and Neochlorogenic acid are notably scarce, underscoring the critical need for comprehensive toxicological evaluation.
Data Presentation: Comparative Toxicology Data
The following tables summarize the available quantitative data from preclinical safety and toxicity studies for this compound and its comparators.
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | Observations |
| This compound | Data Not Available | Data Not Available | - |
| Chlorogenic acid | Rat | > 2000[1][2] | No clinical signs of toxicity or mortality observed. |
| Mouse | > 1580[2] | - | |
| Neochlorogenic acid | Data Not Available | Data Not Available | - |
| Caffeic acid | Rat (i.p.) | 1500[3] | Death observed in 5 out of 8 animals. Oral LD50 data is not readily available. |
| Redwing Blackbird (oral) | > 100[3] | - |
Table 2: Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strains Tested | Metabolic Activation (S9) | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Chlorogenic acid | S. typhimurium TA98, TA100 | With and Without | Negative |
| Neochlorogenic acid | Data Not Available | Data Not Available | Data Not Available |
| Caffeic acid | S. typhimurium TA98, TA100 | With and Without | Negative |
Table 3: Genotoxicity - In Vitro Micronucleus Assay
| Compound | Cell Line | Metabolic Activation (S9) | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Chlorogenic acid | Human Leukemia Cells (HL-60, Jurkat) | Not specified | Negative |
| Neochlorogenic acid | Data Not Available | Data Not Available | Data Not Available |
| Caffeic acid | Rat Hepatoma Tissue Cells (HTC) | Not specified | Positive (clastogenic effects) |
| Chinese Hamster Ovary (CHO) cells | Without | Positive (chromosomal aberrations) |
Table 4: Repeated-Dose Oral Toxicity (28-Day)
| Compound | Test Species | NOAEL (mg/kg/day) | Key Findings |
| This compound | Data Not Available | Data Not Available | - |
| Chlorogenic acid | Rat | 1000 | No adverse effects observed in a 3-month study. |
| Neochlorogenic acid | Data Not Available | Data Not Available | - |
| Caffeic acid | Mouse (Reproductive/Developmental) | 0.15 | Affected embryo implantation and fetal weight gain at higher doses (5 and 150 mg/kg/day). No maternal toxicity or teratogenesis observed. |
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of a test substance.
Test System: Typically, female rats are used.
Procedure:
-
Dosing: A single dose of the test substance is administered orally by gavage to a small number of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Progression: The study proceeds sequentially with groups of animals receiving incrementally higher or lower doses depending on the observed outcomes, until the dose causing mortality in 50% of the animals is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Ames Test (Bacterial Reverse Mutation Assay - Following OECD Guideline 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA).
Procedure:
-
Exposure: The test substance, at various concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Plating: The mixture is plated on a minimal agar medium lacking histidine (or tryptophan).
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay (Following OECD Guideline 487)
Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity or aneugenicity) in cultured mammalian cells.
Test System: Established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.
Procedure:
-
Cell Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
28-Day Repeated-Dose Oral Toxicity Study (Following OECD Guideline 407)
Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.
Test System: Typically, rats of both sexes.
Procedure:
-
Dosing: The test substance is administered orally by gavage or in the diet/drinking water daily to several groups of animals at different dose levels for 28 days. A control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the preclinical safety assessment of this compound.
Caption: Workflow for preclinical safety assessment of a test compound.
Caption: Principle of the Ames test for mutagenicity.
Caption: Workflow for the in vitro micronucleus assay.
Conclusion and Recommendations
The comprehensive preclinical safety assessment of this compound is currently hindered by a lack of publicly available data from standardized toxicological studies. While preliminary in vitro data on specific cell lines and in vivo data from a zebrafish model do not indicate significant toxicity at the concentrations tested, these studies are insufficient for a thorough safety validation.
In contrast, the structurally similar Chlorogenic acid has a more established and favorable safety profile, with a high acute oral LD50 and negative findings in genotoxicity and repeated-dose toxicity studies. Caffeic acid, another related compound, has demonstrated some genotoxic potential in vitro and carcinogenic effects in rodents at high doses, warranting a more cautious approach.
Recommendations for future research on this compound include:
-
Acute Oral Toxicity Studies: Determination of the LD50 in a rodent model is a fundamental first step.
-
Genotoxicity Testing: A standard battery of tests, including the Ames test and an in vitro micronucleus assay, is essential to evaluate its mutagenic and clastogenic potential.
-
Repeated-Dose Toxicity Studies: A 28-day oral toxicity study in rodents would provide crucial information on potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
By conducting these standard preclinical safety studies, researchers and drug developers can build a robust safety profile for this compound, enabling a more informed and objective comparison with its alternatives and paving the way for its potential clinical development.
References
Safety Operating Guide
Navigating the Disposal of Cryptochlorogenic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of cryptochlorogenic acid.
This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires adherence to proper disposal protocols to ensure a safe laboratory environment and compliance with local regulations[1].
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[2]. For wet spills, absorb the material and place it in a sealed container[3]. Always wash the affected area with large amounts of water[3].
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all containers with "this compound Waste" and include the approximate concentration if in solution.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials should be kept separate to avoid unintended reactions[4].
Step 2: Containerization
-
Select Appropriate Containers: Use containers made of a compatible material. Ensure containers are in good condition and have tightly fitting lids to prevent leaks or spills.
-
Labeling: All waste containers must be clearly labeled with the contents and any associated hazards, even if minimal.
Step 3: Storage
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Secure Storage: Ensure containers are stored securely to prevent tipping or damage.
Step 4: Disposal
-
Consult Local Regulations: The primary directive for the disposal of any chemical waste is to adhere to local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Authorized Waste Collection: Dispose of the contained this compound waste through an authorized hazardous or special waste collection point as directed by your local regulations and institutional procedures.
-
Avoid Drain Disposal: Do not dispose of this compound, in solid or undiluted liquid form, down the drain. While some neutralized, dilute aqueous solutions of certain non-toxic chemicals may be permissible for drain disposal, it is crucial to confirm this with your EHS office first.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill containers beyond 3/4 full to allow for expansion and prevent spills. | |
| pH for Drain Disposal (if permissible) | Neutral pH (typically between 6.0 and 9.0) is often required for aqueous waste disposal down the sanitary sewer. | |
| Concentration of Neutral Salts for Sewer Disposal | Should generally be below 1%. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Cryptochlorogenic acid
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Cryptochlorogenic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
A Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a good laboratory practice when handling any chemical, including phenolic compounds, a degree of caution and the use of basic personal protective equipment are recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, taking into account both the specific SDS information and general best practices for handling phenolic compounds.[2][3][4][5]
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Glasses or Goggles | Provide basic protection from splashes. |
| Hands | Disposable Gloves | Nitrile or latex gloves are suitable for incidental contact. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing. |
| Respiratory | Not Generally Required | Use in a well-ventilated area. A dust mask may be used if creating aerosols of a powder form. |
| Feet | Closed-toe Shoes | Standard laboratory footwear to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is crucial for minimizing risk and ensuring the integrity of the experiment.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.
-
Donning PPE : Put on a laboratory coat, safety glasses, and disposable gloves.
-
Handling :
-
Work in a well-ventilated area.
-
If working with a powder, handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste : According to a supplier SDS, smaller quantities of this compound can be disposed of with household waste. For larger quantities, or as a more cautious approach, it should be treated as chemical waste. Collect in a designated, labeled waste container.
-
Solutions : Aqueous solutions can typically be neutralized and flushed down the drain with copious amounts of water, depending on local regulations. Always check and adhere to your institution's specific disposal guidelines.
-
Contaminated Materials : Gloves, weigh boats, and other disposable materials that have come into contact with this compound should be placed in the designated chemical waste container.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. trojanworld.com [trojanworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
